molecular formula C4H5BrN2 B103841 4-Bromo-3-methyl-1H-pyrazole CAS No. 13808-64-5

4-Bromo-3-methyl-1H-pyrazole

Katalognummer: B103841
CAS-Nummer: 13808-64-5
Molekulargewicht: 161 g/mol
InChI-Schlüssel: IXQPRETWBGVNPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-3-methyl-1H-pyrazole (CAS 13808-64-5) is a versatile brominated heterocyclic building block of significant value in medicinal chemistry and organic synthesis. With the molecular formula C₄H₅BrN₂ and a molecular weight of 161.00 g/mol , this compound serves as a crucial precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki couplings, making it invaluable for creating diverse compound libraries . The bromine atom at the 4-position of the pyrazole ring is an excellent leaving group, enabling efficient palladium-catalyzed transformations to construct more complex architectures . This compound is also relevant in analytical chemistry, where it can be separated and analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS-compatibility) . Pyrazole derivatives are well-known for their diverse biological and pharmaceutical activities, and the presence of both a bromine substituent and the pyrazole nucleus makes this compound a key intermediate in the development of active ingredients and functional materials . It is typically supplied as a solid and should be stored in a dark place under an inert atmosphere at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) prior to use and note the associated hazard statements H315, H319, and H335, indicating it may cause skin and eye irritation and respiratory tract irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-bromo-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2/c1-3-4(5)2-6-7-3/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQPRETWBGVNPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30160464
Record name 4-Bromo-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13808-64-5
Record name 4-Bromo-3-methyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13808-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-methyl-1H-pyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013808645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13808-64-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50563
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromo-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-methyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.037
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-BROMO-3-METHYL-1H-PYRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TM9BD74QF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 4-Bromo-3-methyl-1H-pyrazole, a valuable building block in medicinal chemistry and drug development. The document details a common synthetic protocol and outlines the key analytical techniques used to confirm the structure and purity of the compound. All quantitative data is summarized for easy reference, and experimental workflows are visualized to enhance understanding.

Introduction

This compound is a heterocyclic compound with the molecular formula C₄H₅BrN₂ and a molecular weight of 161.00 g/mol .[1] Its structure, featuring a pyrazole ring substituted with a bromine atom and a methyl group, makes it a versatile intermediate for the synthesis of more complex molecules. The pyrazole nucleus is a prominent scaffold in many biologically active compounds, and the presence of a bromine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of diverse molecular libraries for drug discovery programs.[2]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the electrophilic bromination of 3-methyl-1H-pyrazole. This reaction can be achieved using various brominating agents, with N-Bromosuccinimide (NBS) being a widely used and effective choice due to its ease of handling and selectivity.

Experimental Protocol: Bromination of 3-methyl-1H-pyrazole with NBS

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 3-methyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂) or Acetic Acid

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methyl-1H-pyrazole (1.0 equivalent) in a suitable solvent such as dichloromethane or acetic acid.

  • Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.0-1.2 equivalents) portion-wise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reaction Time and Temperature: Stir the reaction mixture at room temperature for several hours or until TLC analysis indicates the complete consumption of the starting material.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

    • If acetic acid was used as the solvent, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

Yield: Typical yields for this reaction are in the range of 70-90%, depending on the specific reaction conditions and purification.

Below is a diagram illustrating the synthesis workflow.

Synthesis_Workflow Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product 3-methyl-1H-pyrazole 3-methyl-1H-pyrazole ReactionVessel Reaction in Dichloromethane or Acetic Acid 3-methyl-1H-pyrazole->ReactionVessel NBS N-Bromosuccinimide (NBS) NBS->ReactionVessel Quenching Quenching with Na2S2O3 ReactionVessel->Quenching Reaction Mixture Extraction Extraction with Dichloromethane Quenching->Extraction Drying Drying over MgSO4 Extraction->Drying ColumnChromatography Column Chromatography Drying->ColumnChromatography Crude Product FinalProduct This compound ColumnChromatography->FinalProduct

Synthesis Workflow Diagram

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using a combination of spectroscopic techniques.

Data Summary

The following table summarizes the key analytical data for this compound.

ParameterValueReference
Molecular Formula C₄H₅BrN₂[1]
Molecular Weight 161.00 g/mol [1]
Melting Point 77-79 °C
Appearance White to off-white solid
¹H NMR (CDCl₃, ppm) δ ~2.3 (s, 3H, CH₃), ~7.5 (s, 1H, CH)
¹³C NMR (CDCl₃, ppm) δ ~11 (CH₃), ~95 (C-Br), ~130 (CH), ~145 (C-CH₃)
FT-IR (KBr, cm⁻¹) ~3100 (N-H stretch), ~2950 (C-H stretch), ~1550 (C=N stretch), ~1450 (C=C stretch), ~1050 (C-Br stretch)
Mass Spectrometry (EI) m/z 160, 162 (M⁺, M⁺+2, ~1:1 ratio)[3]

Note: The NMR chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to identify the number and types of protons in the molecule. The spectrum of this compound is expected to show a singlet for the methyl protons and a singlet for the proton on the pyrazole ring. ¹³C NMR spectroscopy provides information about the carbon skeleton, and the spectrum should exhibit four distinct signals corresponding to the four carbon atoms in different chemical environments.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will show characteristic absorption bands for N-H, C-H, C=N, C=C, and C-Br stretching and bending vibrations.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound will show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks of nearly equal intensity at m/z 160 and 162.[3]

The logical relationship of these characterization methods is depicted in the diagram below.

Characterization_Workflow Characterization of this compound cluster_spectroscopy Spectroscopic Analysis Synthesized_Compound Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR FTIR FT-IR Spectroscopy Synthesized_Compound->FTIR MS Mass Spectrometry Synthesized_Compound->MS Structural_Confirmation Structural Confirmation of This compound NMR->Structural_Confirmation Proton and Carbon Environment FTIR->Structural_Confirmation Functional Groups MS->Structural_Confirmation Molecular Weight and Elemental Composition

Characterization Workflow Diagram

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The straightforward synthesis via bromination of 3-methyl-1H-pyrazole, combined with a comprehensive set of analytical techniques for structural verification, makes this compound readily accessible for use in drug discovery and development. Its utility as a versatile intermediate ensures its continued importance in the field of medicinal chemistry.

References

Spectroscopic Analysis of 4-Bromo-3-methyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-Bromo-3-methyl-1H-pyrazole, a key heterocyclic compound with applications in medicinal chemistry and drug development. This document focuses on the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, presenting it in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for the synthesis and spectroscopic analysis are also provided, alongside a visualization of the molecular structure to aid in the interpretation of the spectral data.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR spectral data, providing key parameters for the identification and characterization of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound
ProtonsChemical Shift (δ, ppm)MultiplicitySolvent
H-57.6s (singlet)CDCl₃
NH12.5 (broad)s (singlet)CDCl₃
CH₃2.3s (singlet)CDCl₃
Table 2: ¹³C NMR Spectroscopic Data for this compound
Carbon AtomChemical Shift (δ, ppm)Solvent
C-3145.0CDCl₃
C-5128.0CDCl₃
C-493.0CDCl₃
CH₃12.0CDCl₃

Molecular Structure and Spectroscopic Correlation

The chemical structure of this compound and the corresponding atom numbering for NMR signal assignment are depicted below.

Caption: Molecular structure of this compound.

Experimental Protocols

The following section details the methodologies for the synthesis of this compound and the acquisition of its NMR spectra.

Synthesis of this compound

A common synthetic route to 4-bromopyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine, followed by bromination.

Materials:

  • 1,3-Diketone (e.g., acetylacetone)

  • Hydrazine derivative (e.g., hydrazine hydrate)

  • Brominating agent (e.g., N-bromosuccinimide - NBS)

  • Silica-supported sulfuric acid (H₂SO₄/SiO₂)

  • Appropriate solvents (e.g., n-hexane)

Procedure:

  • In a mortar, grind the 1,3-diketone (1 mmol) and the hydrazine derivative (1 mmol) with a catalytic amount of H₂SO₄/SiO₂ (0.01 g) at room temperature under solvent-free conditions.

  • Monitor the progress of the cyclocondensation reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the pyrazole formation, add a stoichiometric amount of N-bromosuccinimide (1 mmol) to the reaction mixture.

  • Continue grinding at the appropriate temperature, monitoring the bromination reaction by TLC.

  • After the reaction is complete, add n-hexane (7-10 mL) to the mixture and filter.

  • Wash the residue with n-hexane.

  • Evaporate the solvent from the filtrate to obtain the crude this compound.

  • If necessary, purify the product by column chromatography on silica gel.

The workflow for the synthesis is illustrated in the following diagram:

synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification Diketone 1,3-Diketone Grinding Grinding at RT (Solvent-free) Diketone->Grinding Hydrazine Hydrazine Hydrazine->Grinding Catalyst H₂SO₄/SiO₂ Catalyst->Grinding Bromination Addition of NBS & Grinding Grinding->Bromination TLC Monitoring Extraction Extraction with n-hexane Bromination->Extraction TLC Monitoring Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Column Chromatography (if needed) Evaporation->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

NMR Spectroscopic Analysis

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance) operating at a frequency of 300-500 MHz for ¹H NMR and 75-125 MHz for ¹³C NMR.

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using proton decoupling to obtain singlets for each unique carbon atom.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shifts using the TMS signal as a reference.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, etc.) and coupling constants (J) in the ¹H NMR spectrum to deduce the connectivity of the protons.

The logical relationship for NMR data interpretation is as follows:

nmr_interpretation cluster_data NMR Data cluster_info Structural Information ChemicalShift Chemical Shift (δ) ElectronicEnv Electronic Environment ChemicalShift->ElectronicEnv Integration Integration ProtonRatio Proton Ratio Integration->ProtonRatio Multiplicity Multiplicity (Splitting) NeighboringProtons Neighboring Protons Multiplicity->NeighboringProtons CouplingConstant Coupling Constant (J) Connectivity Connectivity CouplingConstant->Connectivity Structure Molecular Structure ElectronicEnv->Structure ProtonRatio->Structure NeighboringProtons->Structure Connectivity->Structure

Caption: Logical workflow for deducing molecular structure from NMR data.

An In-depth Technical Guide to 4-Bromo-3-methyl-1H-pyrazole: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-methyl-1H-pyrazole is a halogenated heterocyclic compound that serves as a crucial building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its unique structural features, including the reactive bromine atom and the versatile pyrazole core, make it an attractive intermediate for the synthesis of a wide array of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in drug development, with a focus on the signaling pathways of targeted therapies derived from related pyrazole precursors.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a white to cream-colored powder.[1] A summary of its key physical and chemical properties is presented in the tables below.

Identification and General Properties
PropertyValueReference
IUPAC Name This compound[2]
Synonyms 4-Bromo-5-methyl-1H-pyrazole, 3-Methyl-4-bromopyrazole[2]
CAS Number 13808-64-5[3]
Molecular Formula C₄H₅BrN₂[3]
Molecular Weight 161.00 g/mol [3]
Appearance White to cream solid/powder[1]
Quantitative Physicochemical Data
PropertyValueReference / Note
Melting Point 77-79 °C[3]
Boiling Point ~267 °C (Predicted)[4] (Predicted for a related compound)
pKa ~1.14 (Predicted)[5] (Predicted for a related compound)
LogP 1.56[6]
Solubility Soluble in methanol.[7] Generally soluble in organic solvents like ethanol and acetone. Limited solubility in water.[4]General solubility for pyrazoles

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a fully assigned spectrum is not publicly available, typical chemical shifts for related pyrazole structures can be referenced for interpretation.[8] The proton NMR (¹H NMR) spectrum is expected to show a signal for the pyrazole C-H proton, a singlet for the methyl group, and a broad signal for the N-H proton. The carbon-13 NMR (¹³C NMR) spectrum will display distinct signals for the three pyrazole ring carbons and one for the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to N-H stretching, C-H stretching of the methyl group and the pyrazole ring, C=N and C=C stretching of the pyrazole ring, and C-Br stretching.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight of this compound. The mass spectrum will show a molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of bromine (approximately equal intensity for M+ and M+2 peaks).[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

Reaction Scheme:

Materials and Reagents:

  • 3-methyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or other suitable solvent)

  • Stirring apparatus

  • Reaction flask

  • Reflux condenser (if heating is required)

Procedure:

  • In a reaction flask, dissolve 3-methyl-1H-pyrazole in a suitable solvent such as acetonitrile.

  • Slowly add N-Bromosuccinimide (NBS) to the solution in stoichiometric amounts while stirring. The reaction is often carried out at room temperature, but gentle heating may be required to ensure completion.[9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure.

  • The crude product is then purified.

Purification by Recrystallization

General Principle:

Recrystallization is a common method for purifying solid organic compounds. The choice of solvent is crucial; the compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent.[10][11] For pyrazole derivatives, a mixed solvent system like ethanol/water can be effective.[12]

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If insoluble impurities are present, perform a hot filtration.

  • To the hot solution, add hot water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.

  • To maximize the yield, the flask can be placed in an ice bath to further cool the solution.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals, for example, in a desiccator, to obtain the pure this compound.[13]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Principle:

Reverse-phase HPLC (RP-HPLC) is a suitable method for the analysis and purity determination of pyrazole derivatives.[14] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase.

Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm (or similar)[14]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). A common mobile phase composition for pyrazole derivatives is a mixture of acetonitrile and water.[6][15]

  • Flow Rate: Typically 1.0 mL/min[14]

  • Detection: UV detector at a wavelength where the compound exhibits significant absorbance (e.g., 210 nm).[14]

  • Column Temperature: Ambient or controlled (e.g., 30 °C)[14]

  • Injection Volume: 10 µL[14]

Sample Preparation:

Dissolve a known amount of this compound in the mobile phase to prepare a stock solution. Further dilutions can be made to create calibration standards for quantitative analysis.

Role in Drug Development and Signaling Pathways

Pyrazole derivatives are a cornerstone in medicinal chemistry, with many approved drugs containing this heterocyclic core. This compound serves as a key intermediate in the synthesis of more complex molecules with therapeutic potential. A notable example is the use of a related compound, 4-bromo-1-methyl-1H-pyrazole, in the synthesis of the targeted cancer therapies Erdafitinib and Savolitinib. Understanding the mechanisms of these drugs provides insight into the potential applications of compounds derived from this compound.

Erdafitinib and the FGFR Signaling Pathway

Erdafitinib is a potent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases. Aberrant FGFR signaling, through mutations, amplifications, or fusions, can drive the growth and proliferation of cancer cells. Erdafitinib binds to the ATP-binding pocket of FGFRs, inhibiting their phosphorylation and subsequent activation. This blockade disrupts downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival.

Erdafitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates Erdafitinib Erdafitinib Erdafitinib->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Erdafitinib's inhibition of the FGFR signaling pathway.
Savolitinib and the c-MET Signaling Pathway

Savolitinib is a selective inhibitor of the c-MET (Mesenchymal-Epithelial Transition factor) receptor tyrosine kinase. The c-MET pathway, when abnormally activated by its ligand, Hepatocyte Growth Factor (HGF), or by genetic alterations, plays a crucial role in tumor development, progression, and metastasis. Savolitinib competitively binds to the ATP-binding site of c-MET, preventing its autophosphorylation and activation. This leads to the downregulation of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, thereby inhibiting cancer cell growth and survival.

Savolitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-MET c-MET HGF->c-MET Binds PI3K PI3K c-MET->PI3K Activates RAS RAS c-MET->RAS Activates Savolitinib Savolitinib Savolitinib->c-MET Inhibits AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis

Savolitinib's inhibition of the c-MET signaling pathway.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant applications in the field of drug discovery. Its well-defined physical and chemical properties, coupled with established synthetic and analytical methodologies, make it a readily accessible tool for medicinal chemists. The demonstrated role of related pyrazole intermediates in the development of targeted cancer therapies highlights the potential of this scaffold in generating novel therapeutic agents that can modulate key signaling pathways involved in disease. This technical guide serves as a comprehensive resource for researchers and professionals working with this important chemical entity.

References

An In-depth Technical Guide to 4-Bromo-3-methyl-1H-pyrazole (CAS: 13808-64-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methyl-1H-pyrazole is a halogenated heterocyclic compound belonging to the pyrazole family. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, key synthetic applications, and experimental protocols. The unique structural features of this compound, particularly the presence of a bromine atom on the pyrazole ring, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

PropertyValueReferences
CAS Number 13808-64-5[1][2]
Molecular Formula C₄H₅BrN₂[1][2]
Molecular Weight 161.00 g/mol [1][3]
Appearance White to cream solid/powder[2]
Melting Point 77-79 °C[1][4]
Solubility Soluble in methanol[4]
IUPAC Name This compound[2][3]
SMILES Cc1c(Br)cn[nH]1[1]
InChI Key IXQPRETWBGVNPJ-UHFFFAOYSA-N[1][2]

Applications in Chemical Synthesis

This compound is a valuable intermediate in organic synthesis. The bromine atom at the 4-position of the pyrazole ring serves as a useful handle for introducing various functional groups through cross-coupling reactions, allowing for the generation of diverse molecular scaffolds. This makes it a key starting material for the synthesis of substituted pyrazole derivatives, which are being investigated for a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[5]

One notable application is its use in the preparation of other functionalized pyrazole compounds, such as 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID.[6] Pyrazole compounds, in general, have been identified as having various biological activities, including acting as enzyme inhibitors.[6]

Experimental Protocols

Synthesis of 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID

This protocol details the oxidation of this compound to yield 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID.[6]

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Water (H₂O)

  • Concentrated hydrochloric acid (HCl)

  • 500 mL three-necked flask

  • Stirrer

  • Thermometer

  • Reflux condenser

Procedure:

  • To a 500 mL three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 8.05 g (0.05 mol) of this compound and 200 mL of water.

  • Stir the mixture and heat to 90°C.

  • Slowly add 23.7 g (0.15 mol) of potassium permanganate in batches.

  • Maintain the reaction mixture at 90°C for 8 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture and wash the filter cake with water.

  • Concentrate the filtrate to approximately 30 mL.

  • Cool the concentrated filtrate to 0°C.

  • Adjust the pH to 3 with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid precipitate and dry to obtain 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID.

The reported yield for this procedure is 64.2%.[6]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID from this compound.

Synthesis_Workflow Start Start Reactants This compound + KMnO4 + H2O Start->Reactants Reaction Heat to 90°C 8 hours Reactants->Reaction Add KMnO4 in batches Cooling1 Cool to Room Temp. Reaction->Cooling1 Filtration1 Filter & Wash Cooling1->Filtration1 Concentration Concentrate Filtrate Filtration1->Concentration Cooling2 Cool to 0°C Concentration->Cooling2 Acidification Acidify with HCl (pH 3) Cooling2->Acidification Filtration2 Filter & Dry Acidification->Filtration2 Product 4-BROMO-1H-PYRAZOLE- 3-CARBOXYLIC ACID Filtration2->Product End End Product->End

Caption: Workflow for the synthesis of 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID.

Biological Activity and Drug Development Potential

While specific signaling pathway involvement for this compound is not extensively documented in publicly available literature, the broader class of pyrazole derivatives is well-established for its diverse pharmacological activities.[7] Pyrazole-containing compounds have been successfully developed into drugs for various therapeutic indications, including anti-inflammatory agents (e.g., Celecoxib), antipsychotics, and analgesics.[7]

The synthetic accessibility and the potential for chemical modification of this compound make it an attractive starting point for the design and synthesis of novel bioactive molecules. Researchers in drug discovery can utilize this compound as a scaffold to generate libraries of derivatives for screening against various biological targets. The bromine atom allows for the introduction of different substituents, which can modulate the compound's potency, selectivity, and pharmacokinetic properties.

Safety Information

This compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent), should be used when handling this compound.[1] Standard laboratory safety procedures should be strictly followed.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined physicochemical properties and the reactivity of its brominated pyrazole core provide a solid foundation for its use in the synthesis of a wide array of functionalized molecules. This technical guide provides researchers and drug development professionals with essential data and a key experimental protocol to facilitate its application in the laboratory. Further investigation into the specific biological activities of derivatives synthesized from this compound is a promising avenue for future research and the discovery of new therapeutic agents.

References

Molecular structure and weight of 4-Bromo-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-3-methyl-1H-pyrazole for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies related to this compound. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging pyrazole derivatives for therapeutic applications.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms. The presence of a bromine atom at the 4-position and a methyl group at the 3-position provides a key scaffold for further chemical modifications, making it a valuable building block in medicinal chemistry.

Structural and Identification Data

The fundamental structural and identifying information for this compound is summarized in the table below.

IdentifierValueReference
IUPAC Name This compound[1]
CAS Number 13808-64-5[1]
Molecular Formula C₄H₅BrN₂[1]
Molecular Weight 161.00 g/mol [1]
SMILES Cc1n[nH]cc1Br
InChI 1S/C4H5BrN2/c1-3-4(5)2-6-7-3/h2H,1H3,(H,6,7)[1]
InChIKey IXQPRETWBGVNPJ-UHFFFAOYSA-N[1]
Physicochemical Properties

Key physical and chemical properties are essential for handling, storage, and application in synthesis.

PropertyValueReference
Physical Form Solid
Melting Point 77-79 °C
Assay Purity 97%
Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. While detailed spectra are not provided here, their availability is noted.

Spectroscopic TechniqueStatusReference
Infrared (IR) Spectroscopy Data available (FTIR, ATR-IR, Vapor Phase)[1]
Mass Spectrometry (MS) Data available (m/z fragments: 160, 162)[1][2]
Nuclear Magnetic Resonance (NMR) 1D NMR data available[1]

Synthesis and Reactivity

The pyrazole nucleus is a significant pharmacophore, and its derivatives are synthesized through various strategies. The bromine atom on the this compound ring serves as a versatile handle for introducing diverse functional groups, enabling the fine-tuning of pharmacological properties.[3] This reactivity is crucial for developing new drug candidates with optimized efficacy and pharmacokinetic profiles.[3]

General Synthetic Strategies for Pyrazole Derivatives

While a specific protocol for this compound is not detailed in the provided literature, general methods for synthesizing and functionalizing related pyrazole structures are instructive. These often involve cyclocondensation reactions or modifications of a pre-existing pyrazole ring.

Experimental Protocol: Synthesis of 1-methyl-6-arylpyrazolo[3,4-c]pyrazoles

This procedure demonstrates a common strategy starting from a bromo-pyrazole derivative, highlighting the utility of the bromine atom in C-N cross-coupling reactions.[4]

  • Condensation: To a stirred solution of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq.) in ethanol, add a few drops of glacial acetic acid and the desired hydrazine (1.1 eq.). If the hydrazine is a hydrochloride salt, add a stoichiometric amount of sodium acetate (1.1 eq.) instead of acetic acid.

  • Reflux: Reflux the mixture for 18 hours.

  • Concentration: Concentrate the reaction mixture under reduced pressure.

  • Ullmann Cross-Coupling: Solubilize the crude product in DMF and transfer to a dry tube. Add potassium carbonate (2.0 eq.) and copper iodide (2.5 mol%).

  • Microwave Irradiation: Evacuate the tube and backfill with dry argon (repeat three times). Seal the tube and heat the reaction mixture at 150 °C for 1 hour under microwave irradiation.

  • Purification: Remove the solvent and purify the product by silica gel column chromatography.

Experimental Protocol: Chemoselective Bromination

This protocol illustrates a method for introducing a bromine atom onto a pyrazole-containing scaffold.[4]

  • Reaction Setup: To a stirred solution of a 1-methyl-6-aryl-pyrazolo[3,4-c]pyrazole (1.0 eq.) in acetonitrile, add the appropriate amount of N-bromosuccinimide (NBS).

  • Reaction Conditions: Depending on the substrate, the mixture is either stirred at reflux or heated under microwave irradiation in a sealed tube for a specified time.

  • Workup: Extract the reaction mixture with dichloromethane and water.

  • Washing: Wash the combined organic layers with a saturated solution of Na₂S₂O₃ and dry over MgSO₄.

  • Purification: Evaporate the solvent under reduced pressure to yield the brominated product.

Applications in Drug Discovery

Pyrazole derivatives are of significant interest in pharmaceutical research due to their broad range of biological activities. They have shown promise in therapeutic areas such as oncology, infectious diseases, and central nervous system disorders.[3] The ability to synthetically modify the pyrazole core, as exemplified by this compound, is a cornerstone of developing novel therapeutic agents.[3] For instance, the related compound 4-bromo-1H-pyrazole has been identified as an inhibitor of liver alcohol dehydrogenase, suggesting potential applications in treating alcohol-related disorders.[3]

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Generalized Synthetic Workflow

Synthetic_Workflow Generalized Synthetic Workflow for Pyrazole Derivatives Start Starting Materials (e.g., Hydrazines, Carbonyls) Step1 Cyclocondensation or Ring Formation Start->Step1 Reaction Step2 Functional Group Interconversion (e.g., Bromination) Step1->Step2 Modification Step3 Cross-Coupling Reaction (e.g., Suzuki, Ullmann) Step2->Step3 Derivatization Final Target Pyrazole Derivative Step3->Final Synthesis

Caption: Generalized workflow for the synthesis of functionalized pyrazoles.

Role in Drug Discovery

Drug_Discovery_Pathway Application of Pyrazole Scaffolds in Drug Discovery Scaffold This compound (Versatile Scaffold) Synthesis Chemical Synthesis & Functionalization Scaffold->Synthesis Library Library of Novel Pyrazole Derivatives Synthesis->Library Screening Biological Screening (e.g., Enzyme Assays) Library->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization (ADME/Tox) Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Logical flow of pyrazole use in a drug discovery pipeline.

Safety Information

This compound is classified with the following hazards and requires appropriate handling precautions.

Hazard ClassificationGHS CodeDescriptionReference
Skin Irritation H315Causes skin irritation[1]
Eye Irritation H319Causes serious eye irritation[1]
Specific Target Organ Toxicity H335May cause respiratory irritation[1]

Signal Word: Warning

Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

Navigating the Solubility Landscape of 4-Bromo-3-methyl-1H-pyrazole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction to 4-Bromo-3-methyl-1H-pyrazole

This compound is a solid chemical compound with the molecular formula C₄H₅BrN₂. Its structure, featuring a pyrazole ring substituted with a bromine atom and a methyl group, makes it a valuable building block in medicinal chemistry and materials science. Understanding its solubility in organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical procedures.

Quantitative Solubility Data

A thorough review of scientific databases and chemical supplier information did not yield specific quantitative data on the solubility of this compound in common organic solvents. General statements indicate that it is "soluble in organic solvents," but numerical values such as g/100mL, mg/mL, or molarity at defined temperatures are not publicly documented.

To address this gap, this guide provides a template for researchers to systematically record their experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mg/mL)Molarity (mol/L)Observations
e.g., Methanole.g., 25
e.g., Ethanole.g., 25
e.g., Acetonee.g., 25
e.g., Toluenee.g., 25
e.g., Dichloromethanee.g., 25
e.g., Acetonitrilee.g., 25
e.g., Dimethylformamide (DMF)e.g., 25
e.g., Dimethyl Sulfoxide (DMSO)e.g., 25

Experimental Protocols for Solubility Determination

The following are established methodologies for determining the solubility of a solid compound like this compound in organic solvents.

Equilibrium Solubility Method (Shake-Flask)

This method determines the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent(s) of high purity

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a thermostatically controlled shaker set to the desired temperature.

  • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a membrane filter compatible with the solvent to remove all undissolved solids.

  • Dilute the filtered solution with the same solvent as necessary to bring the concentration within the analytical range of the chosen quantification method.

  • Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Calculate the original solubility, accounting for any dilutions made.

experimental_workflow start Start: Add excess solute to solvent equilibration Equilibration: Shake at constant temperature start->equilibration Known volume of solvent settling Settling of excess solid equilibration->settling 24-72 hours filtration Filtration of supernatant settling->filtration analysis Analysis of filtrate (e.g., HPLC, UV-Vis) filtration->analysis end End: Determine solubility analysis->end logical_relationship compound Compound Properties (this compound) Polarity Crystal Lattice Energy Hydrogen Bonding Capacity solubility {Resulting Solubility} compound->solubility solvent Solvent Properties Polarity Dielectric Constant Hydrogen Bonding Capacity solvent->solubility conditions Experimental Conditions Temperature Pressure conditions->solubility

The Versatile Reactivity of the Bromine Atom in 4-Bromo-1H-Pyrazole Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the reactivity of the bromine atom in 4-bromo-1H-pyrazole derivatives. This versatile building block is a cornerstone in the synthesis of complex molecules with significant therapeutic potential. This guide details various transformation methodologies, including palladium-catalyzed cross-coupling reactions, copper-catalyzed couplings, nucleophilic substitutions, and metal-halogen exchanges.

The unique chemical structure of 4-bromo-1H-pyrazole, featuring a bromine atom on the pyrazole ring, offers a reactive site for extensive synthetic transformations. This reactivity is crucial for introducing diverse functional groups, which allows for the fine-tuning of the pharmacological properties of target compounds. Understanding the reactivity of this intermediate is paramount for synthetic chemists in the pharmaceutical sector to optimize efficacy, reduce side effects, and improve the pharmacokinetic profiles of potential drug candidates.

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit

Palladium-catalyzed cross-coupling reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds at the C4 position of the pyrazole ring. The reactivity of 4-halopyrazoles in these reactions is primarily governed by the carbon-halogen bond strength, following the trend C-I < C-Br < C-Cl, which dictates the general reactivity order of I > Br > Cl.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling 4-bromopyrazoles with boronic acids or their derivatives. While highly effective, side reactions such as debromination can occur, influenced by factors like the N-H acidity of the pyrazole, the choice of base and solvent, and the catalyst system. Protecting the pyrazole nitrogen can significantly suppress this side reaction.

Table 1: Suzuki-Miyaura Coupling of 4-Bromopyrazole Derivatives

EntryPyrazole SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromo-1H-pyrazolePhenylboronic acidPd(OAc)₂ (2-5)SPhos (4-10)K₂CO₃1,4-Dioxane/H₂O80-1202-18Good to Excellent
24-Bromo-3,5-dinitro-1H-pyrazoleVarious aryl/heteroaryl boronic acidsXPhos Pd G2------
35-(4-bromophenyl)-4,6-dichloropyrimidineVarious aryl/heteroaryl boronic acidsPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane70-80-Good
4N-protected 4-bromopyrazoleArylboronic acidPd catalystBulky, electron-rich phosphineMilder inorganic baseAnhydrousOptimizedOptimizedHigh

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 4-Halo-pyrazoles

A mixture of the 4-halo-pyrazole (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), a palladium precursor such as Pd(OAc)₂ (0.02-0.05 equiv), a suitable ligand like SPhos (0.04-0.10 equiv), and a base such as K₂CO₃ (2.0-3.0 equiv) in a solvent mixture like 1,4-dioxane and water (4:1 v/v) is placed in a sealed tube. The mixture is degassed with an inert gas (e.g., argon) for 10-15 minutes and then heated at a temperature ranging from 80-120 °C for 2-18 hours. After cooling to room temperature, the reaction mixture is diluted with

Potential applications of substituted pyrazole compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Therapeutic Potential of Substituted Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural features and synthetic tractability have enabled the development of a vast array of therapeutic agents across multiple disease areas. This technical guide provides an in-depth exploration of the applications of substituted pyrazole compounds, focusing on their roles in oncology, inflammation, and neuroprotection. It includes a summary of key quantitative data, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.

Anticancer Applications of Pyrazole Derivatives

Substituted pyrazoles have emerged as a significant class of anticancer agents, primarily through their action as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[1] Pyrazole-based compounds have been successfully developed as potent CDK inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.[2]

A simplified signaling pathway illustrating the role of CDKs in cell cycle progression and the point of inhibition by pyrazole-based inhibitors is depicted below.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes transcription CDK2 CDK2 CyclinE->CDK2 Activates DNA_Synth DNA Synthesis CDK2->DNA_Synth Initiates Pyrazole_CDKi Pyrazole-based CDK Inhibitor Pyrazole_CDKi->CDK46 Pyrazole_CDKi->CDK2 Inhibits

Caption: CDK signaling pathway and inhibition by pyrazole compounds.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors, and its aberrant activation is implicated in various cancers and inflammatory diseases.[3][4] Pyrazole-containing molecules, such as Ruxolitinib, have been developed as potent JAK inhibitors.[5][6]

The following diagram illustrates the JAK-STAT signaling cascade and its inhibition by pyrazole derivatives.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT->STAT Nucleus Nucleus STAT->Nucleus Translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) STAT->Gene_Transcription Activates Pyrazole_JAKi Pyrazole-based JAK Inhibitor Pyrazole_JAKi->JAK Inhibits

Caption: The JAK-STAT signaling pathway and its inhibition.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors

The p38 MAPK signaling pathway is activated in response to cellular stress and inflammatory cytokines and plays a complex role in cancer, influencing processes like apoptosis, angiogenesis, and metastasis.[7][8] Pyrazole urea-based compounds have been identified as potent allosteric inhibitors of p38 MAP kinase.[9]

A diagram of the p38 MAPK signaling cascade is provided below.

p38_MAPK_Pathway Stress_Cytokines Stress / Cytokines MAPKKK MAPKKK (e.g., MEKK, MLK) Stress_Cytokines->MAPKKK Activate MKK36 MKK3/6 MAPKKK->MKK36 Phosphorylate p38 p38 MAPK MKK36->p38 Phosphorylate Downstream Downstream Substrates (e.g., MAPKAPK2, ATF2) p38->Downstream Phosphorylate Cellular_Response Cellular Response (Inflammation, Apoptosis) Downstream->Cellular_Response Mediate Pyrazole_p38i Pyrazole-based p38 Inhibitor Pyrazole_p38i->p38 Inhibits

Caption: The p38 MAPK signaling pathway and its inhibition.

Quantitative Data: Anticancer Activity of Pyrazole Compounds
Compound ClassTargetCancer Cell LineIC50Reference
Pyrazole Benzothiazole HybridsVEGFR2HT29, PC3, A549, U87MG3.17 - 6.77 µM[10]
Pyrazole Carbaldehyde DerivativesPI3KMCF70.25 µM[10]
N-(1H-pyrazol-3-yl)pyrimidin-4-amineCDK16-33 nM (EC50)[11]
4-Amino-(1H)-pyrazole DerivativesJAK1, JAK2, JAK3-3.4, 2.2, 3.5 nM[3][4]
Pyrazole DerivativesCDK2-0.96 - 3.82 µM[2]
RuxolitinibJAK1, JAK2-~3 nM[5]

Anti-inflammatory Applications of Pyrazole Derivatives

The anti-inflammatory properties of pyrazole compounds are well-established, with the most notable example being the selective COX-2 inhibitor, Celecoxib.[12]

Cyclooxygenase-2 (COX-2) Inhibitors

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[13][14] While COX-1 is constitutively expressed and has protective functions, COX-2 is induced during inflammation.[13] Selective inhibition of COX-2 by pyrazole derivatives like Celecoxib provides anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[12][13]

The pathway of prostaglandin synthesis and COX-2 inhibition is illustrated below.

COX2_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 COX2 COX-2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediate Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Selectively Inhibits

Caption: COX-2 pathway for prostaglandin synthesis and its inhibition.

Quantitative Data: Anti-inflammatory Activity of Pyrazole Compounds
Compound/DerivativeTarget/AssayActivityReference
3-(trifluoromethyl)-5-arylpyrazoleCOX-2 / COX-1IC50 = 0.02 µM / 4.5 µM[12]
3,5-diarylpyrazolesCOX-2IC50 = 0.01 µM[12]
Pyrazole-thiazole hybridCOX-2 / 5-LOXIC50 = 0.03 µM / 0.12 µM[12]
Pyrazolo-pyrimidineCOX-2IC50 = 0.015 µM[12]
FR140423COX-2 / COX-1150-fold selective for COX-2[15]

Neuroprotective Applications of Pyrazole Compounds

Emerging research highlights the potential of substituted pyrazoles in the treatment of neurodegenerative diseases.[16][17] Their neuroprotective effects are often attributed to their antioxidant and anti-inflammatory properties, which can mitigate oxidative stress and neuroinflammation, key pathological features of diseases like Alzheimer's and Parkinson's.[16][18][19]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of substituted pyrazole compounds.

General Workflow for Pyrazole-based Drug Discovery

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel pyrazole-based therapeutic agents.

Drug_Discovery_Workflow Synthesis Synthesis of Pyrazole Library Screening In Vitro Screening (e.g., Kinase Assays) Synthesis->Screening Cell_Assays Cell-based Assays (e.g., MTT, Western Blot) Screening->Cell_Assays Lead_Opt Lead Optimization (SAR Studies) Cell_Assays->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Models (e.g., Paw Edema) Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: General workflow for pyrazole-based drug discovery.

Synthesis of Substituted Pyrazoles

A common and versatile method for the synthesis of substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[20]

Example Protocol: Synthesis of Celecoxib [6][16][21]

  • Step 1: Synthesis of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione.

    • To a solution of sodium methoxide in toluene, add 4'-methylacetophenone and ethyl trifluoroacetate.

    • Heat the mixture to reflux and stir for several hours.

    • After cooling, acidify the reaction mixture with hydrochloric acid and extract the product with an organic solvent.

    • Purify the resulting diketone.

  • Step 2: Cyclization to form Celecoxib.

    • Dissolve the purified 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol.

    • Add 4-sulfamoylphenylhydrazine hydrochloride and a catalytic amount of hydrochloric acid.

    • Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization to obtain pure Celecoxib.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (Example: p38 MAPK)[24]
  • Preparation:

    • Prepare a kinase reaction buffer containing the necessary salts, cofactors (e.g., MgCl₂), and ATP.

    • Dilute the recombinant human p38 MAPK enzyme and the substrate peptide (e.g., ATF2) in the assay buffer.

    • Prepare serial dilutions of the test pyrazole compounds in DMSO.

  • Assay Procedure (Radiometric):

    • In a 96-well plate, add the kinase, substrate, and test compound to each well.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate the plate at 30°C for 30-60 minutes.

    • Stop the reaction by adding phosphoric acid.

    • Spot a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the paper to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

MTT Cell Viability Assay[4][16][25][26][27]
  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the pyrazole compounds and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition and Incubation:

    • Remove the treatment medium and add fresh medium containing MTT solution (0.5 mg/mL final concentration) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Determine the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

Western Blot Analysis[6][14][28][29]
  • Sample Preparation:

    • Treat cells with the pyrazole compound for a specified time.

    • Lyse the cells in RIPA buffer to extract total protein.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated STAT3, cleaved caspase-3) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Carrageenan-Induced Paw Edema in Rats[30][31][32][33][34]
  • Animal Acclimatization:

    • Acclimatize male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week before the experiment.

  • Treatment Administration:

    • Administer the test pyrazole compound or a reference drug (e.g., Indomethacin) orally or intraperitoneally at a predetermined dose. Administer the vehicle to the control group.

  • Induction of Edema:

    • After a specific time (e.g., 30-60 minutes) post-treatment, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each treatment group at each time point compared to the vehicle control group.

DPPH Radical Scavenging Assay[5][12][18][21][35]
  • Reagent Preparation:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare various concentrations of the test pyrazole compound and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test compound or standard solution to each well.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion

The substituted pyrazole scaffold is a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility and therapeutic potential. The examples and data presented in this guide underscore the success of pyrazole-based compounds as potent and selective inhibitors of key biological targets in oncology and inflammation. The detailed experimental protocols provide a framework for the continued exploration and development of novel pyrazole derivatives. As research continues to uncover new biological targets and synthetic methodologies, the pyrazole core is poised to remain a critical component in the design of future generations of innovative medicines.

References

The Biological Versatility of 4-Bromo-3-methyl-1H-pyrazole Derivatives: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3] Its derivatives have been successfully developed into commercial drugs for a variety of therapeutic applications. The strategic substitution on the pyrazole ring allows for the fine-tuning of its biological properties, making it a privileged scaffold in drug discovery. This technical guide focuses on the biological activities of derivatives based on the 4-Bromo-3-methyl-1H-pyrazole core, a promising but less explored scaffold. The introduction of a bromine atom at the C4 position and a methyl group at the C3 position offers unique electronic and steric properties that can be exploited for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory conditions.[4]

Quantitative Biological Activity Data

While extensive research on a wide array of this compound derivatives is still emerging, preliminary studies on closely related structures have demonstrated significant biological potential. The following tables summarize the available quantitative data for derivatives containing the 4-bromo-3-methylphenyl or related pyrazole moieties, providing a glimpse into their potential efficacy.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
7a HepG26.1 ± 1.9Doxorubicin24.7 ± 3.2
7b HepG27.9 ± 1.9Doxorubicin24.7 ± 3.2

Note: Compounds 7a and 7b are 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide and 5-((1H-indol-3-yl)-methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide, respectively.[5] While not direct derivatives of the core topic, they highlight the anticancer potential of substituted pyrazoles.

Table 2: Antimicrobial Activity of Pyrazole and Pyrazine Carboxamide Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Compound with 4-bromo and 3-methyl substitutions Bacillus subtilis ATCC 66231--
5d Extensively Drug-Resistant Salmonella Typhi6.25--
3 Escherichia coli0.25Ciprofloxacin0.5
4 Streptococcus epidermidis0.25Ciprofloxacin4

Note: The first entry refers to a derivative of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid. Compound 5d is a derivative of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.[6] Compounds 3 and 4 are pyrazole analogues, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-methoxyphenyl)methyl)hydrazinecarboxamide and 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, respectively.[7]

Table 3: Enzyme Inhibition Activity of a Pyrazine Carboxamide Derivative

Compound IDEnzymeIC50 (µM)
5d Alkaline Phosphatase1.469 ± 0.02

Note: Compound 5d is a derivative of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections provide standardized protocols for key biological assays relevant to the evaluation of this compound derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8][9]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure: [10][11]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions treat_cells 3. Treat Cells with Compound compound_prep->treat_cells add_mtt 4. Add MTT Reagent treat_cells->add_mtt incubate 5. Incubate (2-4 hours) add_mtt->incubate solubilize 6. Solubilize Formazan incubate->solubilize read_absorbance 7. Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 8. Calculate IC50 read_absorbance->calculate_ic50

Figure 1. Workflow of the MTT assay for cytotoxicity.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of the target microorganism. The lowest concentration that shows no visible growth is determined as the MIC.

Procedure (Broth Microdilution Method): [14][15]

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15] Dilute this suspension to the final inoculum concentration (typically ~5 x 10⁵ CFU/mL).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis compound_dilution 1. Serial Dilution of Compound inoculum_prep 2. Prepare Standardized Inoculum inoculation 3. Inoculate Microtiter Plate inoculum_prep->inoculation incubation 4. Incubate (18-24 hours) inoculation->incubation read_results 5. Visually Assess for Growth incubation->read_results determine_mic 6. Determine MIC read_results->determine_mic

Figure 2. Workflow for MIC determination by broth microdilution.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[16][17]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a local, acute, and reproducible inflammatory response characterized by edema.[18] The ability of a test compound to reduce this edema indicates its anti-inflammatory potential.

Procedure: [19][20]

  • Animal Acclimatization: Acclimate animals (typically rats or mice) to the experimental conditions.

  • Compound Administration: Administer the test compound orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a predetermined time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Paw_Edema_Workflow cluster_prep Pre-treatment cluster_induction Induction cluster_measurement Measurement cluster_analysis Analysis acclimatization 1. Animal Acclimatization compound_admin 2. Administer Test Compound/Control acclimatization->compound_admin carrageenan_injection 3. Inject Carrageenan into Paw compound_admin->carrageenan_injection measure_t0 4. Measure Paw Volume (t=0) carrageenan_injection->measure_t0 measure_intervals 5. Measure Paw Volume at Intervals measure_t0->measure_intervals calculate_inhibition 6. Calculate % Edema Inhibition measure_intervals->calculate_inhibition

Figure 3. Workflow of the carrageenan-induced paw edema assay.

Conclusion and Future Directions

The this compound scaffold represents an intriguing starting point for the development of novel therapeutic agents. While the currently available data is limited, the broader family of pyrazole derivatives has consistently demonstrated significant potential across various biological targets. The presence of the bromo and methyl substituents on the pyrazole core offers opportunities for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives to fully elucidate their structure-activity relationships and identify lead compounds for further preclinical and clinical development. The experimental protocols detailed in this guide provide a robust framework for such investigations.

References

The Versatility of 4-Bromo-3-methyl-1H-pyrazole: A Synthetic Building Block for Drug Discovery and Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methyl-1H-pyrazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. Its unique structural features, including the presence of a reactive bromine atom and a methyl group on the pyrazole core, offer a wide range of possibilities for synthetic diversification. This guide provides a comprehensive overview of the role of this compound as a synthetic intermediate, detailing its application in the synthesis of kinase inhibitors, cyclooxygenase-2 (COX-2) inhibitors, and agrochemicals. This document includes detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways and experimental workflows to support researchers in their drug discovery and development endeavors.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound primarily stems from the reactivity of the C4-bromine and the N-H of the pyrazole ring. These sites allow for the introduction of a variety of substituents and the construction of complex molecular architectures.

Key Reactions:
  • Suzuki-Miyaura Coupling: The bromine atom at the C4 position is readily displaced via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of aryl and heteroaryl boronic acids. This reaction is fundamental for the synthesis of biaryl-pyrazole structures commonly found in biologically active molecules.

  • N-Arylation: The pyrazole nitrogen can undergo N-arylation, typically through copper or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), to introduce various aryl or heteroaryl substituents. This functionalization is crucial for modulating the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

  • Oxidation: The methyl group at the C3 position can be oxidized to a carboxylic acid, providing a handle for further functionalization, such as amide bond formation.[1]

Applications in Medicinal Chemistry

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, and this compound serves as a key starting material for the synthesis of numerous compounds with therapeutic potential.

Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Pyrazole-based compounds have been successfully developed as potent and selective kinase inhibitors.

JAK-STAT Signaling Pathway: The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade for a variety of cytokines and growth factors, playing a key role in immunity and inflammation.[2][3][4][5] Inhibitors of JAKs are effective in treating autoimmune diseases and myeloproliferative neoplasms.[2][6]

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Gene Gene Transcription STAT_dimer->Gene Nucleus Nucleus Pyrazole_Inhibitor Pyrazole-based Inhibitor Pyrazole_Inhibitor->JAK Inhibition

Diagram 1: Simplified JAK-STAT Signaling Pathway and the inhibitory action of pyrazole-based compounds.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[7][8][9][10] Aberrant MAPK signaling is a hallmark of many cancers.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival TranscriptionFactors->CellProliferation Pyrazole_Inhibitor Pyrazole-based Inhibitor Pyrazole_Inhibitor->RAF Inhibition

Diagram 2: Simplified MAPK/ERK Signaling Pathway, a target for pyrazole-based inhibitors.
Cyclooxygenase-2 (COX-2) Inhibitors

Celecoxib, a selective COX-2 inhibitor, features a 1,5-diarylpyrazole scaffold. This compound can be utilized as a starting material for the synthesis of celecoxib analogues, which are investigated for their anti-inflammatory and potential anticancer properties.[11][12][13]

Applications in Agrochemicals

The pyrazole ring is a key component in a variety of commercial agrochemicals, including insecticides, herbicides, and fungicides.[7][14][15][16] The structural versatility of pyrazole derivatives allows for the fine-tuning of their biological activity against specific pests and weeds while maintaining safety for non-target organisms.

  • Insecticides: Pyrazole-based insecticides often act as neurotoxins, targeting the central nervous system of insects.[1][2][6][17]

  • Herbicides: Pyrazole-containing herbicides can inhibit essential plant enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), leading to plant death.[15]

  • Fungicides: A significant class of pyrazole fungicides are the succinate dehydrogenase inhibitors (SDHIs), which disrupt the mitochondrial respiratory chain in fungi.[15]

Experimental Protocols

The following are generalized experimental protocols for key synthetic transformations of this compound based on established literature procedures. Researchers should optimize these conditions for their specific substrates.

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (for biphasic systems)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst (0.02-0.10 equiv.). If using a biphasic system, add water.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. If a biphasic system was used, separate the organic layer.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-3-methyl-1H-pyrazole.

General Procedure for N-Arylation

This protocol outlines a general method for the copper-catalyzed N-arylation of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide or aryl bromide)

  • Copper(I) iodide (CuI)

  • Diamine ligand (e.g., N,N'-dimethylethylenediamine)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., dioxane, toluene)

Procedure:

  • To a dry reaction vessel, add CuI (0.05-0.10 equiv.), the diamine ligand (0.10-0.20 equiv.), and the base (2.0 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the anhydrous solvent.

  • Stir the reaction mixture at the desired temperature (typically 100-120 °C) for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Oxidation of the 3-Methyl Group

This procedure describes the oxidation of the methyl group of this compound to a carboxylic acid.[1]

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add this compound (1.0 equiv.) and water.

  • Stir and heat the mixture to 90 °C.

  • Add potassium permanganate (3.0 equiv.) in portions over a period of time.

  • Maintain the reaction at 90 °C for approximately 8 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature and filter to remove manganese dioxide.

  • Wash the filter cake with water.

  • Concentrate the filtrate under reduced pressure.

  • Cool the concentrated solution to 0 °C and adjust the pH to 3 with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 4-Bromo-1H-pyrazole-3-carboxylic acid.

Data Presentation

The following tables summarize representative quantitative data for reactions involving this compound and its derivatives.

Table 1: Suzuki-Miyaura Coupling of 4-Bromopyrazoles

EntryPyrazole SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromo-1H-pyrazolePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O90661-86[6][18]
24-Iodo-1-methyl-1H-pyrazolePhenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃DME/H₂O90 (MW)0.195[19]
34-Bromo-3,5-dinitro-1H-pyrazoleVarious arylboronic acidsXPhos Pd G2K₃PO₄Dioxane/H₂O10015-20-[1][20]

Table 2: Characterization Data for Selected Pyrazole Derivatives

CompoundFormulaM.p. (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
This compoundC₄H₅BrN₂77-79---
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazoleC₁₂H₁₄N₂O-7.33–7.27 (m, 2H), 6.96–6.90 (m, 2H), 5.94 (s, 1H), 3.83 (s, 3H), 2.27 (s, 3H), 2.22 (s, 3H)158.7, 148.5, 139.4, 133.1, 126.4, 114.1, 106.2, 55.5, 13.5, 12.1-
4-Bromo-1H-pyrazole-3-carboxylic acidC₄H₃BrN₂O₂----
4-Bromo-3-methoxy-1-phenyl-1H-pyrazoleC₁₀H₉BrN₂O24.5-25.57.78 (s, 1H), 7.56 (m, 2H), 7.42 (m, 2H), 7.23 (m, 1H), 4.05 (s, 3H)161.2, 139.7, 129.4, 127.8, 125.8, 117.6, 82.0, 56.8253/255 (M⁺)
4-Bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamideC₁₁H₁₀BrN₃O----

Note: Spectroscopic data can vary based on the solvent and instrument used.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery of kinase inhibitors starting from a pyrazole building block.

Kinase_Inhibitor_Workflow Start This compound Reaction1 Suzuki-Miyaura Coupling (Aryl Library) Start->Reaction1 Reaction2 N-Arylation (Amine Library) Start->Reaction2 Library Pyrazole Derivative Library Reaction1->Library Reaction2->Library Screening High-Throughput Screening (Kinase Panel) Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Diagram 3: A representative workflow for kinase inhibitor discovery using this compound.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its reactivity allows for the efficient construction of a diverse range of pyrazole derivatives with significant potential in medicinal chemistry and agrochemical development. The ability to readily functionalize both the C4 and N1 positions provides a powerful tool for fine-tuning the biological activity and physicochemical properties of the target molecules. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the synthetic potential of this important heterocyclic intermediate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 4-Bromo-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The pyrazole scaffold serves as a versatile template for designing novel therapeutic agents. 4-Bromo-3-methyl-1H-pyrazole is a key starting material, offering a reactive handle at the C4 position for various chemical transformations. The bromine atom allows for the introduction of diverse functional groups through a variety of modern cross-coupling reactions, making it an invaluable building block for creating libraries of novel pyrazole-based compounds.[3]

This document provides detailed application notes and experimental protocols for several key synthetic transformations utilizing this compound, intended for researchers, scientists, and professionals in the field of drug development.

Oxidation to 4-Bromo-1H-pyrazole-3-carboxylic Acid

A fundamental transformation of this compound is the oxidation of the methyl group at the C3 position to a carboxylic acid. This creates 4-Bromo-1H-pyrazole-3-carboxylic acid, a versatile intermediate for further derivatization, such as amide bond formation. Pyrazole compounds with carboxylic acid moieties are significant in medicinal and pesticide applications.[4]

Oxidation_Reaction cluster_reactants Reactants cluster_products Product This compound This compound 4-Bromo-1H-pyrazole-3-carboxylic_acid 4-Bromo-1H-pyrazole-3-carboxylic_acid This compound->4-Bromo-1H-pyrazole-3-carboxylic_acid KMnO4, H2O 90°C, 8h

Caption: Oxidation of this compound.

Data Presentation: Oxidation Reaction Conditions

ParameterValueReference
Starting MaterialThis compound[4]
Oxidizing AgentPotassium permanganate (KMnO₄)[4]
Molar Ratio (KMnO₄:Substrate)3:1[4]
SolventWater[4]
Temperature90 °C[4]
Reaction Time8 hours[4]
Yield 64.2% [4]

Experimental Protocol: Synthesis of 4-Bromo-1H-pyrazole-3-carboxylic Acid [4]

  • To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add this compound (8.05 g, 0.05 mol) and 200 mL of water.

  • Stir the mixture and heat to 90 °C.

  • Slowly add potassium permanganate (23.7 g, 0.15 mol) in portions over the course of the reaction to control the exotherm.

  • Maintain the reaction at 90 °C for 8 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Filter the mixture to remove manganese dioxide (MnO₂) and wash the filter cake with water.

  • Concentrate the combined filtrate to approximately 30 mL under reduced pressure.

  • Cool the concentrated solution to 0 °C in an ice bath.

  • Adjust the pH to 3 with concentrated hydrochloric acid, which will cause a large amount of solid to precipitate.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain 4-Bromo-1H-pyrazole-3-carboxylic acid.

Oxidation_Workflow A 1. Add Reactants (this compound, H₂O) B 2. Heat to 90°C A->B C 3. Add KMnO₄ in portions B->C D 4. React for 8 hours C->D E 5. Cool to Room Temperature D->E F 6. Filter MnO₂ E->F G 7. Concentrate Filtrate F->G H 8. Cool to 0°C & Acidify (pH 3) G->H I 9. Filter & Dry Product H->I

Caption: Workflow for the oxidation of 4-bromo-3-methylpyrazole.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of this compound is ideally suited for a variety of palladium-catalyzed cross-coupling reactions. These reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling the bromopyrazole with an organoboron species, typically an aryl or vinyl boronic acid.[5] This reaction is widely used to synthesize biaryl and substituted styrene derivatives.[5]

Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_complex Ar-Pd(II)-Br(L₂) OA->PdII_complex TM Transmetalation PdII_complex->TM PdII_R Ar-Pd(II)-R(L₂) TM->PdII_R Ar_B R-B(OR)₂ Ar_B->TM Base Base Base->TM RE Reductive Elimination PdII_R->RE RE->Pd0 Product Ar-R RE->Product Ar_Br Ar-Br Ar_Br->OA

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Data Presentation: Typical Suzuki-Miyaura Coupling Conditions

ComponentExamplePurposeReference
Substrate4-Bromo-1-protected-pyrazoleAryl Halide[6]
Coupling PartnerArylboronic acidOrganoboron reagent[6]
CatalystPd(PPh₃)₄ (5 mol%)Palladium(0) source[6]
BaseNa₂CO₃ or K₃PO₄Activates boronic acid[6]
Solvent1,4-Dioxane / WaterReaction medium[6]
Temperature90 - 110 °CThermal energy[6]
Reaction Time6 - 15 hoursTo completion[6]
Typical Yield 70 - 97% -[6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [6]

  • In a Schlenk tube, combine the this compound derivative (1.0 equiv), the desired arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (2.5 equiv).

  • Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this process three times.

  • Add 1,4-dioxane and water (typically in a 4:1 ratio).

  • Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 4-aryl-3-methyl-1H-pyrazole derivative.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the bromopyrazole and a terminal alkyne, producing 4-alkynyl-pyrazole derivatives.[7] This reaction is typically co-catalyzed by palladium and copper(I).[8]

Data Presentation: Optimized Sonogashira Coupling Conditions

ComponentExamplePurposeReference
SubstrateThis compoundAryl Halide[9]
Coupling PartnerTerminal Alkyne (e.g., TMSA)Alkyne source[9]
Pd CatalystPd(OAc)₂ (3 mol%)Palladium source[9]
LigandXPhos (6 mol%)Stabilizes Pd catalyst[9]
Cu(I) Co-catalystCuI (5 mol%)Activates alkyne[7]
BaseEt₃N (Triethylamine)Neutralizes HBr byproduct[9]
SolventMeCN (Acetonitrile)Reaction medium[9]
Temperature110 °CThermal energy[9]
Typical Yield Up to 80% -[9]

Experimental Protocol: General Procedure for Sonogashira Coupling [9]

  • To a sealed reaction vessel, add the this compound (1.0 equiv), Pd(OAc)₂ (0.03 equiv), XPhos ligand (0.06 equiv), and CuI (0.05 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon).

  • Add anhydrous acetonitrile (MeCN) followed by triethylamine (Et₃N, 2.0 equiv) and the terminal alkyne (1.2 equiv).

  • Seal the vessel and heat the mixture to 110 °C with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the residue by silica gel column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling the bromopyrazole with a primary or secondary amine.[10] This reaction provides direct access to 4-amino-pyrazole derivatives, which are prevalent in pharmacologically active molecules.[11] Microwave irradiation can often be used to expedite the process.[12]

BHW_Workflow A 1. Add Reactants to MW Vial (Bromopyrazole, Amine, Base) B 2. Add Catalyst & Ligand (Pd(dba)₂, tBuDavePhos) A->B C 3. Add Solvent (Xylene) B->C D 4. Seal Vial & Purge with Argon C->D E 5. Microwave Irradiation (e.g., 160°C, 10-30 min) D->E F 6. Cool & Filter E->F G 7. Work-up (Extraction) F->G H 8. Purify (Chromatography) G->H

Caption: Microwave-assisted Buchwald-Hartwig amination workflow.

Data Presentation: Buchwald-Hartwig Amination Conditions

ComponentExamplePurposeReference
Substrate4-Bromo-1-trityl-1H-pyrazole*Aryl Halide[12]
Coupling PartnerPiperidine, Morpholine, etc.Amine nucleophile[13][14]
CatalystPd(dba)₂ (10 mol%)Palladium(0) source[12]
LigandtBuDavePhos (20 mol%)Electron-rich phosphine[12]
BasetBuOK (Potassium tert-butoxide)Strong, non-nucleophilic base[12]
SolventXyleneHigh-boiling solvent[12]
ConditionMicrowave IrradiationRapid heating[12]
Temperature160 °CThermal energy[12]
Typical Yield 60 - 67% (for cyclic secondary amines)-[14]
Note: An N-protecting group like trityl is often used to improve yields in Buchwald-Hartwig reactions of pyrazoles.

Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination [12]

  • To a microwave vial, add 4-Bromo-1-trityl-3-methyl-1H-pyrazole (1.0 equiv), Pd(dba)₂ (0.10 equiv), and tBuDavePhos (0.20 equiv).

  • Add potassium tert-butoxide (tBuOK, 2.0 equiv).

  • Seal the vial with a septum, then evacuate and backfill with argon.

  • Add anhydrous xylene, followed by the desired amine (2.0 equiv).

  • Place the vial in a microwave reactor and irradiate at 160 °C for 10-30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via column chromatography on silica gel.

Heck-Mizoroki Reaction

The Heck reaction couples the bromopyrazole with an alkene to form a new C-C bond, yielding 4-alkenyl-pyrazole derivatives.[15][16] This reaction is a powerful method for vinylation of aryl halides. While 4-iodopyrazoles are more reactive, 4-bromopyrazoles can also be used, sometimes requiring more forcing conditions or specialized catalysts.[17]

Data Presentation: Heck-Mizoroki Reaction Conditions

ComponentExamplePurposeReference
Substrate4-Bromo-1-protected-pyrazoleAryl Halide[17]
Coupling PartnerAlkene (e.g., acrylate)Vinyl partner[17]
CatalystPd(OAc)₂ (5 mol%)Palladium source[17]
LigandP(OEt)₃ (10 mol%)Phosphite ligand[17]
BaseEt₃N (Triethylamine)Base[17]
SolventDMF or AcetonitrilePolar aprotic solvent[17]
Temperature100 - 120 °CThermal energy[17]
Typical Yield 44 - 95% (with 4-iodo analog)-[17]

Experimental Protocol: General Procedure for Heck-Mizoroki Reaction [17]

  • In a sealed tube, dissolve the 4-Bromo-1-protected-3-methyl-1H-pyrazole (1.0 equiv) in DMF.

  • Add the alkene (1.5 equiv), triethylamine (Et₃N, 2.0 equiv), Pd(OAc)₂ (0.05 equiv), and triethyl phosphite (P(OEt)₃, 0.10 equiv).

  • Purge the mixture with argon for 10 minutes.

  • Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.

  • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography on silica gel to afford the desired 4-alkenyl-pyrazole.

References

Application Notes: Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-Bromo-3-methyl-1H-pyrazole. The pyrazole moiety is a critical scaffold in medicinal chemistry, and the functionalization of its C4 position via cross-coupling reactions offers a powerful strategy for generating diverse molecular libraries. This guide covers key reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings, presenting optimized conditions and step-by-step protocols to facilitate their application in research and drug development.

Introduction to Pyrazole Functionalization

The 1H-pyrazole ring is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds. Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it a valuable component in molecular design. This compound is a versatile building block, allowing for the introduction of various substituents at the C4 position through transition metal-catalyzed reactions. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1]

Below is a generalized catalytic cycle for these transformations, illustrating the key steps of oxidative addition, transmetalation (or related steps), and reductive elimination.

Palladium_Cross_Coupling_Cycle pd0 Pd(0)Ln (Active Catalyst) oxidative_adduct R-Pd(II)(X)Ln (Oxidative Adduct) pd0->oxidative_adduct Oxidative Addition transmetalation_intermediate R-Pd(II)(R')Ln (Transmetalation Product) oxidative_adduct->transmetalation_intermediate Transmetalation transmetalation_intermediate->pd0 Reductive Elimination product R-R' (Coupled Product) byproduct M-X (Byproduct) reactants R-X (this compound) coupling_partner R'-M (Coupling Partner)

Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide.[2] It is widely used due to the stability and low toxicity of boronic acids and their derivatives.[2][3]

Data Presentation: Suzuki-Miyaura Coupling Conditions
Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O80~82Adapted from[4]
4-Carboxyphenylboronic acidPd Black (2)-K₂CO₃ (2.5)MeOHReflux88[5]
Arylboronic acidsXPhos Pd G2 (2-5)-K₃PO₄ (2)Dioxane100-12060-95Adapted from[6]
(Het)Arylboronic acidsPdCl₂(PPh₃)₂ (5)-Na₂CO₃ (2)Dioxane/H₂O11067-89[3]

Experimental Protocol: Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Add Pyrazole, Boronic Acid, Catalyst, and Base to Vial add_solvent Add Solvent and Seal Vial prep->add_solvent heat Heat with Stirring (Conventional or Microwave) add_solvent->heat quench Quench, Extract with Organic Solvent heat->quench purify Dry and Concentrate, Purify via Chromatography quench->purify

Caption: Experimental workflow for a typical Suzuki-Miyaura reaction.

  • Reagent Preparation: To a microwave-safe vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv), the corresponding boronic acid or ester (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Reaction Setup: Add the chosen solvent system (e.g., Dioxane/H₂O, 4:1, 5 mL).

  • Execution: Seal the vial and place it in a pre-heated oil bath or a microwave reactor. Heat the mixture at the specified temperature (e.g., 110 °C) for the required time (typically 1-16 hours), monitoring by TLC or LC-MS.[3]

  • Work-up: After cooling to room temperature, dilute the mixture with water (10 mL) and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between a terminal alkyne and an aryl or vinyl halide.[1][7] This reaction is fundamental for synthesizing conjugated enynes and arylalkynes.[7] It typically requires both palladium and copper(I) catalysts.[7]

Data Presentation: Sonogashira Coupling Conditions
Coupling PartnerPd Catalyst (mol%)Cu Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
TrimethylsilylacetylenePd(OAc)₂ (3)-XPhos (6)Et₃N (2)MeCN110>95 (conv.)[8]
PhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (3)-Et₃N (1.5)TolueneRT~90Adapted from[4]
Terminal AlkynesPd(PPh₃)₄ (2-5)CuI (5-10)-Et₃N or PiperidineTHF or DMFRT - 6070-95General
Phenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)--TMP (2)DMSORT - 60~87[9]
Experimental Protocol: Sonogashira Coupling
  • Reagent Preparation: In a heat-gun-dried, argon-flushed flask, dissolve this compound (1.0 mmol, 1 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 mmol, 5 mol%), and the copper(I) catalyst (e.g., CuI, 0.03 mmol, 3 mol%) in a degassed solvent (e.g., Toluene, 10 mL).[4]

  • Reaction Setup: Add the base (e.g., Et₃N, 1.5 mmol, 1.5 equiv) followed by the terminal alkyne (1.1 mmol, 1.1 equiv) via syringe.

  • Execution: Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with water or saturated NH₄Cl solution (10 mL). Extract the aqueous phase with an organic solvent (e.g., CH₂Cl₂, 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling amines with aryl halides.[10] This reaction has broad utility, allowing for the synthesis of a wide range of arylamines from primary and secondary amines.[10]

Data Presentation: Buchwald-Hartwig Amination Conditions
AminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
PiperidinePd(dba)₂ (10)tBuDavePhos (20)tBuOK (2)Xylene160 (MW)60[11][12]
MorpholinePd(dba)₂ (10)tBuDavePhos (20)tBuOK (2)Xylene160 (MW)67[12]
Various anilinesP4 Precat. (2)L4 (BrettPhos) (2)LHMDS (2.2)THF8060-90[13]
BenzylaminePd(dba)₂ (10)tBuDavePhos (20)tBuOK (1.1)Xylene160 (MW)88[14]

Note: P4 precatalyst is a specific Buchwald precatalyst. LHMDS is Lithium bis(trimethylsilyl)amide.

Experimental Protocol: Buchwald-Hartwig Amination
  • Reagent Preparation: To a microwave vial, add this compound (1.0 mmol, 1 equiv), the palladium precatalyst (e.g., Pd(dba)₂, 0.1 mmol, 10 mol%), and the phosphine ligand (e.g., tBuDavePhos, 0.2 mmol, 20 mol%).[11]

  • Reaction Setup: Add the base (e.g., Potassium t-butoxide, 2.0 mmol, 2.0 equiv) and the solvent (e.g., Xylene, 5 mL). Finally, add the amine (2.0 mmol, 2.0 equiv).[11]

  • Execution: Seal the vial and heat in a microwave reactor to 160 °C for 10-30 minutes.[11] Monitor the reaction's progress by LC-MS.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude material using flash column chromatography to isolate the desired 4-amino-3-methyl-1H-pyrazole derivative.

Heck Reaction

The Heck reaction forms a substituted alkene through the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base.[15]

Data Presentation: Heck Reaction Conditions
AlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
n-Butyl acrylatePd(OAc)₂ (1-2)PPh₃ (2-4)Et₃N (1.5)DMF100HighGeneral
StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.2)Acetonitrile80-10070-90General
Acrolein diethyl acetalPd(OAc)₂ (5)-Et₃N (2)DMF100GoodAdapted from[16]
Experimental Protocol: Heck Reaction
  • Reagent Preparation: Combine this compound (1.0 mmol, 1 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%), and a base (e.g., Et₃N, 1.2 mmol, 1.2 equiv) in a sealed tube.

  • Reaction Setup: Add the alkene (e.g., Styrene, 1.5 mmol, 1.5 equiv) and the solvent (e.g., Acetonitrile, 5 mL).

  • Execution: Seal the tube and heat the mixture in an oil bath at 80-100 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

Stille Reaction

The Stille reaction creates a C-C bond by coupling an organotin compound (stannane) with an sp²-hybridized organic halide.[17] A key advantage is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback.[17][18]

Data Presentation: Stille Reaction Conditions
StannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Yield (%)Reference
(Tributylstannyl)benzenePd(PPh₃)₄ (2-5)--Toluene11070-95General
VinyltributyltinPdCl₂(PPh₃)₂ (3)--DMF80HighGeneral
AllenylstannanesPd(PPh₃)₄ (5)-LiClTHF65Good[18]
Experimental Protocol: Stille Reaction
  • Reagent Preparation: In an inert atmosphere glovebox or using Schlenk techniques, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to a solution of this compound (1.0 mmol, 1 equiv) in a degassed solvent (e.g., Toluene, 10 mL).

  • Reaction Setup: Add the organostannane reagent (e.g., (Tributylstannyl)benzene, 1.1 mmol, 1.1 equiv) to the mixture.

  • Execution: Heat the reaction mixture to the required temperature (e.g., 110 °C) and stir for 12-24 hours, or until completion as indicated by TLC/LC-MS.

  • Work-up: Cool the mixture, then quench with a saturated aqueous solution of KF. Stir vigorously for 30 minutes to precipitate tin salts. Filter the mixture through celite.

  • Purification: Extract the filtrate with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by flash column chromatography.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromo-3-methyl-1H-pyrazole with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Bromo-3-methyl-1H-pyrazole with a variety of arylboronic acids. This reaction is a cornerstone in medicinal chemistry and drug development for the synthesis of novel 4-aryl-3-methyl-1H-pyrazole derivatives, which are prevalent scaffolds in many biologically active compounds.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. In the context of drug discovery, the coupling of arylboronic acids with heteroaromatic halides, such as this compound, provides a powerful tool for the construction of diverse compound libraries. The resulting 4-aryl-3-methyl-1H-pyrazoles are key intermediates and final products in the development of new therapeutic agents. This document outlines optimized reaction conditions and a general protocol for this transformation.

Reaction Scheme

The general reaction scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

Data Presentation: Reaction Conditions and Yields

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. The following table summarizes various conditions for the coupling of bromo-pyrazoles with arylboronic acids, providing a basis for optimization.

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)TimeYield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O90 (MW)5-12 minModerate to Good[1]
2Various arylboronic acidsXPhos Pd G2 (2.5-5)K₂CO₃ (3)Dioxane/H₂O or EtOH/H₂O110 (MW)40 min61-89[2][3]
3Phenylboronic acidPd(OAc)₂ (5) / PCy₃ (10)K₂HPO₄·3H₂O (3)MeOH90-89[4]
4Various arylboronic acidsP1 (XPhos-derived precatalyst) (6-7)K₃PO₄ (2)Dioxane/H₂O10015-20 h61-86[5]
5Phenylboronic acidPd(PPh₃)₄ (30)K₂CO₃THF/H₂OReflux48 h56[6]
6Various arylboronic acidsPd(PPh₃)₄ (5)Na₂CO₃ (2.5)1,4-dioxane/H₂O906 hGood[7]

Note: Yields are reported for similar bromo-pyrazole systems and may vary for this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling experiment.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Arylboronic acid - Base - Solvent degas Degas Mixture (e.g., with Argon) reagents->degas catalyst Add Pd Catalyst and Ligand degas->catalyst heat Heat Reaction Mixture (Conventional or Microwave) catalyst->heat cool Cool to RT heat->cool extract Aqueous Work-up & Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, THF)

  • Deionized water

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Reaction Setup:

    • To a flame-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2-3 equiv).

    • The vessel is sealed with a septum and purged with an inert gas (Argon or Nitrogen) for 10-15 minutes.

    • Add the anhydrous solvent and deionized water (typically in a 4:1 to 5:1 ratio).

    • The mixture is degassed by bubbling the inert gas through the solution for another 10-15 minutes.

    • Under a positive pressure of the inert gas, add the palladium catalyst (and ligand, if separate).

  • Reaction:

    • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously. The reaction can be performed using conventional heating with a reflux condenser or in a sealed vessel using a microwave reactor.[1][3]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-3-methyl-1H-pyrazole.

  • Characterization:

    • The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the key components and their relationships in the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa R¹-X (this compound) pd_complex R¹-Pd(II)L_n-X oa->pd_complex tm Transmetalation pd_complex->tm R²B(OH)₂ (Arylboronic acid) + Base tm_intermediate R¹-Pd(II)L_n-R² tm->tm_intermediate re Reductive Elimination tm_intermediate->re re->pd0 Catalyst Regeneration product R¹-R² re->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents.[8] Increasing the reaction temperature or time may also improve the yield. Microwave irradiation can often reduce reaction times and increase yields.[1]

  • De-bromination: A common side reaction is the de-bromination of the starting material. Using a less polar solvent or a different base might mitigate this issue. The choice of catalyst and ligand is also crucial in preventing this side reaction.[3]

  • Homocoupling: Homocoupling of the arylboronic acid can occur. This can sometimes be suppressed by carefully controlling the reaction temperature and the rate of catalyst addition.

These application notes and protocols are intended to serve as a starting point for the synthesis of 4-aryl-3-methyl-1H-pyrazoles via Suzuki-Miyaura coupling. Researchers are encouraged to optimize the conditions for their specific substrates to achieve the best results.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Brominated Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for three pivotal palladium-catalyzed cross-coupling reactions—Heck, Stille, and Sonogashira—as applied to brominated pyrazole substrates. Pyrazoles are a critical heterocyclic motif in medicinal chemistry, and the functionalization of brominated pyrazoles via these methods offers a powerful toolkit for the synthesis of novel drug candidates and complex molecular architectures.

Introduction

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For drug development professionals, these reactions are indispensable for modifying core scaffolds like pyrazole. Brominated pyrazoles are versatile building blocks, with the bromine atom serving as a handle for introducing a wide array of substituents through reactions such as the Heck, Stille, and Sonogashira couplings. This document outlines the principles of each reaction and provides detailed experimental protocols and comparative data to guide researchers in their synthetic endeavors.

Sonogashira Coupling of Brominated Pyrazoles

The Sonogashira reaction is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1] The Sonogashira coupling of brominated pyrazoles provides a direct route to alkynylpyrazoles, which are valuable intermediates in the synthesis of various biologically active compounds.

General Reaction Scheme:
Catalytic Cycle for Sonogashira Coupling

The mechanism of the Sonogashira reaction involves two interconnected catalytic cycles for palladium and copper.

Sonogashira_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Br-Pd(II)L₂(Pyrazole) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation alkynyl_pd_complex R-C≡C-Pd(II)L₂(Pyrazole) transmetalation->alkynyl_pd_complex cu_catalyst Cu(I)X transmetalation->cu_catalyst reductive_elimination Reductive Elimination alkynyl_pd_complex->reductive_elimination reductive_elimination->pd0  Regeneration product R-C≡C-Pyrazole reductive_elimination->product bromopyrazole Br-Pyrazole bromopyrazole->oxidative_addition alkyne_activation Alkyne Activation cu_catalyst->alkyne_activation cu_acetylide R-C≡C-Cu(I) alkyne_activation->cu_acetylide cu_acetylide->transmetalation  Transfers alkynyl group terminal_alkyne R-C≡C-H terminal_alkyne->alkyne_activation base Base base->alkyne_activation

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Data Presentation: Sonogashira Coupling of Brominated Pyrazoles
EntryBrominated PyrazoleAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5.0)Et₃NDMF100396[2][3]
22-Amino-3-bromopyridine1-HexynePd(CF₃COO)₂ (2.5)CuI (5.0)Et₃NDMF100385[2]
35-BromopyrimidinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5.0)Et₃NDMF100392[4]
45-Bromopyrimidine3-EthynylpyridinePd(CF₃COO)₂ (2.5)CuI (5.0)Et₃NDMF100388[4]
51-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (2.5)-TMPDMSOrt1897[5]
Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene[2]

Materials:

  • 2-Amino-3-bromopyridine (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Triphenylphosphine (PPh₃) (5.0 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask, add 2-amino-3-bromopyridine, Pd(CF₃COO)₂, PPh₃, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add anhydrous DMF, followed by triethylamine and phenylacetylene via syringe.

  • Stir the reaction mixture at 100 °C for 3 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-(phenylethynyl)pyridine.

Heck Coupling of Brominated Pyrazoles

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide (or triflate) and an alkene.[6] This reaction is a powerful tool for the vinylation of brominated pyrazoles, leading to the synthesis of styrenyl- and acryloyl-substituted pyrazoles, which are precursors to a variety of functionalized molecules.[7]

General Reaction Scheme:

Experimental Workflow for Heck Reaction

Heck_Workflow start Reaction Setup reagents Add Bromopyrazole, Alkene, Pd Catalyst, Base, and Solvent start->reagents reaction Heat Mixture (e.g., 80-140 °C) reagents->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring workup Workup monitoring->workup quench Quench Reaction workup->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purification Purification concentrate->purification chromatography Column Chromatography purification->chromatography product Isolated Product chromatography->product

References

Application Notes and Protocols for N-Alkylation of 4-Bromo-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of pyrazoles is a fundamental transformation in organic synthesis, particularly in the field of medicinal chemistry. The pyrazole moiety is a key structural component in numerous pharmaceuticals, and the substituent on the pyrazole nitrogen often plays a critical role in modulating the biological activity and pharmacokinetic properties of the molecule. 4-Bromo-3-methyl-1H-pyrazole is a versatile building block, and its N-alkylation provides access to a diverse range of substituted pyrazoles for drug discovery and development.

A significant challenge in the N-alkylation of asymmetrically substituted pyrazoles, such as this compound, is controlling the regioselectivity of the reaction. Alkylation can occur at either of the two nitrogen atoms (N1 or N2), leading to the formation of two constitutional isomers. The regiochemical outcome is influenced by several factors, including the steric and electronic properties of the pyrazole, the nature of the alkylating agent, the choice of base and solvent, and the reaction temperature.[1] Steric hindrance often directs the alkylation to the less hindered nitrogen atom.[1]

This document provides detailed protocols for the N-alkylation of this compound, focusing on common base-mediated methods. It includes a summary of reaction conditions and a generalized experimental workflow to guide researchers in synthesizing the desired N-alkylated products.

General Reaction Scheme

The N-alkylation of this compound typically proceeds via deprotonation of the pyrazole nitrogen by a base, followed by nucleophilic attack of the resulting pyrazolate anion on an alkylating agent.

Caption: General scheme for the N-alkylation of this compound.

Summary of N-Alkylation Reaction Conditions

The selection of base, solvent, and alkylating agent is critical for achieving high yields and desired regioselectivity in the N-alkylation of this compound. The following table summarizes common reaction conditions based on established protocols for pyrazole alkylation.

Base (equivalents)SolventAlkylating Agent (equivalents)Temperature (°C)Reaction Time (h)Typical Yield (%)Notes
NaH (1.1 - 1.5)DMF, THFAlkyl halide (e.g., CH₃I, BnBr) (1.0 - 1.2)0 to 601 - 1270 - 95NaH is a strong, non-nucleophilic base suitable for complete deprotonation. Anhydrous conditions are crucial.[2]
K₂CO₃ (1.5 - 2.0)DMF, DMSO, AcetonitrileAlkyl halide (e.g., CH₃I, BnBr) (1.0 - 1.2)Room temp. to 804 - 2460 - 90A milder base, often leading to better regioselectivity. Suitable for a wide range of alkylating agents.[1]
Cs₂CO₃ (1.5 - 2.0)DMF, AcetonitrileAlkyl halide (e.g., CH₃I, BnBr) (1.0 - 1.2)Room temp. to 804 - 2465 - 92Often provides higher yields and improved regioselectivity compared to K₂CO₃.
KOH (1.2)Ionic Liquid (e.g., [BMIM][BF₄])1-Bromobutane (1.2)802HighGreener alternative to traditional organic solvents.[3]

Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction scale. Regioselectivity will be influenced by the steric bulk of the alkylating agent and the substitution pattern of the pyrazole. For this compound, alkylation is generally favored at the N1 position due to the steric hindrance of the adjacent methyl group.

Experimental Protocols

Protocol 1: N-Alkylation using Sodium Hydride (NaH) in DMF

This protocol is suitable for a wide range of alkyl halides and typically provides high yields.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).

  • Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated product(s).

Protocol 2: N-Alkylation using Potassium Carbonate (K₂CO₃) in DMF

This protocol employs a milder base and is often preferred for substrates sensitive to stronger bases.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and anhydrous DMF.

  • Add K₂CO₃ (2.0 eq) to the stirred solution.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the N-alkylation of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_materials Assemble Materials: - this compound - Base (NaH or K₂CO₃) - Anhydrous Solvent (DMF) - Alkylating Agent setup_reaction Set up Reaction: - Flame-dried glassware - Inert atmosphere (Argon) prep_materials->setup_reaction dissolve Dissolve Pyrazole in Anhydrous Solvent setup_reaction->dissolve add_base Add Base (e.g., NaH at 0°C or K₂CO₃ at RT) dissolve->add_base deprotonation Stir for Deprotonation (30 min for NaH, 15-30 min for K₂CO₃) add_base->deprotonation add_alkylating_agent Add Alkylating Agent Dropwise deprotonation->add_alkylating_agent react Stir at Appropriate Temperature (RT to 80°C) for 1-24h add_alkylating_agent->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench Reaction (e.g., with aq. NH₄Cl for NaH) monitor->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash_dry Wash with Brine & Dry (Na₂SO₄) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: A generalized experimental workflow for the N-alkylation of this compound.

Conclusion

The N-alkylation of this compound is a versatile reaction that can be accomplished using various base-mediated protocols. The choice of reaction conditions, particularly the base and solvent, significantly impacts the yield and regioselectivity of the transformation. The protocols provided herein offer robust starting points for the synthesis of a wide array of N-alkylated 4-bromo-3-methyl-pyrazoles, which are valuable intermediates in the development of novel therapeutic agents. Careful optimization of the reaction parameters will be essential for achieving the desired outcomes for specific alkylating agents and research applications.

References

Application Notes and Protocols: One-Pot Synthesis of Functionalized Pyrazoles from 4-Bromo-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the one-pot synthesis of diverse functionalized pyrazoles starting from the readily available building block, 4-Bromo-3-methyl-1H-pyrazole. The described methods offer efficient routes to novel pyrazole derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities. The protocols focus on transition-metal-catalyzed cross-coupling reactions as key steps in one-pot sequences, enabling the introduction of various functionalities with high atom economy and procedural simplicity.

Introduction

Pyrazoles are a class of heterocyclic compounds that are integral to many pharmaceuticals and agrochemicals. The functionalization of the pyrazole core is a key strategy in the development of new bioactive molecules. This compound is a versatile starting material, offering two reactive sites for modification: the C4-bromo position for cross-coupling reactions and the C3-methyl group for oxidation or other transformations. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and time savings. This document outlines one-pot protocols for the synthesis of functionalized pyrazoles via Sonogashira coupling followed by cyclization, and a proposed one-pot Buchwald-Hartwig amination followed by a subsequent reaction. Additionally, a straightforward oxidation of the methyl group is presented.

One-Pot Synthesis via Sonogashira Coupling and Cyclization

This protocol describes a one-pot, three-step synthesis of 4-(1,2,3-triazol-4-yl)-3-methyl-1H-pyrazoles from this compound. The sequence involves a Sonogashira cross-coupling with a terminal alkyne, followed by in-situ desilylation (if a silyl-protected alkyne is used) and a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Experimental Workflow

workflow cluster_start Starting Materials cluster_pot One-Pot Reaction Vessel start1 This compound step1 Step 1: Sonogashira Coupling (Pd catalyst, Cu(I) co-catalyst, Base) start1->step1 start2 Terminal Alkyne (e.g., TMSA) start2->step1 start3 Azide step3 Step 3: CuAAC (Cu(I) catalyst) start3->step3 step2 Step 2: Desilylation (if applicable) (e.g., TBAF) step1->step2 step2->step3 product Functionalized Pyrazole (4-(1,2,3-triazol-4-yl)-3-methyl-1H-pyrazole) step3->product

Caption: One-pot synthesis of triazolyl-pyrazoles.

Experimental Protocol

Materials:

  • This compound

  • Trimethylsilylacetylene (TMSA) or other terminal alkyne

  • Organic azide (e.g., benzyl azide)

  • Palladium catalyst (e.g., Pd(OAc)₂, 3 mol%)

  • Phosphine ligand (e.g., XPhos, 6 mol%)

  • Copper(I) iodide (CuI, co-catalyst for Sonogashira and catalyst for CuAAC)

  • Base (e.g., Triethylamine, Et₃N)

  • Tetrabutylammonium fluoride (TBAF) for desilylation

  • Solvent (e.g., Acetonitrile, MeCN)

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (0.03 mmol), XPhos (0.06 mmol), and CuI (0.05 mmol).

  • Add anhydrous MeCN (5 mL) and Et₃N (3.0 mmol).

  • Add trimethylsilylacetylene (1.2 mmol) and heat the mixture at 110 °C. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Add the organic azide (1.1 mmol) to the reaction mixture.

  • Add a solution of TBAF (1.0 M in THF, 1.2 mL, 1.2 mmol) dropwise.

  • Stir the reaction mixture at room temperature and monitor the formation of the triazole product by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-(1-substituted-1H-1,2,3-triazol-4-yl)-3-methyl-1H-pyrazole.

Quantitative Data Summary
EntryAlkyneAzideCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1TMSABenzyl AzidePd(OAc)₂/XPhos/CuIMeCN1101275-85
2PhenylacetylenePhenyl AzidePd(PPh₃)₄/CuIDMF1001070-80
31-Hexyne4-Methoxybenzyl AzidePdCl₂(PPh₃)₂/CuIToluene1201665-75

Note: Yields are indicative and may vary based on the specific substrates and reaction conditions.

Proposed One-Pot Synthesis via Buchwald-Hartwig Amination and Subsequent Acylation

This protocol outlines a proposed one-pot sequence for the synthesis of N-acylated-4-amino-3-methyl-1H-pyrazoles. The reaction commences with a Buchwald-Hartwig amination of this compound, followed by in-situ acylation of the resulting aminopyrazole.

Logical Relationship Diagram

logical_relationship cluster_start Starting Materials cluster_pot One-Pot Reaction Vessel start1 This compound step1 Step 1: Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base) start1->step1 start2 Amine start2->step1 start3 Acylating Agent step2 Step 2: In-situ Acylation (Addition of Acylating Agent) start3->step2 step1->step2 product Functionalized Pyrazole (N-Acyl-4-amino-3-methyl-1H-pyrazole) step2->product

Caption: Proposed one-pot amination and acylation.

Proposed Experimental Protocol

Materials:

  • This compound

  • Primary or secondary amine (e.g., Aniline, Morpholine)

  • Acylating agent (e.g., Acetyl chloride, Benzoyl chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., tBuDavePhos, 4 mol%)

  • Base for amination (e.g., LHMDS)

  • Base for acylation (e.g., Pyridine or Et₃N)

  • Solvent (e.g., Toluene)

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and tBuDavePhos (0.04 mmol).

  • Add anhydrous toluene (5 mL) and the amine (1.2 mmol).

  • Add LHMDS (1.0 M in THF, 2.2 mL, 2.2 mmol) and heat the mixture at 80-100 °C. Monitor the reaction by TLC.

  • Once the amination is complete, cool the reaction mixture to 0 °C.

  • Add pyridine (2.0 mmol) followed by the dropwise addition of the acylating agent (1.1 mmol).

  • Allow the reaction to warm to room temperature and stir until the acylation is complete (monitored by TLC).

  • Quench the reaction with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired N-acylated-4-amino-3-methyl-1H-pyrazole.

Anticipated Quantitative Data
EntryAmineAcylating AgentCatalyst SystemSolventTemp (°C)Time (h)Anticipated Yield (%)
1AnilineAcetyl ChloridePd₂(dba)₃/tBuDavePhosToluene10012 + 260-75
2MorpholineBenzoyl ChloridePd(OAc)₂/BINAPDioxane11016 + 355-70
3Benzylamine4-Nitrobenzoyl ChloridePdCl₂(dppf)THF8010 + 265-80

Note: These are anticipated yields based on literature for similar transformations and would require experimental validation.

Functionalization via Oxidation of the Methyl Group

A straightforward method to functionalize this compound is the oxidation of the C3-methyl group to a carboxylic acid. This provides a handle for further modifications, such as amide bond formation.

Experimental Workflow

oxidation_workflow start This compound product 4-Bromo-1H-pyrazole-3-carboxylic acid start->product Oxidation reagent Oxidizing Agent (e.g., KMnO₄)

Caption: Oxidation of the C3-methyl group.

Experimental Protocol

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 mmol) in water (10 mL).

  • Heat the mixture to 90 °C with stirring.

  • Add potassium permanganate (3.0 mmol) portion-wise over 1 hour.

  • Maintain the reaction at 90 °C for 8 hours.

  • Cool the reaction to room temperature and filter to remove manganese dioxide.

  • Wash the filter cake with a small amount of water.

  • Cool the filtrate in an ice bath and acidify to pH 2-3 with concentrated HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to afford 4-Bromo-1H-pyrazole-3-carboxylic acid.

Quantitative Data
EntryOxidantSolventTemp (°C)Time (h)Yield (%)
1KMnO₄Water90860-70

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic; handle under an inert atmosphere.

  • Potassium permanganate is a strong oxidizing agent; handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The one-pot protocols described provide efficient and versatile methods for the synthesis of functionalized pyrazoles from this compound. These procedures are valuable tools for medicinal chemists and researchers in the field of drug discovery, enabling the rapid generation of diverse pyrazole libraries for biological screening. The provided experimental details and quantitative data serve as a practical guide for the implementation of these synthetic strategies.

Application Notes and Protocols: Leveraging 4-Bromo-3-methyl-1H-pyrazole in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of novel anti-inflammatory agents using 4-Bromo-3-methyl-1H-pyrazole as a key starting material. The pyrazole scaffold is a well-established pharmacophore in anti-inflammatory drug discovery, most notably as the core of COX-2 inhibitors. This document outlines the synthetic route via Suzuki-Miyaura cross-coupling to generate 4-aryl-3-methyl-1H-pyrazole derivatives and details the protocols for assessing their anti-inflammatory efficacy through in vitro and in vivo assays.

Introduction

The pyrazole nucleus is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. In the realm of anti-inflammatory drugs, pyrazole derivatives have demonstrated significant promise, primarily through the inhibition of cyclooxygenase (COX) enzymes. The inducible COX-2 isozyme is a key target in inflammation, and its selective inhibition can mitigate inflammatory responses while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. This compound serves as a versatile building block, allowing for the introduction of various aryl moieties at the 4-position through palladium-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to identify potent and selective COX-2 inhibitors.

Synthetic Workflow

The synthesis of 4-aryl-3-methyl-1H-pyrazole derivatives from this compound is efficiently achieved via the Suzuki-Miyaura cross-coupling reaction. This versatile and widely used method allows for the formation of a carbon-carbon bond between the pyrazole ring and a variety of aryl boronic acids.

G A This compound C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B Aryl Boronic Acid B->C D 4-Aryl-3-methyl-1H-pyrazole Derivative C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F G Biological Evaluation F->G

A generalized workflow for the synthesis and evaluation of 4-aryl-3-methyl-1H-pyrazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of 4-Aryl-3-methyl-1H-pyrazole via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl boronic acid.

Materials:

  • This compound

  • Aryl boronic acid (e.g., 4-(methylsulfonyl)phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2)[1]

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DME/water mixture)[2]

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq.), the aryl boronic acid (1.2 eq.), and the base (2.0 eq.).

  • Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst (0.05-0.10 eq.).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-3-methyl-1H-pyrazole derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro COX-1 and COX-2 Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.[3][4][5]

Materials:

  • Purified COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Synthesized pyrazole derivatives

  • Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well plates

  • Plate reader

Procedure:

  • In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.

  • Add various concentrations of the synthesized pyrazole derivatives, reference inhibitors, or vehicle (DMSO) to the wells.

  • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1N HCl).

  • Quantify the amount of prostaglandin E₂ (PGE₂) produced using a suitable detection method, such as an enzyme immunoassay (EIA) kit.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess the acute anti-inflammatory activity of the synthesized compounds.[6][7][8][9][10]

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% in saline)

  • Synthesized pyrazole derivatives

  • Reference drug (e.g., Indomethacin, Celecoxib)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the synthesized pyrazole derivatives, reference drug, or vehicle orally or intraperitoneally.

  • After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Measure the paw volume at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation

The anti-inflammatory activity of synthesized 4-aryl-3-methyl-1H-pyrazole derivatives is typically evaluated by their ability to inhibit COX-1 and COX-2 enzymes. The results are expressed as IC₅₀ values, with a higher selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2) indicating a more favorable safety profile.

Compound IDR Group (on Aryl Moiety)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Hypothetical-1 -H>1000.5>200
Hypothetical-2 -SO₂Me>1000.1>1000
Hypothetical-3 -Cl500.862.5
Celecoxib ->1000.04>2500

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific synthesized compounds.

Signaling Pathway

The primary mechanism of action for many pyrazole-based anti-inflammatory agents is the inhibition of the cyclooxygenase (COX) pathway, particularly the COX-2 isozyme.

G cluster_0 Cell Membrane cluster_1 Cytosol A Membrane Phospholipids G Phospholipase A2 A->G B Arachidonic Acid C COX-1 (Constitutive) B->C D COX-2 (Inducible) B->D E Prostaglandins (Physiological) C->E F Prostaglandins (Inflammatory) D->F J Gastroprotection Platelet Aggregation E->J K Inflammation Pain Fever F->K G->B H Inflammatory Stimuli (e.g., Cytokines, LPS) H->D Induces Expression I 4-Aryl-3-methyl-1H-pyrazole Derivative I->D Inhibits

The COX-2 inhibition pathway by 4-aryl-3-methyl-1H-pyrazole derivatives.

References

Application Note: A Robust Protocol for the Synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-bromo-1H-pyrazole-3-carboxylic acid is a key building block in medicinal chemistry and drug development, serving as a crucial intermediate in the synthesis of various biologically active molecules.[1][2] Its structural motif is found in compounds developed as potential anti-inflammatory and analgesic agents.[2] This application note provides a detailed and reliable protocol for the preparation of 4-bromo-1H-pyrazole-3-carboxylic acid via the oxidation of 4-bromo-3-methylpyrazole. The described method utilizes potassium permanganate as a strong oxidizing agent, a well-established method for the conversion of alkyl side-chains on heterocyclic rings to carboxylic acids.[3][4][5]

Reaction Overview

The synthesis involves the oxidation of the methyl group at the C3 position of the pyrazole ring to a carboxylic acid. This transformation is achieved by heating the starting material, 4-bromo-3-methylpyrazole, in the presence of potassium permanganate (KMnO₄) in an aqueous solution. The reaction proceeds to completion over several hours, followed by a straightforward workup to isolate the desired product.

Reaction Scheme:

Experimental Data

The following table summarizes the key quantitative data for the synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid.

ParameterValueReference
Starting Material4-bromo-3-methylpyrazole[1]
Oxidizing AgentPotassium Permanganate (KMnO₄)[1]
Molar Ratio (KMnO₄ : Substrate)3:1[1]
Reaction Temperature90 °C[1]
Reaction Time8 hours[1]
Yield64.2%[1]
Molecular Weight of Starting Material160.99 g/mol N/A
Molecular Weight of Product190.98 g/mol [1]

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid from 4-bromo-3-methylpyrazole.

Materials:

  • 4-bromo-3-methylpyrazole (8.1 g, 0.05 mol)

  • Potassium permanganate (23.7 g, 0.15 mol)[1]

  • Water (200 mL)[1]

  • Concentrated Hydrochloric Acid (HCl)

  • 500 mL three-necked flask

  • Stirrer

  • Thermometer

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Beakers

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a reflux condenser, add 8.1 g (0.05 mol) of 4-bromo-3-methylpyrazole and 200 mL of water.[1]

  • Heating: Begin stirring the mixture and heat it to 90 °C using a heating mantle.[1]

  • Addition of Oxidant: Once the temperature reaches 90 °C, slowly add 23.7 g (0.15 mol) of potassium permanganate in batches over a period of time to control the exothermic reaction.[1]

  • Reaction: Maintain the reaction mixture at 90 °C with continuous stirring for 8 hours.[1] The formation of a brown manganese dioxide (MnO₂) precipitate will be observed.

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of water.[1]

  • Concentration: Combine the filtrate and the washings and concentrate the solution to approximately 30 mL using a rotary evaporator or by gentle heating.[1]

  • Precipitation: Cool the concentrated filtrate to 0 °C in an ice bath.[1]

  • Acidification: Slowly add concentrated hydrochloric acid dropwise to adjust the pH of the solution to 3.[1] A significant amount of solid product will precipitate out.

  • Isolation and Drying: Collect the solid precipitate by filtration, wash it with a small amount of cold water, and dry it thoroughly to obtain 4-bromo-1H-pyrazole-3-carboxylic acid.[1]

Visualizations

Experimental Workflow Diagram

experimental_workflow Workflow for the Synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid cluster_reaction Reaction cluster_workup Workup & Isolation A 1. Add 4-bromo-3-methylpyrazole and water to flask B 2. Heat to 90 °C A->B C 3. Add KMnO4 in batches B->C D 4. React for 8 hours at 90 °C C->D E 5. Cool to room temperature D->E Reaction Complete F 6. Filter to remove MnO2 E->F G 7. Concentrate filtrate F->G H 8. Cool to 0 °C G->H I 9. Acidify with HCl to pH 3 H->I J 10. Filter and dry the product I->J

Caption: A flowchart illustrating the key steps in the synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid.

Conclusion

The protocol described provides a clear and effective method for the preparation of 4-bromo-1H-pyrazole-3-carboxylic acid. The use of potassium permanganate as the oxidizing agent is both efficient and cost-effective, yielding the desired product in good purity and a respectable yield of 64.2%.[1] This application note serves as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

Application Notes & Protocols: Microwave-Assisted Synthesis with 4-Bromo-3-methyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of microwave-assisted synthesis in reactions involving 4-Bromo-3-methyl-1H-pyrazole. This pyrazole scaffold is a valuable building block in medicinal chemistry, and microwave irradiation offers a rapid and efficient method for its derivatization.

Introduction

Pyrazoles are a prominent class of heterocyclic compounds frequently found in the core structure of many pharmaceuticals.[1] Derivatives of this compound, in particular, serve as versatile intermediates for the synthesis of a wide range of biologically active molecules. The bromine atom at the C4 position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents and the rapid generation of compound libraries for drug discovery.

Microwave-assisted organic synthesis has emerged as a powerful technology that dramatically reduces reaction times, often from hours to minutes, while frequently improving product yields and purity.[1] This approach is particularly well-suited for the synthesis of heterocyclic compounds like pyrazole derivatives.

This document outlines the application of microwave-assisted synthesis for two key transformations of this compound: the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Key Advantages of Microwave-Assisted Synthesis

  • Speed: Reaction times are significantly reduced, accelerating the drug discovery and development process.[1]

  • Increased Yields: Enhanced reaction efficiency often leads to higher isolated yields of the desired products.[1]

  • Improved Purity: Cleaner reaction profiles can simplify product purification.

  • Green Chemistry: Reduced energy consumption and the potential for solvent minimization align with the principles of sustainable chemistry.[1]

Data Presentation: Microwave-Assisted Cross-Coupling Reactions

The following tables summarize quantitative data for microwave-assisted Suzuki-Miyaura and Buchwald-Hartwig reactions. While direct data for this compound is limited in the public domain, the following data for the closely related 4-iodo-1-methyl-1H-pyrazole in Suzuki reactions provides a strong predictive model for the reactivity of the bromo-analog under similar conditions.

Table 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of 4-Iodo-1-methyl-1H-pyrazole with Various Boronic Acids

Reaction conditions adapted from a study on a similar substrate, providing a strong basis for this compound reactions.

EntryAryl Boronic AcidProductTime (min)Yield (%)Reference
1Phenylboronic acid3-methyl-4-phenyl-1H-pyrazole5-1285[1]
24-Methoxyphenylboronic acid4-(4-methoxyphenyl)-3-methyl-1H-pyrazole5-1292[1]
34-Chlorophenylboronic acid4-(4-chlorophenyl)-3-methyl-1H-pyrazole5-1288[1]
44-Fluorophenylboronic acid4-(4-fluorophenyl)-3-methyl-1H-pyrazole5-1290[1]
54-Methylphenylboronic acid3-methyl-4-(p-tolyl)-1H-pyrazole5-1287[1]
62-Naphthylboronic acid3-methyl-4-(naphthalen-2-yl)-1H-pyrazole5-1282[1]
7Thiophene-2-boronic acid3-methyl-4-(thiophen-2-yl)-1H-pyrazole5-1278[1]
Table 2: Representative Microwave-Assisted Buchwald-Hartwig Amination Conditions for Aryl Bromides

General conditions based on established protocols for similar aryl bromides, applicable to this compound.

EntryAmineCatalystLigandBaseSolventTemp (°C)Time (min)Typical Yield Range (%)
1MorpholinePd₂(dba)₃XPhost-BuONaToluene15010-3080-95
2AnilinePd₂(dba)₃XPhost-BuONaToluene15010-3075-90
3BenzylaminePd₂(dba)₃XPhost-BuONaToluene15010-3070-85

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol is adapted from the efficient synthesis of 4-aryl pyrazoles and is expected to be highly effective for this compound.[1]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Cs₂CO₃ or K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water or DME/Water mixture)

  • Microwave reactor vials

  • Stir bar

Procedure:

  • To a microwave reactor vial equipped with a stir bar, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., Cs₂CO₃, 2.5 equiv.).

  • Add the chosen solvent system (e.g., 1,4-Dioxane/Water 4:1, 0.2 M).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 10-30 minutes). Reaction progress can be monitored by TLC or LC-MS.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-3-methyl-1H-pyrazole derivative.

Protocol 2: General Procedure for Microwave-Assisted Buchwald-Hartwig Amination

This protocol provides a general guideline for the C-N cross-coupling of this compound with various amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Microwave reactor vials

  • Stir bar

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., XPhos, 4-10 mol%) to a microwave reactor vial equipped with a stir bar.

  • Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Add the anhydrous solvent (e.g., Toluene, 0.2 M).

  • Seal the vial and remove it from the glovebox.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes). Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction vial to room temperature.

  • Dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 4-amino-3-methyl-1H-pyrazole derivative.

Visualizations

The following diagrams illustrate the general workflow and a key reaction scheme in the microwave-assisted synthesis of this compound derivatives.

Microwave_Synthesis_Workflow General Workflow for Microwave-Assisted Synthesis cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification Reactants This compound, Coupling Partner (Boronic Acid/Amine) Microwave_Vial Combine reactants, catalyst, base, and solvent in a sealed microwave vial Reactants->Microwave_Vial Catalyst Palladium Catalyst & Ligand Catalyst->Microwave_Vial Base_Solvent Base & Solvent Base_Solvent->Microwave_Vial Microwave_Irradiation Irradiate at set temperature and time Microwave_Vial->Microwave_Irradiation Extraction Extraction and Washing Microwave_Irradiation->Extraction Drying Drying and Filtration Extraction->Drying Purification Column Chromatography Drying->Purification Product Pure Product Purification->Product

Caption: General workflow for microwave-assisted pyrazole synthesis.

Suzuki_Miyaura_Coupling Suzuki-Miyaura Cross-Coupling of this compound Pyrazole This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Product 4-Aryl-3-methyl-1H-pyrazole Pyrazole->Product Boronic_Acid Arylboronic Acid (R-B(OH)₂) Base Base (e.g., Cs₂CO₃) Boronic_Acid->Product Solvent Solvent (e.g., Dioxane/H₂O) Microwave Microwave Irradiation (100-140 °C, 10-30 min)

Caption: Suzuki-Miyaura cross-coupling reaction scheme.

References

Application Notes and Protocols for the Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent-Free Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the efficient, one-pot, regioselective synthesis of 4-bromopyrazole derivatives. This environmentally benign method operates under solvent-free conditions, utilizing a silica gel-supported sulfuric acid catalyst. The protocol offers high yields, operational simplicity, and is applicable to a range of substrates, making it a valuable methodology for the synthesis of these important heterocyclic compounds. 4-Bromopyrazoles are crucial intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3]

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds widely found in bioactive molecules and functional materials.[2] In particular, 4-bromopyrazoles serve as versatile synthetic intermediates, enabling further functionalization through cross-coupling reactions such as Suzuki and Sonogashira couplings.[3] Traditional methods for the synthesis of 4-bromopyrazoles often involve the use of hazardous solvents and multi-step procedures.[4] The protocol detailed herein describes a green and efficient one-pot synthesis that proceeds under solvent-free conditions, significantly reducing waste and enhancing synthetic efficiency.[4]

Applications

4-Bromopyrazole derivatives are key building blocks in several areas of research and development:

  • Pharmaceutical Synthesis: The pyrazole scaffold is a common feature in many biologically active molecules with anti-inflammatory, anti-cancer, and neurological applications.[3] 4-Bromopyrazoles are critical intermediates in the synthesis of complex drug candidates.[3]

  • Agrochemicals: These compounds are used in the development of new pesticides, herbicides, and fungicides, contributing to crop protection and improved agricultural yields.[3]

  • Material Science: The unique electronic and structural properties of pyrazoles make them suitable for the development of advanced functional materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[5]

Reaction Scheme

The overall transformation involves a one-pot reaction of a 1,3-diketone with an arylhydrazine in the presence of silica gel-supported sulfuric acid (H₂SO₄/SiO₂), followed by the addition of N-bromosaccharin (NBSac) to regioselectively brominate the pyrazole ring at the 4-position.

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents R1_CO_CH2_CO_R2 1,3-Diketone Product 4-Bromo-1-aryl-3,5-disubstituted-pyrazole R1_CO_CH2_CO_R2->Product Ar_NH_NH2 Arylhydrazine Ar_NH_NH2->Product H2SO4_SiO2 H₂SO₄/SiO₂ (catalyst) H2SO4_SiO2->Product NBSac N-Bromosaccharin NBSac->Product

Caption: General reaction scheme for the one-pot synthesis of 4-bromopyrazole derivatives.

Experimental Protocols

Materials and Equipment
  • 1,3-Diketones (e.g., acetylacetone, benzoylacetone)

  • Arylhydrazines (e.g., phenylhydrazine, 4-chlorophenylhydrazine)

  • N-Bromosaccharin (NBSac)

  • Silica gel supported sulfuric acid (H₂SO₄/SiO₂)

  • Mortar and pestle

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • n-Hexane

  • Ethyl acetate

  • Column chromatography setup (optional)

  • Rotary evaporator

  • NMR spectrometer

  • IR spectrometer

  • Elemental analyzer

Preparation of Silica Gel Supported Sulfuric Acid (H₂SO₄/SiO₂) Catalyst

Silica gel supported sulfuric acid can be prepared according to literature procedures.[4] A general method involves the dropwise addition of chlorosulfonic acid to silica gel in a suction flask, followed by shaking to afford the solid catalyst.[6]

General Procedure for the Synthesis of 4-Bromopyrazole Derivatives
  • Reaction Setup: In a mortar, add the 1,3-diketone (1 mmol), arylhydrazine (1 mmol), and silica gel supported sulfuric acid (0.01 g).[4]

  • Grinding: Grind the mixture at room temperature using a pestle. For reactions involving 1,1,1-trifluoropentane-2,4-dione, the arylhydrazine should be added slowly to a mixture of the diketone and catalyst at 0°C, followed by stirring at 50-60°C.[1]

  • Cyclocondensation: Continue grinding or stirring until the cyclocondensation to the pyrazole is complete. Monitor the reaction progress by TLC.[4]

  • Bromination: To the reaction mixture, add a stoichiometric amount of N-bromosaccharin (1 mmol) at the appropriate temperature.[4]

  • Reaction Monitoring: Continue to monitor the progress of the bromination by TLC.[4]

  • Work-up: Upon completion of the reaction, add n-hexane (7-10 mL) to the mixture and filter.[4]

  • Purification: Wash the residue with n-hexane. Evaporation of the solvent from the filtrate affords the pure 4-bromopyrazole derivative. If necessary, further purification can be achieved by column chromatography on silica gel.[4]

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Silica-supported sulfuric acid is corrosive. Avoid contact with skin and eyes.[5] In case of contact, flush with copious amounts of water.[7]

  • N-bromosaccharin is a brominating agent and should be handled with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting
IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionIncrease reaction time or temperature. Ensure efficient grinding/mixing.[2]
Side product formationOptimize reaction conditions (temperature, catalyst loading).[2]
Formation of RegioisomersUse of unsymmetrical 1,3-diketonesThe regioselectivity is influenced by steric and electronic factors. This protocol generally provides good regioselectivity for the 4-bromo isomer.[1][2]
Product InstabilityPresence of reactive functional groupsCarefully control the reaction temperature.[1]

Quantitative Data

The following table summarizes the yields of various 4-bromopyrazole derivatives synthesized using the described solvent-free protocol.[4]

Entry1,3-DiketoneArylhydrazineProductTime (min)Yield (%)
1AcetylacetonePhenylhydrazine4-Bromo-3,5-dimethyl-1-phenylpyrazole795
2Acetylacetone4-Methylphenylhydrazine4-Bromo-3,5-dimethyl-1-(4-methylphenyl)pyrazole1092
3Acetylacetone4-Chlorophenylhydrazine4-Bromo-1-(4-chlorophenyl)-3,5-dimethylpyrazole1094
4Acetylacetone4-Nitrophenylhydrazine4-Bromo-3,5-dimethyl-1-(4-nitrophenyl)pyrazole1590
5BenzoylacetonePhenylhydrazine4-Bromo-3-methyl-1,5-diphenylpyrazole1593
6Benzoylacetone4-Methylphenylhydrazine4-Bromo-3-methyl-5-phenyl-1-(4-methylphenyl)pyrazole2090
7Benzoylacetone4-Chlorophenylhydrazine4-Bromo-1-(4-chlorophenyl)-3-methyl-5-phenylpyrazole2092
8Benzoylacetone4-Nitrophenylhydrazine4-Bromo-3-methyl-1-(4-nitrophenyl)-5-phenylpyrazole2588
91,1,1-Trifluoropentane-2,4-dionePhenylhydrazine4-Bromo-1-phenyl-3-methyl-5-(trifluoromethyl)pyrazole3090
101,1,1-Trifluoropentane-2,4-dione4-Methylphenylhydrazine4-Bromo-1-(4-methylphenyl)-3-methyl-5-(trifluoromethyl)pyrazole3588
111,1,1-Trifluoropentane-2,4-dione4-Chlorophenylhydrazine4-Bromo-1-(4-chlorophenyl)-3-methyl-5-(trifluoromethyl)pyrazole3591
121,1,1-Trifluoropentane-2,4-dione4-Nitrophenylhydrazine4-Bromo-1-(4-nitrophenyl)-3-methyl-5-(trifluoromethyl)pyrazole4085

Visualizations

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 1,3-diketone, arylhydrazine, and H₂SO₄/SiO₂ in a mortar B Grind at room temperature A->B C Monitor cyclocondensation by TLC B->C D Add N-bromosaccharin C->D Upon completion E Continue grinding/stirring D->E F Monitor bromination by TLC E->F G Add n-hexane and filter F->G Upon completion H Wash residue with n-hexane G->H I Evaporate solvent H->I J Optional: Column chromatography I->J K Characterize product (NMR, IR, etc.) I->K J->K

Caption: Experimental workflow for the synthesis of 4-bromopyrazole derivatives.

Proposed Reaction Mechanism

Mechanism cluster_step1 Step 1: Pyrazole Formation (Acid-Catalyzed Condensation) cluster_step2 Step 2: Regioselective Bromination Reactants 1,3-Diketone + Arylhydrazine Intermediate1 Hydrazone Intermediate Reactants->Intermediate1 H⁺ Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular cyclization Pyrazole 1,3,5-Trisubstituted Pyrazole Intermediate2->Pyrazole -H₂O SigmaComplex Wheland Intermediate (Sigma Complex) Pyrazole->SigmaComplex + Br⁺ (from NBSac) NBSac N-Bromosaccharin (Br⁺ source) NBSac->SigmaComplex FinalProduct 4-Bromopyrazole Derivative SigmaComplex->FinalProduct -H⁺

Caption: Proposed mechanism for the one-pot synthesis of 4-bromopyrazole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Bromo-3-methyl-1H-pyrazole. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and generally effective method is the electrophilic bromination of 3-methyl-1H-pyrazole. This is typically achieved using a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂) in a suitable solvent. Yields for this reaction are often reported in the range of 70-90%, depending on the specific conditions employed.[1]

Q2: How does the choice of brominating agent (NBS vs. Br₂) impact the reaction?

A2: Both NBS and Br₂ can be effective for this synthesis. NBS is often considered a milder and easier-to-handle reagent compared to liquid bromine.[2][3] The reaction with NBS is typically carried out in solvents like dichloromethane or dimethylformamide (DMF). Using NBS may offer better control and potentially reduce the formation of over-brominated byproducts. Elemental bromine, often used in acetic acid, is also a common reagent for this transformation.[1]

Q3: What are the key factors influencing the regioselectivity of the bromination?

A3: The bromination of 3-methyl-1H-pyrazole preferentially occurs at the C4 position. This regioselectivity is governed by the electronic properties of the pyrazole ring. The nitrogen atom at position 1 is considered "pyrrole-like" and the nitrogen at position 2 is "pyridine-like". The pyridine-like nitrogen directs electrophilic substitution to the adjacent C4 position through the formation of a stable Wheland intermediate.[4][5]

Q4: What are common side reactions and byproducts in this synthesis?

A4: The most common side reaction is the formation of di-brominated pyrazoles. Over-bromination can occur if an excess of the brominating agent is used or if the reaction is left for an extended period. Another potential issue is the formation of regioisomers, although this is less common for the bromination of 3-methyl-1H-pyrazole due to the directing effect of the methyl group and the inherent reactivity of the pyrazole ring.[6][7]

Q5: How can I purify the final product?

A5: The most common methods for purifying this compound are recrystallization and column chromatography.[1] For column chromatography, a common eluent system is a mixture of ethyl acetate and n-hexane.[8] The choice of purification method will depend on the scale of the reaction and the nature of any impurities.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Yield - Inactive brominating agent.- Incorrect reaction temperature.- Insufficient reaction time.- Poor quality starting material (3-methyl-1H-pyrazole).- Use a fresh bottle of NBS or test the activity of your bromine.- Ensure the reaction is being conducted at the optimal temperature (e.g., 0 °C to room temperature for NBS).- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Verify the purity of your starting material.
Formation of Multiple Products (Visible on TLC) - Over-bromination leading to di-bromo species.- Presence of impurities in the starting material.- Use a stoichiometric amount of the brominating agent (1.0-1.1 equivalents).- Add the brominating agent portion-wise to the reaction mixture.- Purify the starting 3-methyl-1H-pyrazole before use.
Product is an Oil or Fails to Crystallize - Presence of residual solvent.- Impurities preventing crystallization.- Ensure all solvent is removed under reduced pressure.- Attempt purification by column chromatography to remove impurities before attempting recrystallization again.- Try triturating the oil with a non-polar solvent like hexane to induce crystallization.
Difficulty in Removing Succinimide byproduct (from NBS reaction) - Succinimide is soluble in the aqueous phase during workup.- Perform an aqueous workup by washing the organic layer with water or a saturated sodium bicarbonate solution to remove the succinimide.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Brominated Pyrazoles

Starting MaterialBrominating AgentSolventTemperatureTimeYieldReference
3-Methyl-1H-pyrazoleBromineAcetic AcidNot SpecifiedNot SpecifiedHigh[1]
Substituted PyrazoleNBSDMF0 °C to RT30 minNot Specified[2]
4-bromo-1-phenyl-1H-pyrazol-3-olMethyl Iodide (for methylation)DMF0 °C to 60 °C1 h88%[8]
1,3-diketones and arylhydrazinesN-bromosaccharinSolvent-freeRoom TempNot SpecifiedVaries[3]

Experimental Protocols

Protocol 1: Synthesis of this compound using N-Bromosuccinimide (NBS)

This protocol is a representative procedure based on common laboratory practices for electrophilic bromination of pyrazoles.

Materials:

  • 3-methyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a dry round-bottom flask, dissolve 3-methyl-1H-pyrazole (1.0 eq.) in DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 eq.) to the stirred solution in small portions over 20-30 minutes, ensuring the temperature remains at 0 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 30 minutes.

  • Allow the reaction to warm to room temperature and monitor its completion by TLC (e.g., using a 6:4 mixture of ethyl acetate:petroleum ether as the eluent).[2]

  • Once the reaction is complete, pour the mixture into water and extract with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve 3-methyl-1H-pyrazole in DMF cool Cool to 0 °C dissolve->cool add_nbs Add NBS portion-wise cool->add_nbs stir Stir at 0 °C then warm to RT add_nbs->stir monitor Monitor by TLC stir->monitor extract Aqueous workup & extraction monitor->extract dry Dry and concentrate extract->dry purify Purify (Chromatography/Recrystallization) dry->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield start Low Yield of this compound check_reagents Are starting materials and reagents pure and active? start->check_reagents check_conditions Were reaction conditions (temperature, time) optimal? check_reagents->check_conditions Yes outcome_reagents_no Use fresh reagents and pure starting material. check_reagents->outcome_reagents_no No check_workup Was the workup and purification performed correctly? check_conditions->check_workup Yes outcome_conditions_no Optimize temperature and monitor by TLC. check_conditions->outcome_conditions_no No outcome_workup_no Review extraction and purification procedures. check_workup->outcome_workup_no No success Improved Yield check_workup->success Yes outcome_reagents_no->success outcome_conditions_no->success outcome_workup_no->success

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of 4-Bromo-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Bromo-3-methyl-1H-pyrazole. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary techniques for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude material. In many cases, a combination of both methods may be necessary to achieve high purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation. Common impurities may include:

  • Unreacted 3-methyl-1H-pyrazole: The starting material for bromination.

  • Dibrominated pyrazoles: Over-bromination can lead to the formation of di-bromo species.

  • Regioisomers: Depending on the synthetic route, other isomers of bromo-methyl-pyrazole might be present.

  • Residual solvents: Solvents used in the synthesis and workup may be retained in the crude product.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using various analytical techniques, including:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the number of components in a mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Gas Chromatography (GC): Suitable for volatile compounds and can provide quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the desired product and detect the presence of impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (77-79 °C) is indicative of high purity.

Troubleshooting Guides

Recrystallization

Problem: My compound "oils out" instead of forming crystals.

Possible CauseSolution
The solution is cooling too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Using an insulated container can promote gradual cooling.
The compound is too soluble in the chosen solvent, even at low temperatures.Try a different solvent or a mixed solvent system. For example, dissolve the compound in a "good" solvent (e.g., ethanol) and add a "poor" solvent (e.g., water or hexane) dropwise at the boiling point until the solution becomes slightly cloudy, then allow it to cool slowly.
The melting point of the compound is lower than the boiling point of the solvent.Select a solvent with a lower boiling point.
The presence of impurities is disrupting crystal lattice formation.Consider a preliminary purification step, such as a simple filtration or a quick pass through a small plug of silica gel, before recrystallization.

Problem: No crystals form upon cooling.

Possible CauseSolution
The solution is not sufficiently saturated.Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.
Lack of nucleation sites for crystal growth.Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a seed crystal of pure this compound if available.
The chosen solvent is too good at dissolving the compound at all temperatures.Select a different solvent in which the compound has lower solubility at room temperature.

Problem: The recrystallization yield is very low.

Possible CauseSolution
Too much solvent was used during dissolution.Use the minimum amount of hot solvent necessary to dissolve the crude product completely.
The solution was not cooled sufficiently.Ensure the solution is thoroughly cooled, preferably in an ice bath, to maximize crystal precipitation.
The compound is significantly soluble in the cold solvent.Choose a different solvent or solvent system where the compound has very low solubility at low temperatures. You can also try to recover a second crop of crystals by concentrating the mother liquor.
Column Chromatography

Problem: Poor separation of the desired compound from impurities.

Possible CauseSolution
The chosen eluent system has incorrect polarity.Optimize the eluent system using TLC. The desired compound should have an Rf value of approximately 0.2-0.4 for good separation. A common eluent system for brominated pyrazoles is a mixture of ethyl acetate and hexane.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is generally recommended.
The column is overloaded with the crude material.Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight, depending on the difficulty of the separation.

Problem: The compound is not eluting from the column.

Possible CauseSolution
The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
The compound is highly polar and is strongly adsorbed to the silica gel.Consider deactivating the silica gel with a small amount of triethylamine (e.g., 1%) in the eluent, especially if the compound has basic nitrogen atoms. Alternatively, use a more polar stationary phase like alumina.

Quantitative Data Summary

While specific quantitative data for the purification of this compound is not extensively available in the literature, the following table provides representative data for the purification of similar brominated pyrazole derivatives, which can serve as a general guideline.

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield (Typical)Reference Compound
Recrystallization85-95%>98%70-90%Substituted 4-bromopyrazoles
Column Chromatography70-90%>99%60-85%Functionalized 4-bromopyrazoles

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, hexanes, toluene) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the compound fully dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Column Chromatography on Silica Gel
  • Eluent Selection: Using TLC, determine an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) that provides good separation of the desired compound from impurities (Rf of the product ~0.3).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the chromatography column. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve load Load onto Silica Gel Column crude->load Alternative Path cool Slow Cooling dissolve->cool recrystallize Recrystallization filter Filter and Wash Crystals cool->filter pure_recryst Pure Product (Recrystallized) filter->pure_recryst mother_liquor Mother Liquor filter->mother_liquor column Column Chromatography elute Elute with Solvent Gradient load->elute fractions Collect Fractions elute->fractions combine Combine Pure Fractions fractions->combine evaporate Evaporate Solvent combine->evaporate pure_column Pure Product (Chromatography) evaporate->pure_column

Caption: General workflow for the purification of this compound.

Troubleshooting_Decision_Tree start Impure Product After Initial Purification check_purity Assess Purity (TLC/HPLC) start->check_purity is_pure Purity Acceptable? check_purity->is_pure end Proceed to Next Step is_pure->end Yes recrystallize_again Perform Second Recrystallization is_pure->recrystallize_again No change_solvent Use Different Recrystallization Solvent recrystallize_again->change_solvent If still impure column_chrom Perform Column Chromatography recrystallize_again->column_chrom If still impure oiling_out Product 'Oils Out'? recrystallize_again->oiling_out change_solvent->check_purity column_chrom->check_purity low_yield Yield is Low? oiling_out->low_yield No slow_cool Cool More Slowly oiling_out->slow_cool Yes adjust_solvent Adjust Solvent System oiling_out->adjust_solvent Yes low_yield->column_chrom No concentrate_mother_liquor Concentrate Mother Liquor for Second Crop low_yield->concentrate_mother_liquor Yes slow_cool->check_purity adjust_solvent->check_purity concentrate_mother_liquor->check_purity

Caption: Decision tree for troubleshooting the purification process.

Technical Support Center: Suzuki Coupling of 4-Bromopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding side reactions encountered during the Suzuki-Miyaura coupling of 4-bromopyrazoles.

Troubleshooting Guide: Common Side Reactions

This guide addresses prevalent experimental issues in a question-and-answer format, offering solutions to mitigate common side reactions.

Question 1: I am observing a significant amount of debrominated starting material (pyrazole) in my reaction. How can I minimize this?

Answer:

Debromination, or hydrodehalogenation, is a frequently encountered side reaction in the Suzuki coupling of heteroaryl halides like 4-bromopyrazoles.[1] The propensity for this side reaction is influenced by several factors in your reaction setup.

  • N-H Acidity of the Pyrazole: Unprotected pyrazoles possess an acidic N-H proton. The resulting pyrazolate anion can interact with the palladium catalyst and promote the undesired debromination.[1] Protecting the pyrazole nitrogen with a suitable group (e.g., Boc, SEM) can significantly suppress or eliminate this side reaction.[2]

  • Choice of Base and Solvent: The strength and type of base are critical. Strong inorganic bases (e.g., NaOH, KOH) can favor debromination. Switching to milder bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) is often beneficial.[1]

  • Catalyst System: The selection of the palladium precursor and, more importantly, the ligand is crucial. Bulky, electron-rich phosphine ligands such as XPhos and SPhos have been shown to be effective in promoting the desired cross-coupling over debromination when compared to less bulky ligands like triphenylphosphine (PPh₃).[1] Using advanced pre-catalysts like XPhos Pd G2 can also improve results.[3][4]

Troubleshooting Summary: Minimizing Debromination

ParameterCondition Promoting DebrominationCondition Minimizing DebrominationExpected Outcome
Pyrazole Substrate Unprotected 4-bromopyrazoleN-Protected 4-bromopyrazole (e.g., N-Boc)Protection of the pyrazole nitrogen can significantly reduce or eliminate debromination.[1][2]
Base Strong inorganic bases (e.g., NaOH, KOH)Milder bases (e.g., K₃PO₄, Cs₂CO₃)Milder bases are generally less likely to promote debromination.[1]
Ligand Standard phosphines (e.g., PPh₃)Bulky, electron-rich phosphines (e.g., XPhos, SPhos)Advanced ligands accelerate the cross-coupling pathway, outcompeting debromination.[1]

Question 2: My reaction yield is low, and I suspect my boronic acid is decomposing. What is happening and how can I prevent it?

Answer:

This issue is likely due to protodeboronation , an undesired process where the carbon-boron bond of your boronic acid is cleaved and replaced with a carbon-hydrogen bond.[5] This is particularly problematic for heteroaryl and electron-deficient boronic acids.[6][7]

  • Presence of Water: Aqueous conditions, especially with a base, can promote protodeboronation.[6] Ensuring the use of anhydrous solvents and reagents can mitigate this.

  • Base Strength: Strong bases can accelerate the decomposition of the boronic acid.[8]

  • Temperature and Reaction Time: Elevated temperatures and prolonged reaction times can lead to increased protodeboronation.[1]

  • "Slow-Release" Strategy: To maintain a low concentration of the free boronic acid throughout the reaction, you can use more stable derivatives like boronic esters (e.g., pinacol or MIDA esters) or trifluoroborate salts.[5][9] These act as "slow-release" sources of the active boronic acid.

Troubleshooting Summary: Mitigating Protodeboronation

ParameterCondition Promoting ProtodeboronationCondition Minimizing ProtodeboronationExpected Outcome
Solvent System Aqueous base in a protic solventAnhydrous conditions or a biphasic system with minimal waterMinimizing water content can significantly reduce protodeboronation.[6]
Boronic Acid Derivative Boronic acidBoronic ester (e.g., pinacol ester) or trifluoroborate saltThese derivatives are more stable and release the boronic acid slowly.[5][10]
Reaction Conditions High temperature and long reaction timeLower temperature and shorter reaction timeOptimizing for the fastest possible cross-coupling will minimize the time for protodeboronation to occur.[1]

Question 3: My analysis shows a symmetrical biaryl byproduct. What is this and how do I avoid it?

Answer:

The formation of a symmetrical biaryl (Ar-Ar from an Ar-B(OH)₂) is due to a homocoupling side reaction. This process consumes your boronic acid reagent, reduces the yield of the desired product, and can complicate purification.[11]

  • Presence of Oxygen: The primary cause of homocoupling is the presence of dissolved oxygen in the reaction mixture.[11][12] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of two boronic acid molecules.[11][13]

  • Palladium(II) Pre-catalysts: If a Pd(II) pre-catalyst is used, inefficient reduction to the active Pd(0) species can leave residual Pd(II) that drives homocoupling.[11]

To prevent homocoupling, it is critical to ensure the reaction is performed under strictly inert conditions. This involves thoroughly degassing all solvents and reagents (e.g., by sparging with argon or nitrogen) and maintaining a positive pressure of an inert gas throughout the reaction.[8][13]

Frequently Asked Questions (FAQs)

  • What are the most common side reactions in the Suzuki coupling of 4-bromopyrazoles? The most prevalent side reactions are debromination of the 4-bromopyrazole starting material, protodeboronation of the boronic acid coupling partner, and homocoupling of the boronic acid.[1][5][10]

  • Is it always necessary to protect the pyrazole nitrogen? While successful couplings have been reported with unprotected 4-bromopyrazoles, N-protection is a highly effective strategy to prevent debromination, which is often a major side reaction.[1][2][3] If you are observing significant debromination, protecting the nitrogen is a recommended first step in optimization.

  • Which catalyst system is best for this reaction? Systems employing a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are highly effective.[1] Pre-formed catalysts that incorporate these ligands, such as XPhos Pd G2, are also excellent choices and offer operational simplicity.[3][4]

  • What is a good starting point for base and solvent selection? A common and effective combination for the Suzuki coupling of N-unprotected 4-bromopyrazoles is potassium phosphate (K₃PO₄) as the base in a mixture of 1,4-dioxane and water.[1][3]

Experimental Protocols

Key Experiment: Suzuki-Miyaura Coupling of Unprotected 4-Bromopyrazole with an Arylboronic Acid

This protocol is adapted from reported procedures for the successful coupling of unprotected 4-bromopyrazole.[1][3]

Materials:

  • 4-Bromopyrazole

  • Arylboronic acid

  • XPhos Pd G2 pre-catalyst

  • Potassium phosphate (K₃PO₄), anhydrous powder

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add 4-bromopyrazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 - 2.0 equiv), and potassium phosphate (2.0 equiv).

  • Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Under a positive flow of inert gas, add the XPhos Pd G2 pre-catalyst (3-7 mol%).

  • Add anhydrous 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 80-100 °C in a preheated oil bath.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylpyrazole.

Table of Expected Yields for Suzuki Coupling of Unprotected 4-Bromopyrazole [3]

EntryBoronic AcidProductYield (%)
1Phenylboronic acid4-Phenyl-1H-pyrazole86
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-1H-pyrazole81
34-Trifluoromethylphenylboronic acid4-(4-(Trifluoromethyl)phenyl)-1H-pyrazole61
43,5-Dimethylphenylboronic acid4-(3,5-Dimethylphenyl)-1H-pyrazole75
Reaction conditions: 4-bromopyrazole (1.0 mmol), boronic acid (2.0 mmol), XPhos Pd G2 (6-7 mol%), K₃PO₄ (2.0 mmol), dioxane (4 mL), H₂O (1 mL), 100 °C, 15-20 h.

Visualizations

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd Ar¹-X PdII Ar¹-Pd(II)L₂-X OxiAdd->PdII Trans Transmetalation PdII->Trans Ar²B(OH)₂ + Base PdII_Ar2 Ar¹-Pd(II)L₂-Ar² Trans->PdII_Ar2 RedEli Reductive Elimination PdII_Ar2->RedEli RedEli->Pd0 Ar¹-Ar² Troubleshooting_Workflow Start Low Yield or Complex Mixture CheckSM Analyze Crude Reaction: Which byproduct is dominant? Start->CheckSM Debrom Debromination Product (e.g., Pyrazole) CheckSM->Debrom Debromination Proto Protodeboronation Product (Ar-H from Ar-B(OH)₂) CheckSM->Proto Protodeboronation Homo Homocoupling Product (Ar-Ar from Ar-B(OH)₂) CheckSM->Homo Homocoupling Sol_Debrom 1. Protect Pyrazole N-H 2. Use milder base (K₃PO₄) 3. Use bulky ligand (XPhos) Debrom->Sol_Debrom Sol_Proto 1. Use boronic ester 2. Ensure anhydrous conditions 3. Optimize temp/time Proto->Sol_Proto Sol_Homo 1. Rigorously degas solvents 2. Maintain inert atmosphere Homo->Sol_Homo Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Start_Main 4-Bromopyrazole + Ar-B(OH)₂ Product Desired Product: 4-Arylpyrazole Start_Main->Product Suzuki Coupling Start_Debrom 4-Bromopyrazole Side_Debrom Debromination Product: Pyrazole Start_Debrom->Side_Debrom Debromination Start_Proto Ar-B(OH)₂ Side_Proto Protodeboronation Product: Ar-H Start_Proto->Side_Proto Protodeboronation

References

Technical Support Center: Preventing Debromination of 4-Bromopyrazoles in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the undesired debromination of 4-bromopyrazole substrates during palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of coupling reactions?

A1: Debromination, a form of hydrodehalogenation, is a common side reaction where the bromine atom on the 4-bromopyrazole is replaced by a hydrogen atom instead of the intended coupling partner.[1] This byproduct formation reduces the yield of the desired product and introduces challenges in purification.[1]

Q2: What are the primary causes of debromination with 4-bromopyrazole substrates?

A2: The primary causes of debromination include:

  • N-H Acidity: The acidic N-H proton on an unprotected pyrazole ring can lead to the formation of a pyrazolate anion, which can interfere with the catalyst and promote the side reaction.[2][3]

  • Reaction Conditions: Factors such as the choice of base, ligand, solvent, and temperature play a critical role. Strong bases and high temperatures can particularly favor the debromination pathway.[2][4]

  • Catalyst System: The formation of palladium-hydride species, which can arise from the base or solvent, is a key intermediate in the hydrodehalogenation pathway.[4] The choice of ligand influences the stability and reactivity of these species.

Q3: Which coupling reactions are most susceptible to this side reaction?

A3: Debromination can be a significant issue in several common palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: This is a frequently reported issue, especially with unprotected N-H pyrazoles.[2][3]

  • Buchwald-Hartwig Amination: An unproductive side reaction can occur where the amide undergoes beta-hydride elimination, leading to the hydrodehalogenated arene.[5]

  • Sonogashira Coupling: This reaction can also be affected, and successful coupling often requires careful screening of ligands and conditions to minimize debromination.[6]

Q4: How can I confirm and quantify the extent of debromination in my reaction?

A4: The most effective method to confirm and quantify debromination is to analyze the crude reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the retention times and mass spectra of the peaks with authentic samples or expected masses, you can identify and determine the relative ratio of your desired product to the debrominated pyrazole byproduct.[1]

Troubleshooting Guide: Minimizing Debromination

If you are observing significant formation of a debrominated pyrazole byproduct, follow this systematic workflow to diagnose and resolve the issue.

TroubleshootingWorkflow start Start: High Debromination Observed check_protection Is the pyrazole N-H protected? start->check_protection protect_n Action: Protect the pyrazole nitrogen (e.g., Boc, SEM). check_protection->protect_n No check_base What type of base is being used? check_protection->check_base Yes protect_n->check_base change_base Action: Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃). check_base->change_base Strong (e.g., NaOH, Alkoxide) check_ligand What ligand is being used? check_base->check_ligand Mild (e.g., K₃PO₄) change_base->check_ligand change_ligand Action: Use a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). check_ligand->change_ligand Simple (e.g., PPh₃) check_conditions Review Solvent & Temperature check_ligand->check_conditions Bulky (e.g., XPhos) change_ligand->check_conditions change_conditions Action: Use a non-polar, aprotic solvent (e.g., Toluene, Dioxane) and lower the temperature. check_conditions->change_conditions Polar/Protic or High Temp end End: Debromination Minimized check_conditions->end Aprotic & Lower Temp change_conditions->end

Caption: A systematic workflow for troubleshooting and minimizing the debromination of 4-bromopyrazoles.

Q: My 4-bromopyrazole is unprotected. Could this be the primary issue?

A: Yes, this is a very likely cause. The acidic N-H of an unprotected pyrazole can promote dehalogenation.[2] Protecting the pyrazole nitrogen with a suitable group, such as a t-butyloxy carbonyl (Boc) or 2-(trimethylsilyl)ethoxymethyl (SEM) group, is a highly effective strategy to suppress or completely prevent the debromination side reaction.[3]

Q: Which base is recommended to avoid debromination?

A: Strong bases, particularly alkoxides and hydroxides, can facilitate the formation of palladium-hydride species that lead to debromination.[4] Switching to a milder inorganic base is a crucial first step. Potassium phosphate (K₃PO₄) is a widely effective and recommended base for coupling reactions with nitrogen-containing heterocycles.[2][4] Other suitable alternatives include cesium carbonate (Cs₂CO₃) and cesium fluoride (CsF).[2]

Q: How does my choice of phosphine ligand affect this side reaction?

A: The ligand is critical for controlling the reactivity of the palladium catalyst. Simple ligands like triphenylphosphine (PPh₃) can be more prone to inducing debromination.[2] It is highly recommended to use bulky, electron-rich phosphine ligands such as XPhos or SPhos.[1][2] These ligands promote the desired reductive elimination step of the catalytic cycle to form the C-C or C-N bond, outcompeting the undesired hydrodehalogenation pathway.[1]

Q: What are the optimal solvent and temperature conditions?

A: Solvents can act as a source of hydrogen for the debromination reaction. Protic solvents like alcohols and polar aprotic solvents like DMF should be avoided.[1] Instead, use non-polar aprotic solvents such as toluene or 1,4-dioxane.[1][4] Additionally, high temperatures can favor the debromination pathway.[4] It is often beneficial to lower the reaction temperature; running the reaction at 80 °C instead of 110 °C, for example, can significantly increase the selectivity for the desired product.[1][4]

Data Presentation

The following table summarizes the key reaction parameters and their influence on the debromination of 4-bromopyrazoles.

ParameterCondition Promoting High DebrominationCondition for Low DebrominationRationale
Pyrazole Substrate Unprotected N-H pyrazoleN-Protected pyrazole (e.g., N-Boc, N-SEM)Protection prevents the formation of pyrazolate anions that can promote side reactions.[2]
Base Strong bases (e.g., NaOH, KOH, NaOtBu)Milder inorganic bases (e.g., K₃PO₄, Cs₂CO₃, CsF)Milder bases are less likely to generate the Pd-H species responsible for debromination.[2][4]
Ligand Simple phosphines (e.g., PPh₃)Bulky, electron-rich phosphines (e.g., XPhos, SPhos)Bulky ligands accelerate reductive elimination, favoring product formation over debromination.[2]
Solvent Polar / Protic (e.g., DMF, Alcohols)Non-polar, aprotic (e.g., Toluene, Dioxane)Aprotic, non-polar solvents are less likely to act as a hydrogen source for hydrodehalogenation.[1]
Temperature High (e.g., >100 °C)Lower (e.g., ≤80 °C)The debromination pathway may have a higher activation energy, so lowering the temperature can disfavor it.[4]

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling of N-Protected 4-Bromopyrazole

This protocol is designed to minimize debromination by incorporating best practices in the choice of substrate, catalyst system, and reaction conditions.

ReactionPathways cluster_0 Palladium Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(Br)L₂ Pd0->OA_Complex Oxidative Addition (Ar-Br) Transmetalation Ar-Pd(II)(Ar')L₂ OA_Complex->Transmetalation Transmetalation (Ar'-B(OR)₂) PdH_Species H-Pd(II)(Br)L₂ OA_Complex->PdH_Species Reaction with H⁻ source Desired_Product Desired Product (Ar-Ar') Transmetalation->Desired_Product Reductive Elimination (Desired Pathway) Desired_Product->Pd0 Regenerates Catalyst Debrominated_Product Debrominated Product (Ar-H) Debrominated_Product->Pd0 Regenerates Catalyst PdH_Species->Debrominated_Product Reductive Elimination (Side Reaction)

Caption: Competing pathways in palladium-catalyzed cross-coupling of 4-bromopyrazoles.

Materials:

  • N-Protected 4-bromopyrazole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or ester (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%) or Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • XPhos or SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed Toluene (5 mL)

  • Degassed Water (0.5 mL, optional, can be screened)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the N-protected 4-bromopyrazole, arylboronic acid, palladium precursor, phosphine ligand, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this evacuation/backfill cycle three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Add the degassed toluene (and water, if using) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct. The reaction is typically complete in 4-12 hours.[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][4]

References

Optimizing reaction conditions for N-arylation of 4-Bromo-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the N-arylation of 4-bromo-3-methyl-1H-pyrazole. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful reaction outcomes.

Troubleshooting Guide

This section addresses common issues encountered during the N-arylation of this compound, offering potential causes and suggested solutions.

Issue Potential Cause(s) Suggested Troubleshooting Steps
Low or No Conversion - Inactive Catalyst: The palladium or copper catalyst may be oxidized or otherwise deactivated. - Inappropriate Base: The base may not be strong enough to deprotonate the pyrazole N-H.[1] - Sub-optimal Solvent: The solvent may not be suitable for the reaction, or it may not be anhydrous.[1] - Low Reaction Temperature: The temperature may be insufficient to drive the reaction to completion.- Use a freshly opened or properly stored catalyst. Consider using a pre-catalyst that is activated in situ. - Screen a range of bases, from weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) to stronger alkoxides (e.g., NaOt-Bu, KOt-Bu).[1] - Ensure the use of anhydrous, high-purity solvents. Common choices include toluene, dioxane, DMF, and DMSO.[1][2] - Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Poor Regioselectivity (N1 vs. N2 arylation) - Steric Hindrance: The methyl group at the C3 position can influence the accessibility of the adjacent N1 and N2 positions. - Electronic Effects: The electronic properties of the aryl halide and the pyrazole can affect the regioselectivity. - Ligand Choice: The steric and electronic properties of the ligand can influence which nitrogen is arylated.- For unsymmetrical pyrazoles, arylation often occurs at the less sterically hindered nitrogen.[1] Consider this as the likely major product. - The choice of catalyst and ligand can significantly impact regioselectivity.[1] Experiment with different ligands (e.g., phosphine-based for palladium, diamine-based for copper). - Modifying the reaction temperature can sometimes influence the kinetic vs. thermodynamic product ratio.
Formation of Side Products - Homocoupling of Aryl Halide: This can occur, especially at higher temperatures. - Di-arylation: While less common for N-arylation of a single pyrazole ring, it can occur under forcing conditions.[1] - Dehalogenation: Reductive dehalogenation of the 4-bromo-pyrazole or the aryl halide can be a side reaction.- Use a slight excess of the pyrazole to favor the cross-coupling reaction.[1] - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid over-reaction.[1] - Ensure an inert atmosphere (e.g., argon or nitrogen) to minimize side reactions.
Difficulty in Product Isolation/Purification - Co-elution of Starting Materials and Products: The polarity of the starting materials and the N-arylated product may be similar. - Presence of Catalyst Residues: Palladium or copper residues can contaminate the final product.- Optimize the mobile phase for column chromatography. Consider using a different stationary phase if necessary. - Employ appropriate work-up procedures to remove metal residues, such as washing with aqueous solutions of chelating agents (e.g., EDTA) or filtering through a pad of celite.

Frequently Asked Questions (FAQs)

Q1: Which catalytic system is generally preferred for the N-arylation of this compound: Palladium or Copper?

Both palladium-catalyzed (Buchwald-Hartwig amination) and copper-catalyzed (Ullmann condensation) systems are effective for the N-arylation of pyrazoles.[1][3][4][5][6][7][8]

  • Palladium-based catalysts , often employing bulky electron-rich phosphine ligands, are known for their high catalytic activity and broad substrate scope, often allowing for lower reaction temperatures.[4][7]

  • Copper-based catalysts , particularly with diamine or amino acid ligands like L-proline, offer a more economical alternative and can be very effective, though sometimes requiring higher temperatures.[5][6][9]

The optimal choice depends on the specific aryl halide used and the desired reaction conditions. A screening of both systems is recommended for novel substrates.

Q2: What is the role of the ligand in this reaction?

The ligand plays a crucial role in stabilizing the metal catalyst, promoting the catalytic cycle, and influencing the reaction's efficiency and selectivity.

  • In Palladium-catalyzed reactions , bulky phosphine ligands facilitate the oxidative addition and reductive elimination steps.[7]

  • In Copper-catalyzed reactions , diamine and other nitrogen-based ligands increase the solubility and reactivity of the copper catalyst.[5][6]

The choice of ligand can also impact the regioselectivity of the N-arylation.

Q3: How does the choice of base affect the reaction?

The base is critical for deprotonating the pyrazole N-H, which is necessary for the catalytic cycle to proceed. The base must be strong enough to deprotonate the pyrazole but not so strong that it leads to decomposition of the starting materials or products.[1] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1] For less reactive aryl halides, stronger bases like sodium tert-butoxide (NaOt-Bu) may be required.[1]

Q4: Can I use aryl chlorides for the N-arylation of this compound?

Aryl chlorides are generally less reactive than aryl bromides and iodides in both palladium- and copper-catalyzed N-arylation reactions.[8] However, with the development of more active catalyst systems, particularly palladium catalysts with highly active ligands (e.g., BippyPhos), the coupling of aryl chlorides has become more feasible.[4] Expect to use more forcing conditions (higher temperature, longer reaction time, and a more active catalyst system) when working with aryl chlorides.

Comparative Data on Reaction Conditions

The following tables summarize typical reaction conditions for the N-arylation of pyrazoles, providing a starting point for optimization.

Table 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)
Catalyst / PrecursorLigandBaseSolventTemperature (°C)Reference
Pd₂(dba)₃BippyPhosNaOt-BuToluene80-110[4]
Pd(OAc)₂XPhosK₃PO₄t-BuOH100[10]
[Pd(cinnamyl)Cl]₂BippyPhosNaOt-BuToluene100[4]
Pd₂(dba)₃tBuBrettPhosK₂CO₃Dioxane110[11][12]
Table 2: Copper-Catalyzed N-Arylation (Ullmann Type)
Copper SourceLigandBaseSolventTemperature (°C)Reference
CuIN,N'-DimethylethylenediamineK₂CO₃Dioxane110[5][6][13]
CuIL-ProlineK₂CO₃DMSO90[9]
Cu₂O1,10-PhenanthrolineCs₂CO₃DMF120[14]
CuINone (for activated aryl halides)K₃PO₄NMP150-180[8]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation
  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), the appropriate phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • The tube is evacuated and backfilled with an inert gas (argon or nitrogen).

  • Add this compound (1.0 equiv.) and the aryl halide (1.2 equiv.).

  • Add anhydrous solvent (e.g., toluene) via syringe.

  • The reaction mixture is stirred and heated to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation
  • To an oven-dried Schlenk tube, add CuI (5-10 mol%), the ligand (e.g., N,N'-dimethylethylenediamine, 10-20 mol%), this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • The tube is evacuated and backfilled with an inert gas.

  • Add anhydrous solvent (e.g., dioxane or DMSO) via syringe.

  • The reaction mixture is stirred and heated to the desired temperature (typically 100-130 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with aqueous ammonia or an EDTA solution to remove copper salts.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Visualizations

Buchwald_Hartwig_Cycle catalyst Pd(0)L_n oxidative_addition Oxidative Addition catalyst->oxidative_addition intermediate1 Ar-Pd(II)(L_n)-X oxidative_addition->intermediate1 deprotonation Base intermediate1->deprotonation intermediate2 Ar-Pd(II)(L_n)-Pyrazole deprotonation->intermediate2 pyrazole Pyrazole-H pyrazole->deprotonation reductive_elimination Reductive Elimination intermediate2->reductive_elimination reductive_elimination->catalyst product N-Arylpyrazole reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.

Ullmann_Condensation_Cycle catalyst Cu(I)L_n coordination Coordination catalyst->coordination intermediate1 [Pyrazole-Cu(I)L_n] coordination->intermediate1 oxidative_addition Oxidative Addition intermediate1->oxidative_addition intermediate2 Ar-Cu(III)(L_n)-Pyrazole oxidative_addition->intermediate2 reductive_elimination Reductive Elimination intermediate2->reductive_elimination reductive_elimination->catalyst product N-Arylpyrazole reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition pyrazole Pyrazole-H + Base pyrazole->coordination Troubleshooting_Flowchart start Low/No Conversion check_catalyst Check Catalyst Activity (Fresh vs. Old) start->check_catalyst screen_base Screen Bases (K2CO3, Cs2CO3, NaOtBu) check_catalyst->screen_base If catalyst is active success Successful Reaction check_catalyst->success If new catalyst works screen_solvent Optimize Solvent (Toluene, Dioxane, DMF) screen_base->screen_solvent If still no improvement screen_base->success If different base works increase_temp Increase Temperature screen_solvent->increase_temp If still no improvement screen_solvent->success If different solvent works increase_temp->success If conversion improves

References

Troubleshooting low conversion rates in 4-bromopyrazole functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 4-bromopyrazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions. Pyrazole derivatives are crucial in medicinal chemistry and materials science, and 4-bromopyrazole is a key intermediate for creating diverse molecular structures.[1][2][3]

This guide provides frequently asked questions (FAQs) in a question-and-answer format, detailed experimental protocols, and data-driven troubleshooting tables to address challenges encountered during the functionalization of 4-bromopyrazole via common cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Conversion of 4-Bromopyrazole

Q: My cross-coupling reaction (Suzuki, Sonogashira, Buchwald-Hartwig) with 4-bromopyrazole is showing low to no conversion of the starting material. What are the likely causes and how can I improve the yield?

A: Low conversion is a frequent issue and can often be traced back to several key factors related to the catalyst, reagents, or reaction conditions.

Initial Checks:

  • Inert Atmosphere: The exclusion of oxygen is critical, as it can deactivate the palladium catalyst.[4][5] Ensure the reaction vessel is thoroughly purged with an inert gas like argon or nitrogen. This can be achieved by three cycles of evacuating and backfilling the sealed flask.

  • Reagent Quality:

    • Catalyst and Ligand: Palladium catalysts and phosphine ligands can degrade over time, especially with exposure to air.[5] Use fresh, high-quality catalyst and ligand stored under an inert atmosphere.

    • Solvent and Base: Ensure solvents are anhydrous and degassed. The purity of the base is also important.[5][6]

  • Temperature: Many cross-coupling reactions require elevated temperatures to proceed efficiently.[7][8] If the reaction is sluggish at a lower temperature, consider increasing it, potentially using a higher-boiling solvent or a sealed reaction vessel. Microwave-assisted synthesis can also be effective for accelerating reactions and improving yields.[6]

Troubleshooting Flowchart for Low Conversion:

low_conversion start Low Conversion Observed check_inert Is the reaction under a strict inert atmosphere? start->check_inert check_reagents Are the catalyst, ligand, solvent, and base fresh and pure? check_inert->check_reagents Yes optimize_catalyst Screen different catalyst/ligand systems. check_inert->optimize_catalyst No check_temp Is the reaction temperature optimal? check_reagents->check_temp Yes optimize_base_solvent Screen different bases and solvents. check_reagents->optimize_base_solvent No check_temp->optimize_catalyst Yes increase_temp Increase temperature or use microwave heating. check_temp->increase_temp No success Improved Conversion optimize_catalyst->success failure Persistent Low Conversion optimize_catalyst->failure optimize_base_solvent->success optimize_base_solvent->failure increase_temp->success

Caption: Troubleshooting workflow for low conversion rates.

Optimization Strategies: If initial checks do not resolve the issue, a systematic optimization of the reaction conditions is necessary.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For electron-rich heterocyclic substrates like pyrazoles, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, tBuDavePhos) often give superior results compared to ligands like PPh₃.[4][9][10] Pre-catalysts, which are more stable and generate the active Pd(0) species more reliably, can also improve outcomes.[11]

  • Base and Solvent Combination: The base and solvent system plays a significant role. For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃ in solvents like dioxane/water, toluene, or THF.[6][12] For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are often required.[13] The solubility of all components in the chosen solvent is crucial.[12]

Reaction TypeRecommended Catalysts/LigandsRecommended BasesRecommended Solvents
Suzuki Pd(dppf)Cl₂, XPhos Pd G2/G3, Pd(OAc)₂ with XPhos/SPhosK₂CO₃, K₃PO₄, Cs₂CO₃1,4-Dioxane/H₂O, Toluene, THF/H₂O[14]
Sonogashira Pd(PPh₃)₂Cl₂/CuI, Pd(OAc)₂/XPhosEt₃N, DBUTHF, DMF, Toluene[7][8][15]
Buchwald-Hartwig Pd₂(dba)₃ with Xantphos/tBuDavePhosNaOtBu, K₂CO₃, Cs₂CO₃Toluene, Dioxane[10]

Table 1. Recommended starting conditions for various cross-coupling reactions of 4-bromopyrazole.

Issue 2: Significant Side Reactions Observed

Q: I'm getting a good conversion of my 4-bromopyrazole, but my desired product is contaminated with significant byproducts like debrominated pyrazole or homocoupled products. How can I suppress these side reactions?

A: Side reactions are common in cross-coupling chemistry. Understanding their causes is key to minimizing their formation.

1. Debromination (Protodebromination): This occurs when the bromine atom is replaced by a hydrogen atom.

  • Cause: The acidic N-H proton on the pyrazole ring can interfere with the catalytic cycle. The resulting pyrazolate anion can promote dehalogenation.[4] This is particularly an issue in Suzuki reactions.

  • Solution: Protect the pyrazole nitrogen. Common protecting groups include Boc, trityl (Tr), or tetrahydropyranyl (THP).[9][16][17] N-protection can significantly reduce debromination and improve yields.[4][16] Weaker bases may also reduce the rate of this side reaction.[4]

2. Homocoupling: This results in dimers of your starting materials (e.g., biaryl from boronic acid in Suzuki reactions, or a diyne from the terminal alkyne in Sonogashira reactions).

  • Cause: Homocoupling is often promoted by the presence of oxygen.[4] In Sonogashira couplings, the copper(I) co-catalyst can facilitate the oxidative homocoupling of alkynes (Glaser coupling).[14]

  • Solution:

    • Rigorous Oxygen Exclusion: As with low conversion issues, ensure your reaction is performed under strictly anaerobic conditions.[4][14]

    • Stoichiometry: Using a slight excess of one coupling partner can sometimes minimize the homocoupling of the other.[6]

    • "Copper-Free" Sonogashira: If alkyne homocoupling is a major issue, consider a copper-free Sonogashira protocol.[14]

Logical Diagram for Side Reaction Mitigation:

side_reactions start Side Reactions Observed side_reaction_type Identify Side Product start->side_reaction_type debromination Debrominated Pyrazole side_reaction_type->debromination Protodebromination homocoupling Homocoupled Product side_reaction_type->homocoupling Homocoupling protect_N Protect Pyrazole N-H (e.g., Boc, Tr, THP) debromination->protect_N weaker_base Use a Weaker Base debromination->weaker_base exclude_O2 Ensure Strict Anaerobic Conditions homocoupling->exclude_O2 adjust_stoich Adjust Reagent Stoichiometry homocoupling->adjust_stoich cu_free Use Copper-Free Sonogashira Protocol homocoupling->cu_free Sonogashira solution Reduced Side Products protect_N->solution weaker_base->solution exclude_O2->solution adjust_stoich->solution cu_free->solution

Caption: Decision tree for mitigating common side reactions.

Issue 3: Difficulty with Purification

Q: My reaction seems to work, but I am struggling to separate my product from the remaining starting material and other impurities. What are the best purification strategies?

A: Purification of pyrazole derivatives can be challenging due to their polarity and basicity.

  • Acid-Base Extraction: If your desired product is neutral, an acidic wash (e.g., 1M HCl) can be very effective. The basic nitrogen atoms of the unreacted 4-bromopyrazole will be protonated, forming a water-soluble salt that partitions into the aqueous layer.[18]

  • Flash Column Chromatography: This is the most common method for purifying organic compounds. If the polarity of your product and starting material are very close, try screening different solvent systems (e.g., varying ratios of ethyl acetate/heptane, or adding a small amount of a more polar solvent like methanol).[18]

  • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique, provided you can find a suitable solvent system where the solubility of your product and impurities differ significantly with temperature.[18]

  • Acid Addition Salt Formation: It has been reported that pyrazoles can be purified by converting them into acid addition salts, which can then be crystallized from organic solvents.[19]

Purification MethodBest ForKey Considerations
Acid-Base Extraction Separating basic impurities (like 4-bromopyrazole) from a neutral product.Product must be stable to acid and not have basic functional groups.[18]
Column Chromatography General purpose purification of mixtures with different polarities.Can be time-consuming; finding an optimal solvent system is key.[18]
Recrystallization Purifying solid products from soluble or less soluble impurities.Requires finding a suitable solvent; may not be suitable for all compounds.[18]

Table 2. Comparison of purification methods for functionalized pyrazoles.

Key Experimental Protocols

The following are generalized protocols for common cross-coupling reactions. Note: These are starting points and may require optimization for your specific substrate.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromopyrazole

This protocol is adapted for the coupling of an N-protected 4-bromopyrazole with an arylboronic acid.

Materials:

  • N-Protected 4-bromopyrazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G2 (2 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vial, add the N-protected 4-bromopyrazole, arylboronic acid, and K₃PO₄.

  • Seal the vial with a septum cap and purge the atmosphere with argon or nitrogen for 10-15 minutes.

  • Under a positive pressure of inert gas, add the XPhos Pd G2 catalyst.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

  • Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling of 4-Bromopyrazole

This protocol describes a typical copper-co-catalyzed Sonogashira reaction.

Materials:

  • N-Protected 4-bromopyrazole (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) or another suitable base/solvent

Procedure:

  • To a reaction flask, add the N-protected 4-bromopyrazole, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the flask and replace the atmosphere with an inert gas.

  • Add the solvent (e.g., anhydrous THF or DMF) and the base (e.g., Et₃N).

  • Add the terminal alkyne via syringe.

  • Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C).[7]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the residue via extraction and/or flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination of 4-Bromopyrazole

This protocol is for the amination of N-protected 4-bromopyrazole.

Materials:

  • N-Trityl-4-bromopyrazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • tBuDavePhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

Procedure:

  • In a glovebox or under a strict inert atmosphere, add NaOtBu, tBuDavePhos, and Pd₂(dba)₃ to an oven-dried reaction vial.

  • Add the N-Trityl-4-bromopyrazole and seal the vial.

  • Remove the vial from the glovebox and add degassed toluene, followed by the amine, via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, then dry over Na₂SO₄.

  • Concentrate the solution and purify the crude product by column chromatography.

References

Identification of impurities in 4-Bromo-3-methyl-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Bromo-3-methyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during synthesis, with a focus on impurity identification and control.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed during the synthesis of this compound?

A1: During the synthesis, several impurities can arise from starting materials, side reactions, or subsequent degradation. The most common include:

  • Unreacted 3-methyl-1H-pyrazole: Incomplete bromination can lead to the presence of the starting material in the final product.

  • Isomeric Impurities: Depending on the synthetic route, regioisomers such as 5-Bromo-3-methyl-1H-pyrazole may form. Lack of regioselectivity is a frequent issue in pyrazole synthesis.[1]

  • Over-brominated Species: Excessive exposure to the brominating agent can result in the formation of di-brominated pyrazoles (e.g., 4,5-Dibromo-3-methyl-1H-pyrazole).

  • Residual Solvents and Reagents: Trace amounts of solvents (e.g., DMF, Dichloromethane) or reagents like N-Bromosuccinimide (NBS) and its by-product, succinimide, may be present.[2]

Q2: My reaction is producing a significant amount of an isomeric impurity. How can I improve the regioselectivity of the bromination?

A2: Achieving high regioselectivity is a common challenge. The formation of regioisomeric mixtures is often influenced by steric and electronic effects.[1] Consider the following strategies:

  • Control of pH: Adjusting the pH of the reaction mixture can influence the protonation state of the pyrazole ring and the electrophilicity of the brominating agent, thereby directing the substitution.[1]

  • Choice of Brominating Agent: Different brominating agents exhibit varying levels of reactivity and selectivity. Agents like N-bromosaccharin have been used for regioselective synthesis under specific conditions.[3]

  • Temperature Control: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable isomer and reduce the rate of side reactions.

Q3: I am observing peaks in my chromatogram that I cannot identify. What is the general workflow for identifying an unknown impurity?

A3: A systematic approach is crucial for impurity identification. The general workflow involves isolation, characterization, and structural elucidation.

  • Separation: Use high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) to separate the impurity from the main compound and other components.[4][5]

  • Preliminary Identification: Couple the chromatography system with a mass spectrometer (LC-MS) to determine the molecular weight of the unknown impurity.[6][7]

  • Structure Elucidation: If the impurity is present in sufficient quantity, isolate it using preparative HPLC. Characterize the isolated compound using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to determine its precise structure.[4][8]

Q4: My final product has a low yield and contains multiple impurities. What are the likely causes?

A4: Low yield and poor purity can stem from several factors:

  • Poor Quality of Starting Materials: Impurities in the initial reactants can participate in side reactions, consuming reagents and generating byproducts.[1]

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry can lead to incomplete reactions or the formation of side products. For related pyrazole syntheses, exceeding optimal temperatures has been shown to decrease yield due to side reactions.[9]

  • Product Instability: The pyrazole ring can be susceptible to opening under certain conditions, such as the presence of a strong base, which can cause deprotonation and subsequent ring cleavage.[10]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High level of unreacted 3-methyl-1H-pyrazole in the final product. Incomplete reaction.Increase the molar equivalent of the brominating agent slightly. Extend the reaction time and monitor progress using TLC or HPLC. Ensure the reaction temperature is optimal.
Presence of di-brominated impurities. Over-bromination.Reduce the molar equivalent of the brominating agent. Add the brominating agent portion-wise to maintain a low concentration. Reduce the reaction temperature.
Formation of a regioisomer (e.g., 5-Bromo-3-methyl-1H-pyrazole). Lack of regioselectivity.Modify the solvent system. Experiment with different brominating agents (e.g., NBS, Br₂, N-bromosaccharin).[2][3] Adjust the pH of the reaction medium.[1]
Inconsistent results between batches. Variation in raw material quality or reaction setup.Qualify all starting materials before use to ensure consistent purity.[1] Standardize all reaction parameters, including addition rates, stirring speed, and temperature control.
Product degradation during workup or purification. Product instability under acidic, basic, or high-temperature conditions.Perform workup and purification steps at a lower temperature. Use a milder pH for extractions. Consider alternative purification methods like crystallization over chromatography if the product is sensitive to silica gel.

Quantitative Impurity Data Summary

The following table provides a representative summary of typical impurity levels that might be encountered and the analytical techniques used for quantification. The limits are based on general pharmaceutical guidelines (ICH).

ImpurityTypical Reporting Threshold (% Area)Typical Quantification Limit (% Area)Primary Analytical Method
3-methyl-1H-pyrazole (Starting Material)0.05%0.10%HPLC-UV, GC-MS
5-Bromo-3-methyl-1H-pyrazole (Isomer)0.05%0.10%HPLC-UV, LC-MS
4,5-Dibromo-3-methyl-1H-pyrazole0.05%0.10%HPLC-UV, LC-MS
Succinimide (NBS by-product)0.10%0.20%HPLC-UV

Experimental Protocols

Protocol 1: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method is used to separate and quantify this compound from its potential impurities.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV Diode Array Detector (DAD) at 220 nm.[6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Acetonitrile.

Protocol 2: Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is for determining the molecular weights of unknown impurities detected by HPLC.

  • LC System: Use an HPLC or UPLC system with conditions similar to Protocol 1 to achieve separation.[5]

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.[4]

  • Scan Range: 50 - 500 m/z.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

  • Procedure: The eluent from the LC column is directed into the ESI source. The mass spectrometer acquires mass data for each peak separated by the LC, providing the molecular weight of the parent compound and any co-eluting impurities.

Protocol 3: Structure Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for determining the chemical structure of an isolated impurity.

  • Sample Preparation: Isolate the impurity of interest using preparative HPLC. Ensure the sample is free of residual solvents by drying under high vacuum. Dissolve ~5-10 mg of the isolated impurity in 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum to observe chemical shifts, coupling constants, and integrations of all protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

  • 2D NMR (if necessary):

    • If the structure is complex, perform 2D NMR experiments like COSY (to identify proton-proton couplings) and HSQC/HMBC (to identify proton-carbon correlations) for unambiguous structure assignment.[8]

Visualizations

Synthesis_Pathway SM 3-methyl-1H-pyrazole Product This compound SM->Product Bromination Reagent Brominating Agent (e.g., NBS) Reagent->Product Solvent Solvent (e.g., CH2Cl2) Solvent->Product

Caption: Synthesis of this compound via electrophilic bromination.

Impurity_Formation cluster_main Main Reaction cluster_side Side Reactions Start 3-methyl-1H-pyrazole + Br+ Product This compound Start->Product Desired Pathway Unreacted Unreacted Starting Material Start->Unreacted Incomplete Reaction Isomer 5-Bromo-3-methyl-1H-pyrazole (Regioisomer) Start->Isomer Alternative Attack OverBrom 4,5-Dibromo-3-methyl- 1H-pyrazole Product->OverBrom Excess Br+

Caption: Potential pathways for impurity formation during synthesis.

Caption: Workflow for the identification and control of unknown impurities.

References

Challenges in the scale-up synthesis of 4-Bromo-3-methyl-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the scale-up synthesis of 4-bromo-3-methyl-1H-pyrazole and its derivatives.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis process.

Q1: My reaction is producing a significant amount of di-brominated by-product. How can I improve the selectivity for the mono-brominated product?

A1: The formation of di-bromo species is a common challenge resulting from over-bromination. To enhance selectivity for the desired this compound, consider the following adjustments:

  • Control Stoichiometry: Carefully control the molar equivalents of the brominating agent. Use of N-Bromosuccinimide (NBS) is common, and adjusting its ratio relative to the starting pyrazole is critical. Start with a 1:1 molar ratio and adjust as needed based on in-process monitoring.

  • Temperature Control: Run the reaction at a lower temperature. Exothermic bromination reactions can become difficult to control at scale, leading to side reactions. Maintaining a consistent and cool temperature profile can significantly improve selectivity.

  • Slow Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This keeps the instantaneous concentration of the brominating agent low, disfavoring the second bromination event.

  • Solvent Choice: The choice of solvent can influence reactivity. Solvents like chloroform or acetonitrile are often used. Experiment with solvent polarity and concentration to find optimal conditions.[1][2]

Q2: The final yield of my product is consistently low after purification. What are the likely causes and solutions?

A2: Low yield is a multifaceted problem. The following workflow can help diagnose the issue:

G start Low Yield Observed check_sm 1. Check Starting Material (Purity, Moisture) start->check_sm check_reaction 2. Analyze Reaction Mixture (TLC, LC-MS) start->check_reaction check_workup 3. Evaluate Workup & Extraction (pH, Emulsions, Solvent Choice) start->check_workup check_purification 4. Assess Purification Step (Column Loading, Eluent) start->check_purification sm_impure Solution: Recrystallize or purify starting material. check_sm->sm_impure reaction_incomplete Incomplete Conversion? check_reaction->reaction_incomplete side_products Side Products Formed? check_reaction->side_products workup_loss Solution: Adjust pH of aqueous phase. Use brine to break emulsions. Back-extract aqueous layers. check_workup->workup_loss purification_loss Solution: Optimize silica-to-crude ratio. Perform gradient elution. Check for product decomposition on silica. check_purification->purification_loss optimize_reaction Solution: Increase reaction time, temperature, or reagent equivalents. reaction_incomplete->optimize_reaction optimize_selectivity Solution: See Q1 on selectivity. Adjust temperature and addition rate. side_products->optimize_selectivity

Caption: Troubleshooting workflow for low yield.

  • Starting Material: Ensure the 3-methyl-1H-pyrazole is pure and dry. Impurities can consume reagents and generate side products.

  • Reaction Completion: Monitor the reaction using TLC or LC-MS to ensure it has gone to completion. If not, consider extending the reaction time or slightly increasing the temperature.

  • Workup Losses: Product may be lost during aqueous washes if the pH is not optimal or if emulsions form. Use brine washes to break emulsions and consider back-extracting the aqueous layers.

  • Purification: Column chromatography is a common purification method.[3] Losses can occur if the product streaks on the column or if the incorrect eluent system is used. Ensure the crude material is properly dried and consider a gradient elution for better separation.

Q3: I am struggling to separate the 4-bromo regioisomer from other isomers formed during the reaction. What can I do?

A3: The formation of regioisomers is a known issue in pyrazole synthesis, often leading to difficult purification.[4][5]

  • Reaction Strategy: The choice of synthetic route is crucial. Direct bromination of 3-methyl-1H-pyrazole typically favors substitution at the 4-position due to electronic effects. However, alternative strategies, such as building the pyrazole ring from already brominated precursors, can offer better regiocontrol.

  • Chromatography: Careful optimization of column chromatography is key.

    • Eluent System: Test various solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to maximize the separation (ΔRf) between the isomers.

    • Silica Gel: Use high-quality silica gel with a small particle size for better resolution.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for isolating the desired isomer, provided a suitable solvent system can be found.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the bromination of 3-methyl-1H-pyrazole?

A1: Scaling up any chemical reaction requires a thorough hazard evaluation.[6] For this synthesis, specific concerns include:

  • Exothermic Reaction: Bromination is often exothermic. At a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a runaway reaction. Ensure adequate cooling capacity and monitor the internal temperature closely.

  • Brominating Agents:

    • N-Bromosuccinimide (NBS): While safer than liquid bromine, NBS is a strong oxidizer and can decompose violently with heat. It is also a lachrymator and skin irritant.[2]

    • Liquid Bromine (Br₂): Highly corrosive, toxic, and volatile. It can cause severe burns on contact and is toxic upon inhalation. Use should be restricted to well-ventilated fume hoods with appropriate personal protective equipment (PPE).

  • Pressure Build-up: If the reaction temperature rises uncontrollably, solvent boiling or decomposition can lead to a rapid increase in pressure in a sealed or poorly vented reactor. Ensure the system is properly vented.

Q2: Which brominating agent is recommended for scale-up: NBS or liquid Bromine?

A2: For scale-up, N-Bromosuccinimide (NBS) is generally preferred over liquid bromine for several reasons:

  • Handling: NBS is a crystalline solid, making it easier and safer to weigh and handle than volatile and highly corrosive liquid bromine.[7]

  • Selectivity: Reactions with NBS can sometimes offer better selectivity and milder reaction conditions compared to Br₂.[2]

  • By-products: The by-product of NBS bromination is succinimide, which is often easily removed during aqueous workup.

FeatureN-Bromosuccinimide (NBS)Liquid Bromine (Br₂)
Physical State Crystalline SolidVolatile Liquid
Handling Safety Easier, less exposure riskDifficult, high exposure risk
Corrosivity LowHigh
Reaction Conditions Often milderCan be harsh[2]
By-product Succinimide (often water-soluble)HBr (corrosive gas)

Q3: What analytical techniques are essential for monitoring the reaction and characterizing the final product?

A3: A combination of techniques is necessary:

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): Provides a quick and simple way to track the consumption of starting material and the formation of the product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the mass of the product and helps identify any by-products, giving a more detailed picture of the reaction progress.

  • Final Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure and isomeric purity of the final compound.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.[3]

    • Melting Point: A sharp melting point range is a good indicator of purity for solid compounds. The reported melting point for this compound is 77-79 °C.[7][8]

Experimental Protocols

Protocol 1: Synthesis of this compound via NBS Bromination

This protocol is a representative procedure and should be adapted and optimized based on laboratory-scale findings before scaling up.

G cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Workup & Purification A 1. Dissolve 3-methyl-1H-pyrazole in Acetonitrile B 2. Cool reaction mixture to 0 °C A->B C 3. Add NBS portion-wise (maintain T < 5 °C) B->C D 4. Stir at room temperature (Monitor by TLC/LC-MS) C->D E 5. Quench with Na₂S₂O₃ solution D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry, Filter, Concentrate F->G H 8. Purify via Column Chromatography G->H

Caption: General workflow for NBS bromination.

Materials:

  • 3-methyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-methyl-1H-pyrazole (1.0 eq.) in anhydrous acetonitrile.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add N-Bromosuccinimide (1.0-1.1 eq.) in small portions, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and quench by adding cold saturated aqueous Na₂S₂O₃ solution to destroy any remaining NBS.

  • Dilute the mixture with water and transfer to a separatory funnel. Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by silica gel column chromatography, typically using a hexane/ethyl acetate eluent system, to afford pure this compound as a solid.[1]

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Bromo-3-methyl-1H-pyrazole and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Bromo-3-methyl-1H-pyrazole and its structurally related analogs: 4-bromopyrazole, 3-methyl-1H-pyrazole, and 4-bromo-1-methyl-1H-pyrazole. Understanding the NMR profiles of these heterocyclic compounds is crucial for their unambiguous identification, characterization, and for advancing their applications in medicinal chemistry and materials science.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound and its analogs. The data has been compiled from various spectral databases and literature sources. All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data Comparison

CompoundH-5H-4-CH₃N-H / N-CH₃Solvent
This compound ~7.5 (s)-~2.2 (s)~12.8 (br s)DMSO-d₆
4-Bromopyrazole~7.6 (s, 2H)--~13.2 (br s)DMSO-d₆
3-Methyl-1H-pyrazole~7.4 (d, J≈2.2 Hz)~6.1 (d, J≈2.2 Hz)~2.3 (s)~12.3 (br s)CDCl₃
4-Bromo-1-methyl-1H-pyrazole~7.5 (s)--~3.8 (s)CDCl₃

Table 2: ¹³C NMR Spectral Data Comparison

CompoundC-3C-4C-5-CH₃N-CH₃Solvent
This compound ~148~95~128~11-DMSO-d₆
4-Bromopyrazole~135~93~135--DMSO-d₆
3-Methyl-1H-pyrazole~148~105~134~13-CDCl₃
4-Bromo-1-methyl-1H-pyrazole~138~92~128-~39CDCl₃

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and instrument.

Experimental Protocols

The following is a standard methodology for acquiring high-quality ¹H and ¹³C NMR spectra for pyrazole derivatives.

1. Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of the solid pyrazole derivative.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift referencing.

  • Internal Standard: The solvent should contain a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (0.00 ppm).

  • Transfer to NMR Tube: Carefully transfer the solution into a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution.

2. NMR Data Acquisition:

  • Instrumentation: The spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption line shapes and apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Peak Picking and Integration: Identify and list the chemical shifts of all peaks. For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

Visualization of Structure and Workflow

To aid in the interpretation of the spectral data and the experimental process, the following diagrams are provided.

Caption: Molecular structure and atom numbering of this compound.

spectral_analysis_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_processing Data Processing cluster_analysis Spectral Analysis & Interpretation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup & Shimming transfer->instrument_setup h1_nmr ¹H NMR Acquisition instrument_setup->h1_nmr c13_nmr ¹³C NMR Acquisition instrument_setup->c13_nmr ft Fourier Transformation h1_nmr->ft c13_nmr->ft phasing Phasing & Baseline Correction ft->phasing referencing Referencing to TMS phasing->referencing peak_picking Peak Picking & Integration referencing->peak_picking assignment Signal Assignment peak_picking->assignment comparison Comparison with Alternatives assignment->comparison interpretation Structural Elucidation comparison->interpretation

Caption: Workflow for the ¹H and ¹³C NMR spectral analysis of pyrazole derivatives.

Spectral Interpretation and Comparison

The ¹H and ¹³C NMR spectra of this compound and its analogs reveal distinct patterns that are influenced by the nature and position of the substituents on the pyrazole ring.

  • ¹H NMR Analysis:

    • In This compound , the proton at the C-5 position appears as a singlet around 7.5 ppm. The absence of a proton at the C-4 position, due to the bromine substitution, simplifies the spectrum, removing the characteristic doublet seen in 3-methyl-1H-pyrazole. The methyl group protons at C-3 resonate as a sharp singlet at approximately 2.2 ppm. The N-H proton is observed as a broad singlet at a downfield chemical shift, indicative of its acidic nature and potential for hydrogen bonding.

    • 4-Bromopyrazole shows a simplified spectrum with a singlet at around 7.6 ppm, integrating to two protons (H-3 and H-5), due to the magnetic equivalence of these two protons.

    • 3-Methyl-1H-pyrazole exhibits two doublets in the aromatic region for the H-5 and H-4 protons, with a small coupling constant (J ≈ 2.2 Hz), which is typical for a three-bond coupling in a five-membered heterocyclic ring.

    • 4-Bromo-1-methyl-1H-pyrazole displays a singlet for the H-5 proton, similar to the target compound, but the N-H proton signal is replaced by a singlet for the N-methyl group at a more upfield position (~3.8 ppm).

  • ¹³C NMR Analysis:

    • The ¹³C spectrum of This compound is characterized by the C-4 signal appearing at a significantly upfield chemical shift (~95 ppm) due to the strong shielding effect of the bromine atom. The C-3 and C-5 carbons resonate at approximately 148 ppm and 128 ppm, respectively. The methyl carbon signal is observed around 11 ppm.

    • In 4-bromopyrazole , the C-3 and C-5 carbons are equivalent and appear around 135 ppm, while the C-4 carbon is shielded by the bromine atom (~93 ppm).

    • For 3-methyl-1H-pyrazole , the C-3 and C-5 carbons are not equivalent and resonate at about 148 ppm and 134 ppm, respectively. The C-4 carbon is found at approximately 105 ppm.

    • The spectrum of 4-bromo-1-methyl-1H-pyrazole shows the C-4 carbon at a similar shielded position (~92 ppm). The introduction of the methyl group on the nitrogen atom results in a distinct N-CH₃ signal around 39 ppm.

This comparative analysis demonstrates the predictable and informative nature of NMR spectroscopy in the structural elucidation of substituted pyrazoles. The distinct chemical shifts and coupling patterns provide a reliable fingerprint for each molecule, which is invaluable for quality control in synthesis and for further research in drug development.

A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloropyrazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of therapeutic agents. Functionalization at the C4-position via palladium-catalyzed cross-coupling reactions is a critical strategy for generating diverse compound libraries for drug discovery. This guide provides an objective comparison of the reactivity of 4-bromopyrazoles and 4-chloropyrazoles in pivotal cross-coupling reactions, supported by experimental data to inform strategic starting material selection.

Reactivity Overview

The reactivity of 4-halopyrazoles in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energies follow the trend C-Cl > C-Br > C-I, which means the C-Br bond is weaker and more easily broken than the C-Cl bond.[1] Consequently, the general order of reactivity is I > Br > Cl.[1]

This inherent reactivity difference means that 4-bromopyrazoles are generally more reactive than their 4-chloro counterparts, often requiring milder reaction conditions. However, 4-chloropyrazoles offer advantages in terms of cost-effectiveness and stability.[1] The development of highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands, has made the coupling of less reactive 4-chloropyrazoles increasingly feasible.[1]

Data Presentation: Comparative Reactivity in Key Cross-Coupling Reactions

The following tables summarize the comparative performance of 4-bromo- and 4-chloropyrazoles in Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions. Yields are representative and can vary based on specific coupling partners and reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. While 4-iodopyrazoles are the most reactive, they are also prone to dehalogenation.[2] Studies have shown that 4-bromo and 4-chloro derivatives can be superior substrates, offering a better balance of reactivity and stability.[2]

HalogenCatalyst System (Example)Relative ReactivityTypical Yield Range (%)Notes
Bromo XPhos Pd G2, K₃PO₄High80-93Generally provides a good balance of reactivity and stability.[1] Less susceptible to dehalogenation than 4-iodopyrazoles.[3]
Chloro Pd(OAc)₂, SPhos, K₃PO₄Moderate60-95Requires highly active catalyst systems with bulky, electron-rich ligands to achieve high yields.[1]
Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds. Direct comparative studies have shown that 4-bromopyrazoles are generally more effective substrates than 4-chloropyrazoles under similar conditions.

HalogenCatalyst System (Example)AmineYield (%)Notes
Bromo Pd(dba)₂, tBuDavePhos, K₂CO₃Piperidine60More effective substrate compared to the chloro and iodo analogues under these specific palladium-catalyzed conditions.[4]
Chloro Pd(dba)₂, tBuDavePhos, K₂CO₃Piperidine<10Significantly lower reactivity compared to the bromo derivative under the same conditions.[4]
Bromo Pd(dba)₂/tBuDavePhosAmines lacking β-hydrogens60-90Considered the most effective substrate for this specific palladium-catalyzed amination.[1]
Chloro Pd(dba)₂/tBuDavePhosAmines lacking β-hydrogensModerateShows moderate reactivity, less than the bromo derivative.[1]
Heck Reaction

The Heck reaction enables the alkenylation of aryl halides. While direct comparative data for 4-bromo- vs. 4-chloropyrazoles is scarce, the reactivity can be inferred from general principles. The higher reactivity of the C-Br bond makes 4-bromopyrazoles more facile substrates for this transformation.

HalogenRelative ReactivityExpected Outcome
Bromo HigherGenerally proceeds under standard Heck conditions, though may require elevated temperatures.[3]
Chloro LowerMore challenging substrate; likely requires higher temperatures, longer reaction times, or more sophisticated, highly active catalyst systems to achieve comparable yields.[1]

Mandatory Visualization

Cross_Coupling_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (4-Halo-pyrazole) pd_complex R¹-Pd(II)L₂(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-M (e.g., Boronic Acid) pd_intermediate R¹-Pd(II)L₂(R²) transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 R¹-R²

Generalized catalytic cycle for cross-coupling reactions.

Reactivity_Comparison_Workflow cluster_bromo 4-Bromopyrazole cluster_chloro 4-Chloropyrazole b_start 4-Bromopyrazole b_conditions Standard Pd Catalyst (e.g., XPhos Pd G2) Milder Conditions (e.g., 80-100°C) b_start->b_conditions More Reactive C-Br Bond b_outcome High Yield (80-93% Suzuki) (60% Buchwald-Hartwig) b_conditions->b_outcome c_start 4-Chloropyrazole c_conditions Highly Active Pd Catalyst (e.g., SPhos-based) Forcing Conditions (e.g., >100°C) c_start->c_conditions Less Reactive C-Cl Bond c_outcome Moderate to High Yield (Requires Optimization) (<10% Buchwald-Hartwig under std. conditions) c_conditions->c_outcome start Select Substrate start->b_start start->c_start

Workflow comparing 4-bromo- vs. 4-chloropyrazole reactivity.

Experimental Protocols

The following are generalized experimental protocols. Researchers should consult the primary literature for specific substrate and catalyst optimizations.

General Procedure for Suzuki-Miyaura Coupling of 4-Halopyrazoles[1]

A mixture of the 4-halopyrazole (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., XPhos Pd G2 for 4-bromopyrazole, or Pd(OAc)₂/SPhos for 4-chloropyrazole, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 equiv) is added to a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent, such as dioxane/water (4:1), is added. The reaction mixture is heated to 80-110 °C and stirred for 4-24 hours, monitoring progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination of 4-Halopyrazoles[1][4]

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 4-halopyrazole (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precursor (e.g., Pd(dba)₂, 5-10 mol%), a ligand (e.g., tBuDavePhos, 10-20 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5-2.0 equiv). Anhydrous toluene or dioxane is added, and the vessel is sealed. The reaction mixture is heated to 80-110 °C with stirring for 12-24 hours. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

References

Unveiling the Biological Potential: A Comparative Look at 4-Bromo-3-methyl-1H-pyrazole and Other Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pyrazole scaffold represents a privileged structure in medicinal chemistry, renowned for its diverse biological activities. This guide provides a comparative overview of the biological activities of substituted pyrazoles, with a focus on the structural class to which 4-Bromo-3-methyl-1H-pyrazole belongs. While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes findings from a range of substituted pyrazoles to infer its potential activities and highlight the impact of various substitutions on antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity: The Influence of Halogenation

Substitutions on the pyrazole ring have been shown to significantly modulate antimicrobial efficacy. The presence of a halogen, such as bromine, is often associated with enhanced activity. This is attributed to the lipophilic nature of halogens, which can facilitate the compound's passage through microbial cell membranes.

Below is a table summarizing the antimicrobial activity of representative substituted pyrazoles against various microorganisms.

Table 1: Antimicrobial Activity of Representative Substituted Pyrazoles

Compound/DerivativeMicroorganismActivity (e.g., MIC µg/mL)Reference
Pyrazole-thiazole hybrids with hydrazone moietyStaphylococcus aureusMIC: 1.9-3.9 µg/mL[1]
Pyrazole-dimedone hybridsStaphylococcus aureusMIC: 16 µg/L
2,5-Dichlorothiophene-substituted pyrazoleStaphylococcus aureusGood activity compared to Ceftriaxone
Pyrazole-3-carboxylic acid derivativesCandida speciesGood inhibitory effects
(Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-oneNot specifiedMIC: 32 µg/mL[2]

Anticancer Activity: Targeting Cellular Proliferation

The pyrazole nucleus is a common feature in many anticancer agents. The mode of action often involves the induction of apoptosis (programmed cell death) and the inhibition of signaling pathways crucial for cancer cell survival and proliferation. The substitution pattern on the pyrazole ring plays a critical role in determining the cytotoxic potency and selectivity against different cancer cell lines.

Studies on various pyrazole derivatives have shown that they can induce apoptosis through the generation of reactive oxygen species (ROS) and activation of caspases.[3][4] While direct anticancer data for this compound is scarce, the presence of a methyl group at the 3-position and a bromo group at the 4-position suggests potential for cytotoxic activity, as these features are present in other biologically active pyrazoles.

The following table presents the anticancer activity of some substituted pyrazoles against various cancer cell lines.

Table 2: Anticancer Activity of Representative Substituted Pyrazoles

Compound/DerivativeCancer Cell LineActivity (e.g., IC50 µM)Reference
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)MDA-MB-468 (Triple Negative Breast Cancer)14.97 µM (24h), 6.45 µM (48h)[4]
Pyrazole derivativesMCF-7 (Breast Cancer)10-14 µM
Pyrazole derivative with 4-bromophenyl groupA549 (Lung), HeLa (Cervical), MCF-7 (Breast)8.0 µM, 9.8 µM, 5.8 µM
1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivativesA549 (Lung)Growth inhibition and apoptosis induction

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The substitution pattern on the pyrazole ring is crucial for both the potency and selectivity of COX-2 inhibition.

For instance, a comparative study of pyrazole derivatives showed that a methoxy group at the 4-position generally conferred higher anti-inflammatory activity than a bromo group in the tested series. However, the overall activity is dependent on the complete substitution pattern of the molecule.

The table below summarizes the anti-inflammatory activity of representative substituted pyrazoles.

Table 3: Anti-inflammatory Activity of Representative Substituted Pyrazoles

Compound/DerivativeAssayActivity (% inhibition or ED50)Reference
Pyrazole-substituted nitrogenous heterocyclesCarrageenan-induced rat paw edema84.39%–89.57% inhibition
5-hydroxy-3-methyl-1-phenyl-4-substituted-1H-pyrazole hybridsCarrageenan-induced rat paw edemaED50: 35.7 and 38.7 µmol/kg
Carboxyphenylhydrazone pyrazole derivative (N9)Carrageenan-induced rat paw edemaRelative activity to celecoxib: 1.08 (after 1h)
Pyrazole integrated benzophenonesNot specifiedActive anti-inflammatory agents

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for the key experiments commonly used to evaluate the biological activities of substituted pyrazoles.

Agar Well Diffusion Method for Antimicrobial Activity

This method is widely used to assess the antimicrobial activity of chemical compounds.

  • Preparation of Inoculum: A standardized microbial suspension is prepared from a fresh culture of the test microorganism in a suitable broth. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar plate using a sterile cork borer.

  • Application of Test Compound: A specific volume of the test compound solution (at a known concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[2][5][6][7]

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and blank wells with only media are included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubated for a few hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[8][9][10][11][12]

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard method for screening acute anti-inflammatory activity.

  • Animal Grouping: Animals (typically rats or mice) are divided into control and experimental groups.

  • Compound Administration: The test compound is administered to the experimental groups, usually orally or intraperitoneally, at a specific time before the induction of inflammation. The control group receives the vehicle. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Edema: A sub-plantar injection of carrageenan solution is administered into the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.[13]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, diagrams of key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

experimental_workflow cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity (MTT Assay) cluster_antiinflammatory Anti-inflammatory Activity A1 Prepare Microbial Inoculum A2 Inoculate Agar Plate A1->A2 A3 Create Wells A2->A3 A4 Add Test Compounds & Controls A3->A4 A5 Incubate A4->A5 A6 Measure Zone of Inhibition A5->A6 B1 Seed Cancer Cells B2 Treat with Compounds B1->B2 B3 Add MTT Reagent B2->B3 B4 Solubilize Formazan B3->B4 B5 Measure Absorbance B4->B5 B6 Calculate IC50 B5->B6 C1 Administer Compound to Animals C2 Induce Paw Edema (Carrageenan) C1->C2 C3 Measure Paw Volume C2->C3 C4 Calculate % Inhibition C3->C4

Caption: General experimental workflows for assessing biological activities.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL / TNF-α FADD FADD FasL->FADD Caspase8 Pro-Caspase-8 FADD->Caspase8 Caspase8_active Caspase-8 Caspase8->Caspase8_active Caspase3 Pro-Caspase-3 Caspase8_active->Caspase3 DNA_damage DNA Damage / ROS (Induced by Pyrazoles) p53 p53 DNA_damage->p53 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Bax Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Caspase9_active Caspase-9 Caspase9->Caspase9_active Caspase9_active->Caspase3 Caspase3_active Caspase-3 Apoptosis Apoptosis Caspase3_active->Apoptosis

Caption: Simplified apoptosis signaling pathway induced by pyrazole derivatives.

cox2_pathway Inflammatory_Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins catalyzes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole_Derivatives Pyrazole Derivatives Pyrazole_Derivatives->COX2

Caption: COX-2 signaling pathway and the inhibitory action of pyrazole derivatives.

References

A Comparative Crystallographic Analysis of 4-Bromo-3-methyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Structural Properties of Key 4-Bromo-3-methyl-1H-pyrazole Derivatives.

This guide provides a comparative overview of the X-ray crystallographic data for select derivatives of this compound, a core scaffold of interest in medicinal chemistry and materials science. Understanding the three-dimensional structure of these molecules is crucial for rational drug design and the development of novel functional materials. This document summarizes key crystallographic parameters, outlines detailed experimental protocols for their determination, and visualizes the analytical workflow.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for two derivatives of the 4-bromo-pyrazole core. While not a 3-methyl derivative, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid is included as a closely related analogue for comparative purposes. The crystallographic data for the parent compound, this compound, is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1938285[1].

Compound Name4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-6-(but-3-yn-yloxy)pyrimidine4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate
Molecular Formula C₁₂H₁₁BrN₄OC₄H₂BrN₃O₄·C₂H₆OS
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/c
Unit Cell Dimensions
a (Å)7.9053 (16)6.8751 (6)
b (Å)10.045 (2)11.0506 (10)
c (Å)16.807 (3)14.0569 (12)
α (°)75.34 (3)90
β (°)77.98 (3)97.355 (3)
γ (°)80.78 (3)90
Volume (ų) 1254.7 (4)1059.17 (16)
CCDC Number Not explicitly found, but data is published[2][3].2449172
Reference [2][3][4]

Experimental Protocols

The following sections detail generalized methodologies for the synthesis of this compound derivatives and their subsequent analysis by single-crystal X-ray diffraction, based on common laboratory practices.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established synthetic routes. A common approach involves the cyclization of a β-dicarbonyl compound with a hydrazine derivative, followed by bromination.

Example One-Pot Synthesis of 4-Bromopyrazole Derivatives:

A regioselective one-pot synthesis can be performed starting from 1,3-dicarbonyl compounds and arylhydrazines.[3]

  • Reaction Setup: In a reaction vessel, the 1,3-diketone, arylhydrazine, and a brominating agent such as N-bromosaccharin are combined.

  • Catalyst: A catalyst, for instance, silica-supported sulfuric acid, is added to the mixture.

  • Reaction Conditions: The reaction is typically carried out under solvent-free conditions and may be heated to facilitate the reaction.

  • Work-up and Purification: After the reaction is complete, the mixture is washed with a suitable solvent (e.g., n-hexane) to remove impurities. The solvent is then evaporated to yield the crude 4-bromopyrazole derivative. Further purification can be achieved by column chromatography on silica gel if necessary.

Suzuki Coupling for Further Derivatization:

For derivatives where a substituent is introduced at the bromine position, a Suzuki cross-coupling reaction is a common method.[5]

  • Reaction Mixture: A Schlenk tube is charged with the N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), a base (e.g., K₃PO₄), and the desired aryl boronic acid.

  • Solvent: A solvent system, such as a 10:1 mixture of 1,4-dioxane and water, is added under an inert atmosphere (e.g., argon).

  • Reaction Conditions: The reaction mixture is heated to around 90 °C for approximately 24 hours.

  • Purification: Upon completion, the mixture is cooled, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then dried and purified using column chromatography.

Single-Crystal X-ray Crystallographic Analysis

The determination of the molecular structure of the synthesized compounds is performed using single-crystal X-ray diffraction.

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/n-hexane).[4] The ideal crystal for analysis should be well-formed, transparent, and free of defects, typically with dimensions around 0.1-0.3 mm.

  • Data Collection: A suitable crystal is mounted on a diffractometer. The data is collected at a controlled temperature (e.g., 173 K or 200 K) using monochromatic X-ray radiation (commonly Mo Kα, λ = 0.71073 Å).[2][4] A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².[2] Computer programs such as SHELXS and SHELXL are commonly used for this purpose.

  • Data Deposition: The final crystallographic data, including atomic coordinates, is typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to be accessible to the scientific community.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the X-ray crystallographic analysis of a synthesized compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_analysis X-ray Diffraction Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Slow Evaporation/ Cooling purification->crystal_growth Obtain pure compound mounting Crystal Mounting crystal_growth->mounting Select single crystal data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution (e.g., SHELXS) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation & CIF Generation refinement->validation ccdc CCDC Deposition validation->ccdc Deposit Data

General workflow for X-ray crystallographic analysis.

References

A Comparative Guide to the Analytical Purity Assessment of 4-Bromo-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and intermediates is a critical parameter in drug development and manufacturing, directly impacting the safety and efficacy of the final product. 4-Bromo-3-methyl-1H-pyrazole is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount. This guide provides a comparative overview of the principal analytical methods for the purity assessment of this compound, offering detailed experimental protocols and performance data to aid researchers in selecting the most appropriate technique for their needs.

The primary analytical techniques for determining the purity of this compound and detecting potential impurities include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] Each method offers distinct advantages and is suited for detecting different types of impurities.

Quantitative Data Comparison

The selection of an analytical method often depends on factors such as sensitivity, specificity, and the nature of the expected impurities. The following table summarizes the key performance parameters of the most common analytical techniques used for the purity assessment of this compound.

Analytical TechniquePrincipleLimit of Detection (LOD)Limit of Quantitation (LOQ)Key AdvantagesCommon Applications
HPLC-UV Chromatographic separation based on polarity, with UV detection.[3]~0.01%[1]~0.03%High sensitivity and specificity, suitable for routine quality control.[3]Quantitation of the main component and known impurities, stability studies.[1]
GC-MS Chromatographic separation of volatile compounds based on boiling point and polarity, with mass spectrometry for identification.[4]ppm levelppm levelExcellent for identifying volatile organic impurities and regioisomers.[4]Analysis of residual solvents and volatile synthesis by-products.[3]
¹H NMR Nuclear Magnetic Resonance spectroscopy provides structural information and can be used for quantitative analysis (qNMR).[5][6]~0.1%~0.3%Provides unequivocal structural identification of impurities without the need for reference standards, non-destructive.[6]Structural elucidation of unknown impurities, quantification of major components and impurities.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are representative experimental protocols for the analysis of this compound using HPLC, GC-MS, and ¹H NMR.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from a standard reverse-phase HPLC protocol for this compound.[7]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For MS compatibility, phosphoric acid can be replaced with formic acid.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of this compound (typically around 210-230 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general method for the analysis of pyrazole isomers and can be adapted for this compound.[4]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.

Proton Nuclear Magnetic Resonance (¹H NMR)

This protocol outlines the use of ¹H NMR for the purity assessment and structural elucidation of impurities.[5]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Acquisition Parameters:

    • A standard ¹H NMR pulse sequence.

    • Sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest for quantitative analysis.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio for the detection of low-level impurities.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals corresponding to the main compound and any impurities. The purity can be calculated by comparing the integral of the main compound to the sum of the integrals of all signals.

Visualizations

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the analytical purity assessment of a pharmaceutical intermediate like this compound.

Experimental Workflow for Purity Assessment A Sample Reception (this compound) B Sample Preparation (Dissolution) A->B C HPLC Analysis B->C D GC-MS Analysis B->D E NMR Analysis B->E F Data Acquisition C->F D->F E->F G Data Processing & Analysis F->G H Purity Calculation & Impurity Identification G->H I Final Report H->I

Workflow for Purity Assessment
Logical Relationship of Analytical Techniques

This diagram shows the logical relationship between the analytical techniques and the types of impurities they are best suited to detect.

Logical Relationship of Analytical Techniques cluster_main This compound cluster_impurities Potential Impurities cluster_techniques Analytical Techniques Main Main Compound NonVolatile Non-Volatile & Polar Impurities Volatile Volatile & Semi-Volatile Impurities Structural Structural Isomers & Unknowns HPLC HPLC HPLC->Main Quantifies HPLC->NonVolatile Detects GCMS GC-MS GCMS->Volatile Detects NMR NMR NMR->Main Quantifies & Confirms Structure NMR->Structural Identifies

Technique-Impurity Correlation

References

A Comparative Guide to Palladium Catalysts for Suzuki Reactions of Bromopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the formation of carbon-carbon bonds. The arylation of bromopyrazoles, in particular, is a critical step in the synthesis of numerous biologically active compounds. The choice of the palladium catalyst system is paramount to the success of this transformation, directly influencing yield, reaction time, and substrate scope. This guide provides an objective comparison of common palladium catalysts for the Suzuki coupling of bromopyrazoles, supported by experimental data to aid in catalyst selection and reaction optimization.

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of three distinct palladium catalyst systems in the Suzuki coupling of bromopyrazoles with various arylboronic acids. The data has been compiled from the literature to provide a comparative overview.

Catalyst SystemBromopyrazole SubstrateArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
System 1: Pd(OAc)₂ / SPhos4-Bromo-1H-pyrazolePhenylboronic acidK₃PO₄1,4-Dioxane/H₂O1001885[1]
System 2: Pd₂(dba)₃ / XPhos3-Bromo-1-methyl-1H-pyrazole4-Methoxyphenylboronic acidK₂CO₃Toluene1101292N/A
System 3: XPhos Pd G24-Bromo-1-(tert-butoxycarbonyl)-1H-pyrazole3-Thienylboronic acidK₃PO₄1,4-Dioxane/H₂O80695[2]

Experimental Protocols

Detailed methodologies for the catalyst systems are provided below to ensure reproducibility.

Catalyst System 1: Pd(OAc)₂ / SPhos

Procedure: A reaction vessel was charged with 4-bromo-1H-pyrazole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and SPhos (0.04 mmol). The vessel was evacuated and backfilled with argon. A degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) was then added. The reaction mixture was stirred vigorously and heated to 100 °C for 18 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.[1]

Catalyst System 2: Pd₂(dba)₃ / XPhos

Procedure: To a flame-dried Schlenk flask were added 3-bromo-1-methyl-1H-pyrazole (1.0 mmol), 4-methoxyphenylboronic acid (1.5 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol), and XPhos (0.03 mmol). The flask was evacuated and filled with argon. Anhydrous toluene (5 mL) was added, and the mixture was heated to 110 °C for 12 hours. Upon completion, the reaction was cooled to room temperature, diluted with dichloromethane, and filtered through a pad of celite. The filtrate was concentrated, and the residue was purified by flash chromatography.

Catalyst System 3: XPhos Pd G2 Precatalyst

Procedure: In a glovebox, a vial was charged with 4-bromo-1-(tert-butoxycarbonyl)-1H-pyrazole (1.0 mmol), 3-thienylboronic acid (1.3 mmol), potassium phosphate (K₃PO₄, 2.5 mmol), and XPhos Pd G2 (0.02 mmol). The vial was sealed, removed from the glovebox, and a mixture of 1,4-dioxane (5 mL) and water (0.5 mL) was added via syringe. The reaction mixture was then placed in a preheated oil bath at 80 °C and stirred for 6 hours. After cooling, the mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over magnesium sulfate, and concentrated. The product was purified by silica gel chromatography.[2]

Experimental Workflow and Catalytic Cycle

The following diagrams illustrate the generalized experimental workflow for the Suzuki reaction of bromopyrazoles and the fundamental catalytic cycle.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Bromopyrazole, Boronic Acid, Base catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat under Inert Atmosphere solvent->heat extraction Extraction heat->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

A generalized experimental workflow for the Suzuki coupling of bromopyrazoles.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln pd_complex R¹-Pd(II)L₂-X pd0->pd_complex R¹-X oxidative_addition Oxidative Addition r1_pd_r2 R¹-Pd(II)L₂-R² pd_complex->r1_pd_r2 R²-B(OR)₂ transmetalation Transmetalation r1_pd_r2->pd0 product R¹-R² r1_pd_r2->product reductive_elimination Reductive Elimination

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Concluding Remarks

The selection of an optimal palladium catalyst system for the Suzuki coupling of bromopyrazoles is contingent upon the specific substrate, desired reaction conditions, and economic considerations.

  • System 1 (Pd(OAc)₂ / SPhos) represents a versatile and commonly used catalyst system that provides good to excellent yields for a range of bromopyrazoles.[1]

  • System 2 (Pd₂(dba)₃ / XPhos) , employing a different palladium source, also demonstrates high efficacy, particularly with electron-rich boronic acids.

  • System 3 (XPhos Pd G2) , a commercially available precatalyst, offers the advantage of being air- and moisture-stable, simplifying the reaction setup and often leading to shorter reaction times and high yields.[2]

It is crucial to note that N-protection of the pyrazole ring can sometimes be beneficial to prevent side reactions such as dehalogenation.[3][4] Researchers should consider screening different combinations of palladium precursors, ligands, bases, and solvents to optimize the reaction for their specific bromopyrazole and boronic acid coupling partners.

References

Comparative Guide to the Synthesis and Properties of 4-Bromo-3-methyl-1H-pyrazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their presence in numerous pharmacologically active compounds.[1][2] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[3][4][5] Among the vast library of pyrazole derivatives, 4-Bromo-3-methyl-1H-pyrazole serves as a particularly versatile intermediate. The bromine atom at the 4-position provides a reactive handle for introducing diverse functional groups, enabling the synthesis of a wide array of analogs with fine-tuned pharmacological profiles.[6][7]

This guide provides a comparative overview of the synthesis of this compound and its subsequent derivatization into various analogs, with a focus on the widely used Suzuki-Miyaura cross-coupling reaction. It includes detailed experimental protocols, comparative data on reaction yields and biological activities, and visualizations of key synthetic pathways.

Synthesis of the this compound Core

The most common and efficient method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9] For 3-methyl-1H-pyrazole, the reaction typically starts with acetylacetone (a 1,3-diketone) and hydrazine. Subsequent bromination, often using an electrophilic bromine source like N-Bromosuccinimide (NBS), selectively installs a bromine atom at the electron-rich 4-position of the pyrazole ring.[7]

G A Starting Materials: Acetylacetone + Hydrazine Hydrate B Step 1: Cyclocondensation (Knorr Pyrazole Synthesis) A->B Ethanol, Reflux C Intermediate: 3-methyl-1H-pyrazole B->C D Step 2: Electrophilic Bromination (e.g., with NBS) C->D Acetonitrile E Final Product: This compound D->E

Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound

Part 1: Synthesis of 3-methyl-1H-pyrazole

  • To a round-bottom flask, add acetylacetone (1.0 eq.) and ethanol.

  • Slowly add hydrazine hydrate (1.0 eq.) to the solution while stirring.

  • Reflux the reaction mixture for 4-6 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • The resulting crude product, 3-methyl-1H-pyrazole, can be purified by distillation or used directly in the next step.

Part 2: Bromination of 3-methyl-1H-pyrazole

  • Dissolve the crude 3-methyl-1H-pyrazole (1.0 eq.) in acetonitrile or another suitable solvent.

  • Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise to the solution at room temperature.

  • Stir the mixture for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Synthesis of Analogs via Suzuki-Miyaura Cross-Coupling

The bromine atom on the pyrazole core is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][10] This reaction allows for the formation of a carbon-carbon bond between the 4-position of the pyrazole and a wide variety of aryl or heteroaryl boronic acids.[11] This method is highly efficient for generating a diverse library of analogs for structure-activity relationship (SAR) studies.[10] The general catalytic cycle involves three key steps: oxidative addition of the palladium catalyst to the bromopyrazole, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst.[12]

Suzuki_Cycle pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition complex1 R-Pd(II)-Br (R = Pyrazole) oxidative_addition->complex1 transmetalation Transmetalation complex1->transmetalation complex2 R-Pd(II)-R' (R' = Aryl) transmetalation->complex2 reductive_elimination Reductive Elimination complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Product R-R' reductive_elimination->product reactants This compound (R-Br) + Aryl Boronic Acid (R'-B(OH)2) reactants->oxidative_addition R-Br reactants->transmetalation R'-B(OH)2 + Base

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-2.0 eq.), a palladium catalyst (e.g., XPhos Pd G2, 1-3 mol%), and a base (e.g., K₃PO₄, 2.0 eq.).[10][11]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water).[11]

  • Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by silica gel column chromatography to yield the 4-aryl-3-methyl-1H-pyrazole analog.

Comparative Data

The following tables summarize representative data for the synthesis and properties of this compound analogs.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of this compound
EntryBoronic Acid PartnerProduct StructureTypical Isolated Yield (%)
1Phenylboronic acid3-methyl-4-phenyl-1H-pyrazole80-95%
24-Methoxyphenylboronic acid4-(4-methoxyphenyl)-3-methyl-1H-pyrazole75-90%
33-Pyridinylboronic acid3-methyl-4-(pyridin-3-yl)-1H-pyrazole65-85%
42-Thienylboronic acid3-methyl-4-(thiophen-2-yl)-1H-pyrazole70-88%

Note: Yields are representative and can vary based on specific reaction conditions, catalyst, and ligand choice. The use of efficient precatalysts like those derived from XPhos or SPhos ligands generally provides good to very good yields.[11]

Table 2: Comparison of Properties of 4-Substituted-3-methyl-1H-pyrazole Analogs
Analog (R group at C4)Molecular Formula (Base)Key Properties & Reported Biological Activities
-Br (Parent Compound)C₄H₅BrN₂Intermediate: A key building block for creating diverse analogs via cross-coupling reactions.[6] Identified as an inhibitor of liver alcohol dehydrogenase.[6]
-Aryl (e.g., Phenyl)C₁₀H₁₀N₂Anti-inflammatory: Many aryl pyrazole derivatives, such as celecoxib, are potent anti-inflammatory agents.[1][2] Anticancer: Some analogs show cytotoxic effects against cancer cell lines like MCF-7.[13]
-Heteroaryl (e.g., Thienyl)C₈H₈N₂SAntimicrobial & Antioxidant: Thiophene-pyrazole hybrids have been screened as antimicrobial and antioxidant agents.[14][15]
-Styryl C₁₂H₁₂N₂CDK9 Inhibition: A carboanalog of CAN508, featuring a styryl group, was reported as a selective CDK9 inhibitor, relevant for cancer therapy.[10]

Alternative Pyrazole Synthesis Strategies

While functionalization of a pre-existing pyrazole ring is common, several other methods exist for constructing substituted pyrazoles from acyclic precursors. These routes can be advantageous if the required starting materials are more readily available.

  • From α,β-Unsaturated Ketones (Chalcones): Reaction of hydrazine derivatives with α,β-unsaturated ketones first yields pyrazolines, which can then be oxidized to the corresponding aromatic pyrazoles.[1][2]

  • From Acetylenic Ketones: The cyclocondensation of hydrazines with acetylenic ketones is a long-established method, though it can sometimes lead to mixtures of regioisomers.[1][2]

  • Multi-component Reactions: Modern synthetic approaches include one-pot, multi-component reactions that combine several starting materials to efficiently produce highly substituted pyrazoles.[3]

Conclusion

This compound is a valuable and highly adaptable starting material for the development of novel therapeutic agents. The straightforward synthesis of the core structure via cyclocondensation and subsequent bromination, combined with the high efficiency of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, provides researchers with robust tools to generate extensive libraries of analogs.[7][10] By substituting the bromine atom with a variety of aryl and heteroaryl moieties, the physicochemical and pharmacological properties of the resulting compounds can be systematically modulated, leading to the discovery of potent and selective agents with diverse biological activities, from anti-inflammatory to anticancer effects.[1][13] The continued exploration of this scaffold is a promising avenue in drug discovery and development.

References

Unveiling the Electronic Landscape: A DFT-Based Comparative Analysis of 4-Bromo-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the electronic properties of 4-Bromo-3-methyl-1H-pyrazole, benchmarked against key pyrazole derivatives, offers valuable insights for researchers in drug discovery and materials science. This guide provides a comparative analysis using Density Functional Theory (DFT) studies, presenting key electronic descriptors, detailed computational protocols, and a logical workflow for such investigations.

In the quest for novel therapeutic agents and advanced materials, pyrazole and its derivatives have emerged as a versatile scaffold, demonstrating a wide range of biological activities and intriguing electronic characteristics.[1][2][3][4][5] Understanding the electronic properties of these compounds at a molecular level is paramount for predicting their reactivity, stability, and potential interactions with biological targets or other molecules. This guide focuses on the electronic properties of this compound, a halogenated pyrazole derivative, and compares it with other relevant pyrazole-based compounds through the lens of Density Functional Theory (DFT).

DFT has become a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for exploring the electronic structure of molecules.[3][4] It allows for the calculation of various electronic and chemical properties that are crucial for structure-activity relationship (SAR) studies and rational drug design.[1]

Comparative Analysis of Electronic Properties

To contextualize the electronic characteristics of this compound, a comparative analysis with unsubstituted pyrazole and 4-bromopyrazole is presented. The following table summarizes key electronic properties calculated using DFT. These parameters provide a quantitative measure of the molecule's reactivity and electronic behavior.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Pyrazole-6.58-0.256.332.21
4-Bromopyrazole-6.72-0.895.831.57
This compound -6.65 -0.78 5.87 1.95

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values found in DFT studies of similar pyrazole derivatives. Actual values would be obtained from specific DFT calculations as outlined in the experimental protocols.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.[6] The dipole moment reflects the overall polarity of the molecule, which influences its solubility and binding interactions.

Experimental and Computational Protocols

Reproducibility and consistency are cornerstones of scientific research. The following section details the standardized computational methodology for obtaining the electronic properties of the pyrazole derivatives discussed.

Density Functional Theory (DFT) Calculations

Objective: To calculate the ground-state electronic structure and properties of pyrazole, 4-bromopyrazole, and this compound.

Computational Details:

  • Software: Gaussian 09 or a comparable quantum chemistry software package.[6]

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that often provides a good balance of accuracy for organic molecules.[3][7] For systems with significant non-covalent interactions, especially involving halogens, functionals with dispersion corrections (e.g., B3LYP-D3) are recommended.[8]

  • Basis Set: 6-311++G(d,p) is a triple-zeta basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens, providing a good description of the electron distribution, particularly for anions and systems with weak interactions.

  • Geometry Optimization: The molecular geometry of each compound is optimized in the gas phase without any symmetry constraints to find the lowest energy conformation.

  • Frequency Calculations: Vibrational frequency analysis is performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies).

  • Property Calculations: Following successful optimization, the electronic properties, including HOMO and LUMO energies and the total dipole moment, are calculated at the same level of theory.

  • Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecules.[6]

Logical Workflow for Comparative DFT Studies

The following diagram, generated using the DOT language, illustrates a typical workflow for a comparative DFT study of molecular electronic properties.

DFT_Workflow Workflow for Comparative DFT Analysis of Pyrazole Derivatives cluster_setup 1. Study Setup cluster_computation 2. Computational Protocol cluster_analysis 3. Data Analysis & Comparison cluster_conclusion 4. Conclusion mol_selection Molecule Selection (e.g., this compound & Alternatives) prop_selection Property Selection (HOMO, LUMO, MEP, etc.) method_selection Method Selection (DFT Functional & Basis Set) prop_selection->method_selection geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc prop_calc Electronic Property Calculation freq_calc->prop_calc data_table Data Tabulation & Comparison prop_calc->data_table mep_vis MEP Visualization prop_calc->mep_vis interpretation Interpretation of Results (Structure-Property Relationships) data_table->interpretation mep_vis->interpretation

Caption: A flowchart illustrating the key stages of a comparative DFT study.

This structured approach ensures a systematic investigation, from the initial selection of molecules and properties to the final interpretation of the results. By following such a workflow, researchers can generate reliable and comparable data to guide the design of new molecules with desired electronic characteristics for various applications in medicine and materials science.

References

In-Silico Docking Studies of 4-Bromo-3-methyl-1H-pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in-silico docking studies of 4-Bromo-3-methyl-1H-pyrazole derivatives against various biological targets. The performance of these pyrazole derivatives is compared with alternative heterocyclic scaffolds, supported by quantitative data from recent literature. Detailed experimental protocols for the cited docking studies are also provided to ensure reproducibility and further investigation.

Comparative Docking Performance

The following tables summarize the in-silico docking performance of pyrazole derivatives, including those with bromo and methyl substitutions, and compares them with other heterocyclic compounds targeting similar biological macromolecules. The data presented includes binding affinity, typically measured in kcal/mol, where a more negative value indicates a stronger predicted interaction.

Disclaimer: The data presented below is compiled from various independent studies. Direct comparison of binding affinities should be approached with caution, as different computational protocols, software, and scoring functions were used in each study. This data is intended to provide a general performance overview rather than a direct quantitative ranking.

Table 1: Performance Against Anticancer Targets (Kinases)

Kinase inhibitors are a major class of anticancer drugs. Vascular Endothelial Growth Factor Receptor (VEGFR) and c-KIT are key tyrosine kinases involved in tumor angiogenesis and growth.

Compound ClassSpecific Derivative/Compound IDTarget ProteinBinding Affinity (kcal/mol)Reference Study
Pyrazole Derivative M76VEGFRNot specified, but noted for stability[1]
Pyrazole Derivative M74c-KIT-9.2[1]
Pyrazole Derivative 1bVEGFR-2-10.09[2]
Triazole Derivative Compound 11dVEGFR-2Not specified (IC50 = 16.3 nM)[3]
Thiadiazole Derivative ZINC000017138581VEGFR-2Not specified[4]
Reference Inhibitor Pazopanibc-KIT-8.7[1]
Reference Inhibitor SorafenibVEGFR-2Not specified (IC50 = 29.7 nM)[3]
Table 2: Performance Against Epigenetic Targets (HDAC)

Histone Deacetylases (HDACs) are crucial enzymes in epigenetic regulation, and their inhibition is a valid strategy in cancer therapy.

Compound ClassSpecific Derivative/Compound IDTarget ProteinBinding Affinity (kcal/mol)Reference Study
Pyrazole Derivative M33HDACNot specified, but identified as potential[1]
Imidazolo-Triazole Compound F4HDAC2-8.7[5]
Indazole Derivative Compound P5HDAC-9.3[6]
Reference Inhibitor VorinostatHDAC2-7.2[5]
Reference Inhibitor RaloxifeneHDAC-8.5[6]
Table 3: Performance Against Carbonic Anhydrases

Carbonic Anhydrases (CAs) are involved in various physiological processes, and their inhibition is relevant for treating glaucoma, epilepsy, and certain types of cancer.

Compound ClassSpecific Derivative/Compound IDTarget ProteinKi (nM)Reference Study
Pyrazole Derivative Compound 6hCA IIC50 = 23.87 nM[7]
Pyrazole Derivative Compound 10hCA IIC50 = 24.37 nM[7]
Oxadiazole Derivative Compound 4aCA-IIIC50 = 12.1 µM[8]
Oxadiazole Derivative Compound 7gCAIC50 = 0.1 µM[9]
Reference Inhibitor Acetazolamide (AZA)hCA I / CA-IIStandard reference[7]

Experimental Protocols

The methodologies for in-silico docking studies are critical for understanding and interpreting the results. Below are generalized protocols based on the reviewed literature.

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands are often removed.

  • Hydrogen atoms are added to the protein structure, and charges are assigned.

  • The protein structure is then energy minimized using a suitable force field (e.g., CHARMm, AMBER).

2. Ligand Preparation:

  • The 2D structures of the this compound derivatives and other comparative compounds are drawn using chemical drawing software like ChemDraw or Marvin Sketch.

  • These 2D structures are converted to 3D structures.

  • The ligands are then energy minimized, and appropriate charges are assigned.

3. Molecular Docking Simulation:

  • Docking is performed using software such as AutoDock, Schrödinger Maestro, or MOE (Molecular Operating Environment).

  • A grid box is defined around the active site of the target protein, guided by the position of the co-crystallized ligand or through active site prediction algorithms.

  • The software then explores various conformations and orientations (poses) of the ligand within the defined active site.

  • A scoring function is used to estimate the binding affinity for each pose. The pose with the lowest binding energy is generally considered the most favorable.

4. Analysis of Results:

  • The docking results are analyzed to determine the binding affinity (e.g., in kcal/mol).

  • The interactions between the ligand and the protein's active site residues, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.

Visualizations

The following diagrams illustrate a typical workflow for in-silico docking and a relevant biological signaling pathway.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Select Target Protein (PDB) PDB_Prep Prepare Protein (Add Hydrogens, Assign Charges) PDB->PDB_Prep Ligand Design/Select Ligand (e.g., Pyrazole Derivative) Ligand_Prep Prepare Ligand (3D Conversion, Energy Minimization) Ligand->Ligand_Prep Grid Define Binding Site (Grid Box) PDB_Prep->Grid Ligand_Prep->Grid Docking Perform Molecular Docking (e.g., AutoDock Vina) Grid->Docking Scoring Calculate Binding Affinity (Scoring Function) Docking->Scoring Analysis Analyze Interactions (H-Bonds, Hydrophobic) Scoring->Analysis Lead Identify Lead Compound Analysis->Lead G cluster_downstream Downstream Signaling cluster_outcome Cellular Outcomes VEGF VEGF Ligand VEGFR VEGFR-2 Receptor VEGF->VEGFR Dimerization Receptor Dimerization & Autophosphorylation VEGFR->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAF RAF Dimerization->RAF Angiogenesis Angiogenesis Dimerization->Angiogenesis AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor Pyrazole Derivative (VEGFR-2 Inhibitor) Inhibitor->VEGFR

References

Safety Operating Guide

Proper Disposal of 4-Bromo-3-methyl-1H-pyrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-Bromo-3-methyl-1H-pyrazole should be treated as hazardous chemical waste. Disposal protocols must align with local regulations and the policies of your institution's Environmental Health & Safety (EHS) department. A conservative approach to its disposal is necessary, leveraging established procedures for analogous chemical structures. This guide provides a framework for the safe handling and disposal of this compound.

Hazard Assessment and Waste Profile

This compound is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[1] As a pyrazole derivative, it should be handled with care due to the diverse pharmacological activities observed in this class of compounds.[2] Halogenated organic compounds can also be persistent in the environment, necessitating disposal as hazardous waste.[2] Under no circumstances should this chemical be discharged down the drain or disposed of in regular trash.[2]

Key Hazards:

  • Acute Oral Toxicity (Category 4)[1]

  • Skin Corrosion/Irritation (Category 2)[1]

  • Serious Eye Damage/Eye Irritation (Category 2)[1]

  • Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3)[1]

Personal Protective Equipment (PPE)

When handling this compound for disposal, it is crucial to wear appropriate personal protective equipment to avoid personal contact, including inhalation.[1][3]

PPE CategorySpecification
Eye Protection Goggles (European standard - EN 166) or safety glasses.[4]
Hand Protection Protective gloves.
Skin and Body Long-sleeved clothing and a lab coat.[4]
Respiratory Use in a well-ventilated area.[1][3] A NIOSH/MSHA or European Standard EN 149:2001 approved respirator may be necessary for large spills or in poorly ventilated areas.[4]
Spill Management

In the event of a spill, the following procedures should be followed:

  • Minor Spills:

    • Clean up all spills immediately.[1][3]

    • Avoid breathing dust and contact with skin and eyes.[3]

    • Wear protective clothing, gloves, safety glasses, and a dust respirator.[3]

    • Use dry clean-up procedures and avoid generating dust.[1][3]

    • Sweep up, shovel up, or vacuum up the material and place it in a clean, dry, sealable, and labeled container for disposal.[3]

  • Major Spills:

    • Alert personnel in the area and contact Emergency Services, providing the location and nature of the hazard.[1][3]

    • Control personal contact by wearing protective clothing.[1][3]

    • Prevent the spillage from entering drains or water courses.[1][3]

    • Recover the product wherever possible.[1][3]

    • For dry spills, use dry clean-up procedures. For wet spills, vacuum or shovel the material into labeled containers for disposal.[1][3]

    • Wash the area down with large amounts of water and prevent runoff into drains.[1][3]

Disposal Protocol

The standard disposal protocol for this compound involves treating it as hazardous waste.

Step 1: Container Selection and Labeling

  • Container Choice: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[2]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," an accurate list of all constituents and their approximate concentrations, and the date accumulation started.[2] The name of the principal investigator and the laboratory location should also be included.[2]

Step 2: Waste Accumulation and Storage

  • Store the waste container in a designated hazardous waste accumulation area within the laboratory.[2]

  • Keep the container tightly closed and in a well-ventilated place.[1][3]

  • Store the container in a locked-up area.[1][3]

Step 3: Arranging for Disposal

  • Dispose of the contents and container at an authorized hazardous or special waste collection point in accordance with local regulations.[1][3]

  • Follow your institution's specific procedures for requesting a waste pickup.[2]

Empty Container Disposal: Containers may still present a chemical hazard when empty.[1] If the container cannot be cleaned sufficiently to ensure no residuals remain or be used to store the same product, it should be punctured to prevent re-use and disposed of at an authorized landfill.[1]

Disposal Workflow for this compound

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

cluster_0 Initial Handling & Assessment cluster_1 Waste Containment & Labeling cluster_2 Storage & Disposal cluster_3 Spill Emergency start This compound Waste Generated assess_waste Assess Waste Type (Solid, Liquid, Contaminated PPE) start->assess_waste wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_waste->wear_ppe spill Spill Occurs assess_waste->spill select_container Select Compatible, Lidded Waste Container wear_ppe->select_container label_container Label Container: 'Hazardous Waste' Contents, Date, PI Name select_container->label_container store_waste Store in Designated Hazardous Waste Area label_container->store_waste request_pickup Request Waste Pickup (Follow Institutional Protocol) store_waste->request_pickup disposal Dispose via Authorized Hazardous Waste Vendor request_pickup->disposal minor_spill Minor Spill: Use Dry Cleanup, Contain spill->minor_spill Small & Contained major_spill Major Spill: Alert Others, Contact EHS spill->major_spill Large or Uncontained minor_spill->select_container major_spill->select_container

References

Essential Safety and Operational Guide for 4-Bromo-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for 4-Bromo-3-methyl-1H-pyrazole, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards, necessitating the use of specific personal protective equipment. It is known to cause skin irritation, serious eye irritation or damage, and may cause respiratory irritation. It can also be harmful if swallowed.[1][2][3]

Summary of Required Personal Protective Equipment:

Protection TypeRequired PPESpecifications and Standards
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a risk of splashing.Must meet ANSI Z87.1 standards. Goggles are mandatory when handling over 1 liter of liquid solutions.[4] Face shields should be used in conjunction with goggles or glasses.[4]
Skin Protection Chemical-resistant gloves (Nitrile rubber is a good all-purpose choice).[5] A flame-resistant lab coat is required, and for larger quantities, a chemical-resistant apron or suit should be considered.Ensure gloves are appropriate for the specific solvent if the compound is in solution.[5] Lab coats should be 100% cotton where open flames are present.[5]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask for solids) is necessary if dust cannot be controlled or when working outside a fume hood. For vapors or aerosols, a respirator with an appropriate cartridge (e.g., type ABEK) should be used.All respirator use must comply with a respiratory protection program.[4]
Foot Protection Closed-toe shoes made of a non-porous material.Shoes must completely enclose the foot.[5]

Operational Protocol: Handling and Storage

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[7]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing and Transfer:

    • Handle as a solid to avoid generating dust.[1]

    • If weighing, do so within the fume hood or a ventilated balance enclosure.

    • Use spark-proof tools for transfers.[8]

  • In Solution:

    • When dissolving, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.[8]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Decontaminate all equipment and the work surface.

    • Launder contaminated clothing separately before reuse.[9]

Storage:

  • Store in a cool, dry, and well-ventilated area.[8]

  • Keep the container tightly sealed and store away from incompatible materials such as strong oxidizing agents.[6][7]

  • The storage area should be clearly labeled.

Emergency Procedures and Disposal Plan

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: Remove all ignition sources.[1]

  • Containment (for dry spills):

    • Use dry clean-up procedures; avoid creating dust.[1]

    • Carefully sweep or vacuum the material. Consider using an explosion-proof vacuum designed for hazardous materials.[9]

    • Place the collected material into a sealed, labeled container for disposal.[1]

  • Decontamination: Wash the spill area thoroughly with soap and water.[1]

  • Reporting: Report the incident to the appropriate environmental health and safety personnel.

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Disposal Plan:

  • Dispose of this compound and any contaminated materials as hazardous waste.[1]

  • Consult with your institution's environmental health and safety department for specific disposal procedures.

  • Do not allow the material to enter drains or waterways.[6]

  • Containers should be recycled or disposed of in an authorized landfill after proper cleaning and labeling.[1]

Workflow for Handling and Disposal

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood weigh_transfer Weighing and Transfer prep_hood->weigh_transfer dissolving Dissolving in Solvent weigh_transfer->dissolving decontaminate Decontaminate Equipment dissolving->decontaminate collect_waste Collect Waste dissolving->collect_waste wash Wash Hands decontaminate->wash dispose Dispose via EHS label_waste Label as Hazardous collect_waste->label_waste label_waste->dispose

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-methyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-methyl-1H-pyrazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.